molecular formula C9H15NO3 B2487771 Ethyl 1-methyl-2-oxopiperidine-3-carboxylate CAS No. 21576-27-2

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Cat. No.: B2487771
CAS No.: 21576-27-2
M. Wt: 185.223
InChI Key: RCFIDKPBGWQLTE-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-methyl-2-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFIDKPBGWQLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-methyl-2-oxopiperidine-3-carboxylate (CAS: 21576-27-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate, with the CAS number 21576-27-2, is a heterocyclic compound belonging to the piperidine class of molecules.[1][2] Piperidines are foundational scaffolds in medicinal chemistry due to their conformational flexibility and ability to engage in diverse intermolecular interactions, making them ideal frameworks for drug design. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this specific N-methylated piperidone derivative, offering valuable insights for its utilization in research and pharmaceutical development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed descriptors, sourced from PubChem, provide a foundational understanding of the molecule's characteristics.[1]

PropertyValueSource
Molecular Formula C9H15NO3PubChem[1]
Molecular Weight 185.22 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 21576-27-2PubChem[1]
Canonical SMILES CCOC(=O)C1CCCN(C1=O)CPubChem[1]
InChI Key RCFIDKPBGWQLTE-UHFFFAOYSA-NPubChem[1]
XLogP3 0.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis of this compound

The most direct and established synthetic route to this compound is through an intramolecular Dieckmann condensation. This reaction is a powerful tool for the formation of cyclic β-keto esters from diesters.

Synthesis Workflow

The synthesis is a two-step process, beginning with the formation of the acyclic diester precursor, followed by its base-catalyzed intramolecular cyclization.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dieckmann Condensation MA Methylamine Diester N-methyl-di-(β-carboxyethyl)-amine diethyl ester MA->Diester Michael Addition EA Ethyl Acrylate EA->Diester Cyclization Intramolecular Cyclization Diester->Cyclization Base Sodium Ethoxide Base->Cyclization Product This compound Cyclization->Product Biological_Applications cluster_0 Potential Applications cluster_1 Target Compound cluster_2 Biological Relevance A CNS Drug Discovery CNS Neurotransmitter Reuptake Inhibition (e.g., Serotonin, Norepinephrine) A->CNS B Peptidomimetics Peptide Mimicry of Peptide Turns for Protein-Protein Interaction Modulation B->Peptide C Antimicrobial Agents Antimicrobial Inhibition of Bacterial Quorum Sensing C->Antimicrobial Target This compound Target->A Scaffold for Target->B Core structure for Target->C Potential as

References

"Ethyl 1-methyl-2-oxopiperidine-3-carboxylate" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Introduction

This compound is a heterocyclic compound featuring a piperidone core, a six-membered lactam ring. Its structure is distinguished by the presence of a β-keto ester functional group, a motif of significant importance in synthetic organic chemistry.[1][2] This arrangement of a ketone at the C2 position and an ethyl ester at the C3 position imbues the molecule with a unique reactivity profile, making it a valuable intermediate for constructing more complex molecular architectures. Specifically, it serves as a versatile scaffold in medicinal chemistry for the development of piperidine-based therapeutic agents.[3][4][5] This guide provides a comprehensive analysis of its molecular structure, outlines robust synthetic protocols, details its spectroscopic signature, and explores its chemical reactivity for researchers and drug development professionals.

Core Molecular Structure and Physicochemical Properties

The structural foundation of this molecule is the N-methylated piperidin-2-one ring. The key functionalities that dictate its chemical behavior are:

  • Lactam (Cyclic Amide): The endocyclic amide within the six-membered ring provides structural rigidity and influences the electronic properties of the adjacent carbonyl.

  • β-Keto Ester System: The ketone at C2 and the ester at C3 are in a 1,3-dicarbonyl relationship.[1] This is the most critical feature, as the α-proton at the C3 position is significantly acidic, enabling the facile formation of a stabilized enolate.[2][6]

  • N-Methyl Group: The methyl substituent on the nitrogen atom blocks the amide proton, preventing N-H reactivity and ensuring that chemical transformations are directed elsewhere, primarily at the α-carbon (C3).

Physicochemical Data Summary
PropertyValueReference
Molecular Formula C₉H₁₅NO₃[7]
Molecular Weight 185.22 g/mol [7]
IUPAC Name This compound[7]
CAS Number 21576-27-2[7]
Canonical SMILES CCOC(=O)C1CCCN(C1=O)C[7]

Synthetic Strategies and Protocols

The synthesis of this compound is most efficiently approached in a two-stage process: first, the construction of the parent piperidone ring system, followed by N-alkylation. This sequence is often more practical and higher-yielding than attempting a Dieckmann condensation with a pre-methylated, linear diester precursor.[8][9][10]

Stage 1: Synthesis of the Piperidone Core (Ethyl 2-oxopiperidine-3-carboxylate)

The foundational piperidone core is classically synthesized via a Michael addition followed by a reductive cyclization. A well-documented industrial method utilizes readily available starting materials: diethyl malonate and acrylonitrile.[11]

  • Michael Addition: To a stirred mixture of diethyl malonate and a catalytic amount of a strong base (e.g., sodium ethoxide in ethanol), acrylonitrile is added dropwise at a temperature maintained between 10–50°C. The reaction is exothermic and requires careful temperature control. The progress is monitored by TLC or GC-MS until the starting materials are consumed, yielding 2-cyanoethyl diethyl malonate.

  • Reductive Cyclization: The crude 2-cyanoethyl diethyl malonate is transferred to a high-pressure reactor. An organic solvent (e.g., ethanol) and a hydrogenation catalyst, such as Raney Cobalt, are added.[11] The vessel is pressurized with hydrogen gas and heated to approximately 75–130°C.[11]

  • Work-up and Purification: Upon reaction completion, the catalyst is filtered off. The solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/petroleum ether) to yield pure ethyl 2-oxopiperidine-3-carboxylate as a white to off-white crystalline powder.[11][12]

Stage 2: N-Methylation of the Piperidone Core

With the core scaffold in hand, the final step is a standard N-alkylation of the lactam nitrogen. The absence of the acidic N-H proton in the product confirms the completion of the reaction.

  • Base-mediated Deprotonation: In an inert atmosphere (N₂ or Ar), a solution of ethyl 2-oxopiperidine-3-carboxylate in a dry, aprotic solvent (e.g., DMF or THF) is treated with a strong base such as sodium hydride (NaH). The mixture is stirred at 0°C to room temperature to allow for the formation of the sodium salt of the lactam.

  • Alkylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the solution. The reaction is allowed to proceed at room temperature or with gentle heating until complete conversion is observed via TLC.

  • Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous phase is extracted multiple times with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo. The resulting crude oil or solid is then purified by flash column chromatography on silica gel to afford the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Piperidone Core Synthesis cluster_stage2 Stage 2: N-Methylation A Diethyl Malonate + Acrylonitrile B Michael Addition (Base Catalyst) A->B C 2-Cyanoethyl Diethyl Malonate B->C D Reductive Cyclization (Raney Co, H₂) C->D E Ethyl 2-oxopiperidine-3-carboxylate D->E F Ethyl 2-oxopiperidine-3-carboxylate G 1. Base (NaH) 2. Methyl Iodide (CH₃I) F->G H This compound G->H

Caption: Two-stage synthesis of the target compound.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is achieved through a combination of standard spectroscopic techniques. The expected data provides a fingerprint for verifying the identity and purity of the synthesized compound.

Expected Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / ValueRationale
¹H NMR Ethyl (CH₃)~1.3 ppm (triplet)Triplet due to coupling with adjacent CH₂ group.
Ethyl (CH₂)~4.2 ppm (quartet)Quartet due to coupling with CH₃ group; deshielded by ester oxygen.
N-Methyl (CH₃)~2.9 ppm (singlet)Singlet as there are no adjacent protons; deshielded by nitrogen.
Piperidone (C3-H)~3.4 ppm (triplet)Methine proton alpha to two carbonyls.
Piperidone (C4,C5,C6-H₂)~1.8 - 3.5 ppm (multiplets)Complex overlapping signals for the three methylene groups on the ring.[13]
¹³C NMR Lactam C=O (C2)~170 ppmCarbonyl carbon of the cyclic amide.
Ester C=O~168 ppmCarbonyl carbon of the ethyl ester.
Ester O-CH₂~61 ppmMethylene carbon of the ethyl group.
Piperidone C3~55 ppmMethine carbon at the alpha position.
N-CH₃~35 ppmN-methyl carbon.
Piperidone (C4,C5,C6)~20 - 50 ppmMethylene carbons of the piperidone ring.[14]
Ester CH₃~14 ppmMethyl carbon of the ethyl group.
IR Spectroscopy Lactam C=O Stretch~1650-1680 cm⁻¹Strong absorption characteristic of a cyclic amide carbonyl.
Ester C=O Stretch~1730-1750 cm⁻¹Strong absorption for the ester carbonyl, at a higher frequency than the amide.[15]
C-H Stretch (Aliphatic)~2850-3000 cm⁻¹For the methyl and methylene groups.
Mass Spectrometry Molecular Ion [M]⁺m/z = 185Corresponds to the molecular weight of C₉H₁₅NO₃.[7]
Key Fragmentm/z = 140Loss of the ethoxy group (-OC₂H₅).[16]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems almost entirely from the reactivity of its β-keto ester system. The C3 proton's acidity allows it to serve as a versatile precursor for introducing further complexity.

Enolate Formation and C3-Alkylation

The most significant reaction is the deprotonation at the C3 position by a non-nucleophilic base (e.g., NaH, LDA, K₂CO₃) to form a resonance-stabilized enolate. This enolate is an excellent soft nucleophile, readily participating in Sₙ2 reactions with a wide range of electrophiles.[6][17]

This C-C bond-forming reaction is a cornerstone of synthetic chemistry, allowing for the introduction of diverse alkyl or acyl groups at the C3 position.[18][19][20] This provides a direct route to a library of substituted piperidone derivatives, which is highly valuable in drug discovery campaigns for structure-activity relationship (SAR) studies.

Decarboxylation

Following alkylation at the C3 position, the ethyl ester can be selectively hydrolyzed under basic or acidic conditions. The resulting β-keto carboxylic acid is thermally unstable and readily undergoes decarboxylation upon gentle heating to yield a 3-substituted-1-methyl-2-piperidone.[20] This sequence, known as the acetoacetic ester synthesis, provides a powerful method for producing α-substituted ketones (or in this case, lactams).[6]

Diagram of Core Reactivity

Reactivity Start Ethyl 1-methyl-2- oxopiperidine-3-carboxylate Enolate Stabilized Enolate (at C3) Start->Enolate + Base (-H⁺) Alkylated C3-Alkylated Product Enolate->Alkylated + Electrophile (R-X) (Sₙ2 Reaction) Decarboxylated 3-Alkyl-1-methyl- 2-piperidone Alkylated->Decarboxylated 1. Hydrolysis 2. Heat (-CO₂)

Caption: Key synthetic transformations of the title compound.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a strategically designed building block for complex synthesis. Its well-defined structure, accessible synthesis, and predictable reactivity centered around the β-keto ester moiety make it an indispensable tool for chemists. Understanding its core properties and synthetic potential allows researchers to efficiently generate novel piperidone-containing compounds for applications ranging from pharmaceutical development to materials science.

References

"Ethyl 1-methyl-2-oxopiperidine-3-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and handling of this compound. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who utilize complex heterocyclic intermediates.

Introduction and Molecular Overview

This compound (EMOPC) is a heterocyclic organic compound featuring a piperidine ring system. Its structure is characterized by three key functional groups: an N-methylated lactam (a cyclic amide), an ethyl ester, and a ketone. The arrangement of the ketone and ester groups classifies it as a β-keto ester. This combination of functionalities makes EMOPC a versatile and valuable building block in synthetic organic chemistry, particularly for constructing more complex molecular architectures relevant to medicinal chemistry. The piperidine scaffold is a common motif in many pharmaceuticals, and derivatives like EMOPC serve as key intermediates for introducing specific stereochemical and electronic features.

Chemical Identity and Physical Properties

Precise identification and understanding of physical properties are foundational for the effective use of any chemical reagent. While experimentally determined physical data for EMOPC is not widely published, we can rely on computed values and data from its close structural analog, ethyl 2-oxopiperidine-3-carboxylate (the N-unmethylated version), to guide its handling and use in reactions.

Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 21576-27-2[1]
Molecular Formula C₉H₁₅NO₃[1]
Molecular Weight 185.22 g/mol [1]
Canonical SMILES CCOC(=O)C1CCCN(C1=O)C[1]
InChIKey RCFIDKPBGWQLTE-UHFFFAOYSA-N[1]
PubChem CID 16719542[1]
Physicochemical Properties

The following table summarizes computed physical properties for EMOPC and experimental data for its N-H analog, ethyl 2-oxopiperidine-3-carboxylate, for comparative purposes. The N-methylation is expected to decrease the melting point by removing the potential for intermolecular hydrogen bonding and may slightly alter the boiling point and density.

PropertyThis compound (Computed/Predicted)Ethyl 2-oxopiperidine-3-carboxylate (Experimental)
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solidWhite to off-white crystalline powder[2]
Melting Point Predicted < 80 °C80-82 °C[2]
Boiling Point No data available326 °C at 760 mmHg[2][3]
Density No data available1.118 g/cm³[2][3]
XLogP3 0.6[1]Not available
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, alcohols)Soluble in many organic solvents[3]

Synthesis and Mechanistic Considerations

A robust synthetic route to EMOPC can be logically designed in two primary stages: first, the synthesis of the key precursor, ethyl 2-oxopiperidine-3-carboxylate, followed by its selective N-methylation.

Synthesis Pathway Overview

The overall transformation involves the formation of the piperidone ring followed by the introduction of the N-methyl group. This approach allows for the versatile synthesis of various N-substituted analogs if desired.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Methylation A Diethyl Malonate + Acrylonitrile B Diethyl 2-cyanoethylmalonate A->B   Base Catalyst (Michael Addition) C Ethyl 2-oxopiperidine-3-carboxylate B->C   H₂, Raney Co or Ni (Reductive Cyclization) D Ethyl 2-oxopiperidine-3-carboxylate E Lactam Enolate (anion) D->E  Strong Base (e.g., NaH) F This compound E->F  Methylating Agent (e.g., CH₃I)

Caption: Two-step synthesis of the target compound.

Experimental Protocol: N-Methylation of Ethyl 2-oxopiperidine-3-carboxylate

This protocol describes the second, crucial step. The synthesis of the precursor, ethyl 2-oxopiperidine-3-carboxylate, is a well-established procedure often referred to as the Albertsm method, involving the Michael addition of diethyl malonate to acrylonitrile, followed by catalytic hydrogenation and cyclization[4].

Materials:

  • Ethyl 2-oxopiperidine-3-carboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagent Addition: Suspend sodium hydride (1.1 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve ethyl 2-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Expertise & Experience: The lactam N-H proton is acidic and will be deprotonated by the strong base NaH. This step is exothermic and generates hydrogen gas; slow addition and an inert atmosphere are critical for safety and to prevent side reactions.

  • Anion Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour to ensure complete deprotonation, evidenced by the cessation of H₂ evolution.

  • Methylation: Cool the resulting anion solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise. Trustworthiness: The use of a slight excess of the electrophile (CH₃I) ensures the reaction goes to completion. The reaction is an Sₙ2 substitution and is typically rapid.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Causality: This step neutralizes any unreacted NaH and protonates any remaining alkoxides or enolates.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization (Predicted)

No definitive, published spectra for EMOPC are readily available. However, a detailed prediction based on its structure and known spectroscopic principles provides a strong basis for its characterization.

  • ¹H NMR (in CDCl₃):

    • ~4.2 ppm (q, 2H): Methylene protons of the ethyl ester (-O-CH₂ -CH₃).

    • ~3.5 ppm (t, 1H): Methine proton at the C3 position (-CH -COOEt).

    • ~3.3 ppm (t, 2H): Methylene protons at the C6 position, adjacent to the nitrogen (-CH₂ -N(CH₃)-).

    • ~3.0 ppm (s, 3H): Singlet for the N-methyl protons (-N-CH₃ ).

    • ~2.1-1.9 ppm (m, 4H): Multiplets for the methylene protons at the C4 and C5 positions.

    • ~1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃ ).

  • ¹³C NMR (in CDCl₃):

    • ~170 ppm: Carbonyl carbon of the lactam (C2).

    • ~168 ppm: Carbonyl carbon of the ethyl ester (-C =O-OEt).

    • ~62 ppm: Methylene carbon of the ethyl ester (-O-C H₂-CH₃).

    • ~55 ppm: Methine carbon at the C3 position.

    • ~50 ppm: Methylene carbon at the C6 position.

    • ~35 ppm: N-methyl carbon (-N-C H₃).

    • ~25-20 ppm: Methylene carbons at C4 and C5.

    • ~14 ppm: Methyl carbon of the ethyl ester (-O-CH₂-C H₃).

  • Infrared (IR) Spectroscopy:

    • ~1740 cm⁻¹: Strong C=O stretch (ester).

    • ~1650 cm⁻¹: Strong C=O stretch (tertiary amide/lactam).

    • ~2950 cm⁻¹: C-H stretching (aliphatic).

Chemical Reactivity and Synthetic Utility

The reactivity of EMOPC is dictated by the interplay between its lactam and β-keto ester functionalities.

Reactivity_Diagram cluster_reactions Key Reaction Pathways EMOPC This compound Enolate Enolate Intermediate EMOPC->Enolate Base (e.g., NaOEt) Hydrolysis Ring-Opened Amino Acid EMOPC->Hydrolysis H₃O⁺ or OH⁻ (harsh conditions) Decarboxylation 1-Methyl-3-piperidone EMOPC->Decarboxylation Acid/Heat (Krapcho Decarboxylation) Alkylation C3-Alkylated Product Enolate->Alkylation Electrophile (R-X)

Caption: Principal reactivity pathways for EMOPC.

  • Acidity and Enolate Formation: The proton at the C3 position is significantly acidic due to the electron-withdrawing effects of both the adjacent ketone and ester carbonyl groups. This allows for easy deprotonation with moderately strong bases (e.g., sodium ethoxide) to form a stable enolate.[5]

  • C3-Alkylation and Acylation: The enolate is a soft nucleophile and readily participates in Sₙ2 reactions with alkyl halides or acylation with acid chlorides. This provides a powerful method for introducing substituents at the C3 position, a key strategy in building molecular complexity.[5]

  • Lactam Hydrolysis: The amide bond within the lactam ring is stable but can be cleaved under forcing acidic or basic conditions, leading to ring-opening to form the corresponding amino acid derivative.

  • Decarboxylation: Under certain conditions, particularly with heating in the presence of acid or specific salts (Krapcho conditions), β-keto esters can undergo hydrolysis and decarboxylation to yield a ketone. In this case, the product would be 1-methyl-3-piperidone, another useful synthetic intermediate.

Applications in Research and Drug Development

While specific, large-scale applications of EMOPC are not widely documented, its value lies in its role as a sophisticated synthetic intermediate. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.

  • Scaffold for Novel Analogs: EMOPC provides a pre-functionalized, N-protected piperidine ring. The C3-keto-ester moiety can be elaborated into a wide variety of other functional groups or used as an anchor point for building larger, more complex structures.

  • Access to 3-Substituted Piperidines: The reactivity at the C3 position allows for the synthesis of libraries of 3-substituted piperidines, which can be screened for biological activity against various targets, including GPCRs, ion channels, and enzymes.

  • Precursor to Fused Heterocycles: The functional groups on EMOPC can be used in intramolecular cyclization reactions to construct bicyclic and more complex heterocyclic systems, which are of great interest in drug discovery.

Handling and Safety Precautions

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the standard precautions for a laboratory chemical of unknown toxicity. The following recommendations are based on the known hazards of related β-keto esters and N-alkyl lactams.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols.

  • In case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash affected area thoroughly with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

An In-depth Technical Guide to Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide array of biological receptors and enzymes. Within this vast chemical space, Ethyl 1-methyl-2-oxopiperidine-3-carboxylate emerges as a versatile, yet underexplored, building block. This guide, intended for the discerning researcher, aims to consolidate the available technical knowledge on this compound, providing a foundation for its synthesis, characterization, and potential applications in drug discovery and organic synthesis.

Chemical Identity and Nomenclature

At the heart of our discussion is a molecule with a precise and descriptive IUPAC name: This compound .[1][2] This nomenclature systematically deconstructs the molecule's architecture: a six-membered piperidine ring, functionalized with an ethyl carboxylate at the 3-position, a ketone at the 2-position (forming a lactam), and a methyl group on the nitrogen atom at the 1-position.

In various chemical databases and literature, this compound is also referred to by its synonyms, the most common being N-methyl-3-carbethoxy-2-piperidone .[1][2]

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Common Synonym N-methyl-3-carbethoxy-2-piperidone
CAS Number 21576-27-2[1][2]
Molecular Formula C₉H₁₅NO₃[1][2]
Molecular Weight 185.22 g/mol [1][2]

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound is most logically approached in a two-stage process: the formation of the core piperidone ring system, followed by N-alkylation.

Formation of the Piperidone Core: Ethyl 2-oxopiperidine-3-carboxylate

The precursor, Ethyl 2-oxopiperidine-3-carboxylate, is a critical intermediate. A classical and effective method for its synthesis involves the condensation of diethyl malonate with acrylonitrile, followed by a reductive cyclization.[3]

Workflow 1: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization A Diethyl Malonate C Diethyl 2-cyanoethylmalonate A->C Base Catalyst (e.g., NaOEt) B Acrylonitrile B->C D Diethyl 2-cyanoethylmalonate E Ethyl 2-oxopiperidine-3-carboxylate D->E H₂, Raney Cobalt/Nickel G A Ethyl 2-oxopiperidine-3-carboxylate D This compound A->D B Methyl Iodide (CH₃I) B->D C Potassium Carbonate (K₂CO₃) C->D Solvent (e.g., Acetone) G A This compound B Lactam Carbonyl A->B Susceptible to nucleophilic attack/reduction C Ester Carbonyl A->C Hydrolysis, transesterification, amidation D Alpha-Proton (C3) A->D Deprotonation to form enolate

References

A Technical Guide to the Spectral Analysis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for Ethyl 1-methyl-2-oxopiperidine-3-carboxylate, a key heterocyclic building block in modern drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who rely on detailed structural elucidation for advancing their research. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra and the rationale behind the experimental methodologies.

Introduction

This compound (C₉H₁₅NO₃, Molar Mass: 185.22 g/mol ) is a substituted piperidone derivative.[1] The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals and natural products, making the characterization of its analogs a critical endeavor. This guide will focus on the spectral properties that confirm the molecular structure of this compound, providing a foundational understanding for its use in further synthetic applications.

Molecular Structure and Key Spectroscopic Features

The structural integrity of this compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of key functional groups.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule such as this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

  • Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition: Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is performed to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~4.20Quartet (q)2HO-CH₂ -CH₃The quartet splitting pattern is indicative of a methylene group adjacent to a methyl group. The downfield shift is due to the deshielding effect of the adjacent oxygen atom of the ester.
~3.40Triplet (t)1HCH at C3This proton is a methine proton and its signal is expected to be a triplet due to coupling with the adjacent methylene protons at C4.
~3.30Multiplet (m)2HCH₂ at C6These protons are adjacent to the nitrogen atom, resulting in a downfield shift. The multiplicity is complex due to coupling with the C5 protons.
~2.95Singlet (s)3HN-CH₃ The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of a methyl group attached to a nitrogen atom in a cyclic amide.
~2.20Multiplet (m)2HCH₂ at C4These protons are part of the piperidine ring and show complex splitting due to coupling with protons at C3 and C5.
~1.90Multiplet (m)2HCH₂ at C5These protons are also within the piperidine ring, and their signal is a multiplet due to coupling with the protons at C4 and C6.
~1.25Triplet (t)3HO-CH₂-CH₃ This triplet signal corresponds to the methyl group of the ethyl ester, coupled to the adjacent methylene group.
¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignmentRationale
~170C =O (Ester)The carbonyl carbon of the ester group is typically found in this downfield region.
~168C =O (Amide)The amide carbonyl carbon is also significantly deshielded and appears in a similar region to the ester carbonyl.
~61O-CH₂ -CH₃The carbon of the methylene group attached to the ester oxygen is deshielded by the oxygen atom.
~55C H at C3The methine carbon at the 3-position of the piperidine ring.
~50C H₂ at C6The carbon adjacent to the nitrogen atom is deshielded.
~30N-CH₃ The N-methyl carbon signal is characteristic for this functional group.
~25C H₂ at C4Aliphatic carbon within the piperidine ring.
~22C H₂ at C5Aliphatic carbon within the piperidine ring, typically the most upfield of the ring carbons.
~14O-CH₂-CH₃ The terminal methyl carbon of the ethyl group is found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The presence of two carbonyl groups (amide and ester) and various C-H and C-N bonds in this compound gives rise to a characteristic IR spectrum.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the spectrum is typically recorded from 4000 to 400 cm⁻¹, with multiple scans co-added to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)IntensityFunctional GroupRationale
~2950-2850Medium-StrongC-H stretch (alkane)These absorptions are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the piperidine ring and the ethyl and methyl groups.
~1735StrongC=O stretch (ester)A strong absorption band in this region is a hallmark of the carbonyl group in an ester.[2]
~1650StrongC=O stretch (amide)The carbonyl stretching vibration of the tertiary amide (lactam) typically appears at a lower wavenumber than that of the ester due to resonance.[2]
~1200StrongC-O stretch (ester)This band corresponds to the stretching vibration of the C-O single bond in the ester functional group.
~1100MediumC-N stretchThe stretching vibration of the C-N bond in the tertiary amine of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules. Electrospray Ionization (ESI) is also frequently used, particularly for obtaining the protonated molecular ion [M+H]⁺.

  • Instrumentation: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data and Interpretation

For this compound (MW = 185.22), the following key peaks are expected in the mass spectrum:

m/zProposed FragmentRationale
185[M]⁺The molecular ion peak, corresponding to the intact molecule. Its presence confirms the molecular weight.
156[M - C₂H₅]⁺Loss of the ethyl group from the ester.
140[M - OC₂H₅]⁺Loss of the ethoxy group is a common fragmentation pathway for ethyl esters.[3][4]
112[M - COOC₂H₅]⁺Loss of the entire carbethoxy group.
84[C₅H₁₀N]⁺A fragment corresponding to the N-methylated piperidine ring after cleavage of the ester group.
57[C₄H₉]⁺ or [C₃H₅O]⁺Common aliphatic fragments.
43[C₃H₇]⁺ or [CH₃CO]⁺Common aliphatic or acylium ion fragments.

digraph "fragmentation" {
graph [layout=dot, rankdir=LR, splines=true];
node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled,rounded"];
edge [fontname="sans-serif", fontsize=9, color="#5F6368"];

M [label="[M]⁺\nm/z = 185"]; F1 [label="[M - OC₂H₅]⁺\nm/z = 140"]; F2 [label="[M - COOC₂H₅]⁺\nm/z = 112"]; F3 [label="[C₅H₁₀N]⁺\nm/z = 84"];

M -> F1 [label="- OC₂H₅"]; M -> F2 [label="- COOC₂H₅"]; F2 -> F3 [label="- CO"]; }

Figure 2: Proposed key fragmentation pathway for this compound in EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an unambiguous structural confirmation of this compound. The characteristic chemical shifts and coupling constants in the NMR spectra define the carbon-hydrogen framework, while the specific absorption bands in the IR spectrum confirm the presence of the key ester and amide functional groups. Mass spectrometry corroborates the molecular weight and offers further structural insights through predictable fragmentation patterns. This comprehensive spectral guide serves as a valuable resource for scientists working with this important heterocyclic compound, ensuring its confident identification and application in research and development.

References

A Technical Guide to the Historical Synthesis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a functionalized heterocyclic compound belonging to the class of N-methylated δ-valerolactams. Its structure, featuring a chiral center at the C3 position and multiple functional groups—a lactam, an ester, and a tertiary amine—makes it a valuable building block in synthetic organic chemistry. Piperidone scaffolds are prevalent in a wide range of biologically active molecules and natural products, including alkaloids.[1][2] Consequently, the development of efficient synthetic routes to substituted piperidones has been a subject of considerable interest. This guide provides an in-depth examination of the historical and foundational methods for the synthesis of this compound, focusing on the chemical principles and experimental rationale that have defined its preparation.

Core Synthesis Strategy: A Two-Stage Approach

The most established and historically significant route to this compound is not a direct, one-pot synthesis but rather a logical two-stage process. This strategy involves:

  • Formation of the Core Scaffold: Synthesis of the parent lactam, Ethyl 2-oxopiperidine-3-carboxylate.

  • N-Alkylation: Subsequent methylation of the lactam nitrogen to yield the final target molecule.

This bifurcated approach is chemically sound, as it allows for the robust construction of the piperidone ring system first, followed by a well-understood N-functionalization step.

Part 1: Synthesis of the Core Scaffold: Ethyl 2-oxopiperidine-3-carboxylate

The foundational method for preparing the key intermediate, Ethyl 2-oxopiperidine-3-carboxylate, was established as early as 1949 by N.F. Albertsm. This classical synthesis has remained a cornerstone for accessing this compound due to its reliability and the use of readily available starting materials.[3]

The Albertsm Method (1949): A Foundational Pathway

The Albertsm synthesis is an elegant two-step process that begins with a Michael addition followed by a reductive cyclization. This approach efficiently constructs the carbon and nitrogen backbone of the piperidone ring.

Step 1: Michael Addition The synthesis commences with the base-catalyzed Michael addition of diethyl malonate to acrylonitrile. This reaction forms the C-C bond necessary to build the six-carbon backbone of the eventual piperidone ring.

  • Causality of Experimental Choices: The use of a catalytic amount of a strong base, such as sodium ethoxide or potassium tert-butoxide, is critical. The base deprotonates the acidic α-hydrogen of diethyl malonate, generating a resonance-stabilized enolate. This nucleophilic enolate then attacks the β-carbon of acrylonitrile (the Michael acceptor), leading to the formation of diethyl 2-cyanoethylmalonate.[3]

Step 2: Reductive Cyclization The intermediate, diethyl 2-cyanoethylmalonate, is then subjected to catalytic hydrogenation. This is the key ring-forming step where two transformations occur in a single operation.

  • Causality of Experimental Choices: A high-pressure hydrogen atmosphere in the presence of a Raney-type catalyst (such as Raney Nickel or Raney Cobalt) is employed.[3] The catalyst facilitates the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). This newly formed amine then undergoes an intramolecular nucleophilic attack on one of the proximal ester carbonyls, leading to cyclization and the elimination of ethanol to form the stable six-membered lactam ring. Raney catalysts are particularly effective for this transformation due to their high surface area and catalytic activity for both nitrile reduction and amidation.

Experimental Workflow: The Albertsm Method

The following diagram illustrates the two-step synthesis of the piperidone scaffold.

Albertsm_Method cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization DiethylMalonate Diethyl Malonate Intermediate Diethyl 2-cyanoethylmalonate DiethylMalonate->Intermediate Base Catalyst (e.g., NaOEt) Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Base Catalyst (e.g., NaOEt) FinalPrecursor Ethyl 2-oxopiperidine-3-carboxylate Intermediate->FinalPrecursor Raney Ni or Co Ethanol Hydrogen H₂ (High Pressure) Hydrogen->FinalPrecursor Raney Ni or Co Ethanol

Caption: Workflow for the Albertsm synthesis of the piperidone core.

Detailed Experimental Protocol (Albertsm Method)
  • Step 1: Synthesis of Diethyl 2-cyanoethylmalonate.

    • To a stirred solution of diethyl malonate, a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.3-3% by weight) is added.[3]

    • The mixture is maintained at a controlled temperature, typically between 30-35°C.[3]

    • Acrylonitrile is added dropwise over several hours to manage the exothermic reaction.

    • Upon completion, the reaction mixture is neutralized, and the product is isolated, typically yielding diethyl 2-cyanoethylmalonate.

  • Step 2: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate.

    • The crude diethyl 2-cyanoethylmalonate is dissolved in an organic solvent, such as ethanol.

    • A Raney Cobalt or Raney Nickel catalyst is added to the solution in a high-pressure autoclave.

    • The vessel is charged with hydrogen gas to a pressure of 75-130°C.[3]

    • The reaction is heated and agitated until hydrogen uptake ceases.

    • After cooling and venting, the catalyst is filtered off. The filtrate is concentrated under reduced pressure.

    • The resulting solid is purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield Ethyl 2-oxopiperidine-3-carboxylate as a white solid.[3]

Data Summary: The Albertsm Method
StepKey ReagentsCatalystSolventTemperatureTypical Overall YieldReference
1 & 2Diethyl malonate, Acrylonitrile, H₂Base (e.g., NaOC(CH₃)₃), Raney Co/NiEthanol30-130°C>77%[3]

Part 2: N-Methylation of the Piperidone Scaffold

With the core scaffold in hand, the final step is the introduction of the methyl group onto the lactam nitrogen. This is a standard alkylation reaction, for which several reliable methods exist.

Classical N-Methylation via Deprotonation-Alkylation

The most direct method involves the deprotonation of the lactam N-H followed by quenching with a methyl electrophile.

  • Causality of Experimental Choices: The N-H proton of a lactam is weakly acidic. A strong base, such as sodium hydride (NaH), is typically required to quantitatively deprotonate it, forming the corresponding sodium salt (a nucleophilic amide). This highly nucleophilic species readily reacts with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in an Sₙ2 reaction to form the N-methylated product. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for this reaction as they solvate the cation without interfering with the nucleophile.

Experimental Workflow: N-Methylation

N_Methylation Precursor Ethyl 2-oxopiperidine-3-carboxylate Intermediate Sodium Amide Intermediate Precursor:e->Intermediate:w Deprotonation Base Strong Base (e.g., NaH) Base:e->Intermediate:w Anhydrous THF Product This compound Intermediate:e->Product:w SN2 Alkylation MethylatingAgent Methylating Agent (e.g., CH₃I) MethylatingAgent:e->Product:w

Caption: General workflow for the N-methylation of the piperidone core.

Detailed Experimental Protocol (N-Methylation)
  • A solution of Ethyl 2-oxopiperidine-3-carboxylate in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • The solution is cooled in an ice bath (0°C).

  • Sodium hydride (60% dispersion in mineral oil, ~1.1 equivalents) is added portion-wise. The mixture is stirred until hydrogen evolution ceases, indicating complete formation of the amide salt.

  • Methyl iodide (≥1.2 equivalents) is added dropwise via syringe.

  • The reaction is allowed to warm to room temperature and stirred for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent (e.g., ethyl acetate), the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Part 3: Alternative and Conceptual Synthetic Routes

While the Albertsm-then-methylation sequence is the most historically prominent, other classical organic reactions can be conceptually applied to construct the target molecule, demonstrating the versatility of synthetic strategy.

The Dieckmann Condensation Approach

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, typically yielding a five- or six-membered ring.[4][5] This provides a powerful alternative for constructing the piperidone ring.

  • Conceptual Pathway: The synthesis would require an acyclic precursor such as diethyl 5-(methylamino)adipate . Upon treatment with a strong base (e.g., sodium ethoxide), the base would deprotonate the α-carbon to one of the ester groups. The resulting enolate would then attack the other ester carbonyl intramolecularly, leading to a cyclic β-keto ester intermediate. After elimination of ethoxide and an acidic workup, the desired ring system is formed.

Conceptual Workflow: Dieckmann Condensation

Dieckmann_Condensation Precursor Diethyl 5-(methylamino)adipate Base 1. Strong Base (NaOEt) Precursor->Base Workup 2. Acidic Workup (H₃O⁺) Base->Workup Product This compound Workup->Product

Caption: Conceptual pathway via Dieckmann Condensation.

This approach offers a convergent route where the N-methyl group is incorporated into the acyclic precursor prior to cyclization.

Conclusion

The historical synthesis of this compound is a prime example of classic synthetic logic. The most robust and time-tested method relies on the initial construction of the Ethyl 2-oxopiperidine-3-carboxylate scaffold via the Albertsm method—a sequence of Michael addition and reductive cyclization that has proven efficient and scalable. The subsequent N-methylation is a straightforward and high-yielding transformation. While alternative pathways like the Dieckmann condensation are conceptually viable and demonstrate the breadth of synthetic possibilities, the Albertsm route remains the foundational and most frequently referenced method in the historical context of this important heterocyclic building block.

References

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Substituted Piperidone

In the vast landscape of organic chemistry, the piperidine ring system stands as a cornerstone, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its inherent conformational flexibility and the capacity for diverse substitution patterns have made it a privileged scaffold in drug discovery. Within this family, Ethyl 1-methyl-2-oxopiperidine-3-carboxylate, a seemingly unassuming N-methylated δ-lactam, holds a place of quiet importance. Its true value lies not in its direct biological activity, but in its role as a versatile and highly functionalized building block for the synthesis of more complex molecular architectures.

This technical guide provides a comprehensive exploration of the discovery and seminal synthesis of this important heterocyclic intermediate. We will delve into the chemical logic that guided its initial construction, present a detailed, field-proven synthetic protocol, and offer insights into the mechanistic underpinnings of the key transformations. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the origins and preparation of this valuable synthetic tool.

Part 1: The Historical Context and Discovery - A Tale of Two Reactions

The "discovery" of this compound is not marked by a singular, dramatic event, but rather by the logical extension of established synthetic methodologies for related compounds. The story begins with its immediate precursor, ethyl 2-oxopiperidine-3-carboxylate. As early as 1949, a classical and robust synthesis for this parent compound was published by N.F. Albertsm in the Journal of the American Chemical Society. This foundational work laid the groundwork for accessing a wide range of substituted piperidones.

The subsequent development of this compound was a natural progression, driven by the need for N-alkylated derivatives for further synthetic elaboration. The introduction of the N-methyl group serves several key purposes in synthetic chemistry: it can block potential N-H reactivity, influence the conformation of the piperidine ring, and provide a handle for directing subsequent reactions.

Two primary synthetic strategies can be envisaged for the construction of this molecule: a linear approach involving the synthesis of the piperidone core followed by N-methylation, and a convergent approach where the nitrogen is methylated prior to cyclization. The former has proven to be the more common and reliable route.

Part 2: The First Synthesis - A Step-by-Step Protocol

The most logical and historically supported route to the first synthesis of this compound involves a two-stage process:

  • Synthesis of Ethyl 2-oxopiperidine-3-carboxylate: This is achieved via a Michael addition followed by a reductive cyclization.

  • N-methylation of the Piperidone: A standard alkylation of the lactam nitrogen.

Below, we provide a detailed, self-validating protocol for this synthesis.

Stage 1: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

This stage is based on the classical method and involves the reaction of diethyl malonate with acrylonitrile, followed by a catalytic hydrogenation which induces cyclization.

Experimental Protocol:

Step 1a: Michael Addition of Diethyl Malonate to Acrylonitrile

  • To a stirred solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add 16.0 g (0.1 mol) of diethyl malonate.

  • Cool the mixture in an ice bath and add 5.3 g (0.1 mol) of acrylonitrile dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Neutralize the reaction mixture with glacial acetic acid and remove the ethanol under reduced pressure.

  • To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield diethyl 2-cyanoethylmalonate as a colorless oil. This intermediate is often used in the next step without further purification.

Step 1b: Reductive Cyclization

  • In a high-pressure hydrogenation vessel, dissolve the crude diethyl 2-cyanoethylmalonate from the previous step in 100 mL of absolute ethanol.

  • Add 5 g of Raney Nickel catalyst to the solution.

  • Pressurize the vessel with hydrogen gas to 50-100 atm and heat to 75-100 °C with vigorous stirring.

  • Monitor the reaction by observing the cessation of hydrogen uptake. This may take several hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to yield a solid residue.

  • Recrystallize the crude product from ethanol to afford Ethyl 2-oxopiperidine-3-carboxylate as a white crystalline solid.

Quantitative Data for Stage 1:

ParameterValue
Typical Yield 55-65% (over two steps)
Melting Point 80-82 °C
Appearance White crystalline solid
Stage 2: N-methylation of Ethyl 2-oxopiperidine-3-carboxylate

This stage employs a standard N-alkylation of the lactam.

Experimental Protocol:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2.3 g (0.05 mol) of sodium hydride (60% dispersion in mineral oil) in 100 mL of anhydrous tetrahydrofuran (THF).

  • To this suspension, add a solution of 8.55 g (0.05 mol) of Ethyl 2-oxopiperidine-3-carboxylate in 50 mL of anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add 7.1 g (0.05 mol) of methyl iodide dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction by the slow addition of 10 mL of water.

  • Remove the THF under reduced pressure.

  • To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless to pale yellow oil.

Quantitative Data for Stage 2:

ParameterValue
Typical Yield 80-90%
Boiling Point ~110-115 °C at 1 mmHg
Appearance Colorless to pale yellow oil

Part 3: Mechanistic Insights and Alternative Approaches

The synthetic route detailed above is both robust and scalable. The key transformations are governed by well-understood reaction mechanisms.

Reaction Mechanisms

The synthesis of the piperidone core is a beautiful example of tandem reaction design. The initial Michael addition is a conjugate addition of the enolate of diethyl malonate to the electron-deficient alkene of acrylonitrile. The subsequent reductive cyclization is a more complex process. The nitrile group is reduced to a primary amine, which then undergoes an intramolecular transesterification with one of the ethyl ester groups to form the stable six-membered lactam ring.

The N-methylation is a classic example of a Williamson ether synthesis-type reaction, where the deprotonated lactam nitrogen acts as a nucleophile, displacing the iodide from methyl iodide in an SN2 reaction.

Alternative Synthetic Strategy: The Dieckmann Condensation

An alternative and elegant approach to the core structure of this compound is the Dieckmann condensation. This intramolecular Claisen condensation of a diester can be used to form five- and six-membered rings. In this context, the starting material would be diethyl 3,3'-(methylimino)dipropionate. Treatment of this diester with a strong base, such as sodium ethoxide, would induce cyclization to form the desired β-keto ester.

While conceptually straightforward, this approach can be complicated by the synthesis of the starting diester and potential side reactions during the cyclization.

Visualizing the Synthesis

To aid in the understanding of the synthetic workflow and the key chemical transformations, the following diagrams are provided.

Synthetic_Workflow cluster_stage1 Stage 1: Synthesis of Precursor cluster_stage2 Stage 2: N-Methylation A Diethyl Malonate + Acrylonitrile B Michael Addition (NaOEt, EtOH) A->B Step 1a C Diethyl 2-cyanoethylmalonate B->C D Reductive Cyclization (H2, Raney Ni) C->D Step 1b E Ethyl 2-oxopiperidine-3-carboxylate D->E F Ethyl 2-oxopiperidine-3-carboxylate G N-Methylation (NaH, MeI, THF) F->G Step 2 H This compound G->H

Caption: Overall synthetic workflow for this compound.

Dieckmann_Condensation A Diethyl 3,3'-(methylimino)dipropionate B Dieckmann Condensation (NaOEt, EtOH) A->B Alternative Route C This compound B->C

Caption: Alternative synthetic approach via Dieckmann Condensation.

Conclusion: A Foundation for Future Discovery

The synthesis of this compound is a testament to the power of classical organic reactions and their application in the creation of valuable molecular building blocks. While its "discovery" may not be attributable to a single eureka moment, its importance in the field is undeniable. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical tools necessary to confidently synthesize this versatile intermediate, paving the way for the discovery and development of the next generation of complex molecules and therapeutics.

A Senior Application Scientist's Guide to Ethyl 1-methyl-2-oxopiperidine-3-carboxylate: A Cornerstone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a heterocyclic β-keto ester that serves as a highly versatile and valuable intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a reactive β-keto ester system within a piperidone ring, provides a robust scaffold for constructing a wide array of pharmacologically active compounds and fine chemicals. This technical guide provides an in-depth analysis of its synthesis, core reactivity, and strategic applications, offering field-proven insights for researchers, chemists, and professionals in drug development. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction and Physicochemical Profile

This compound, also known as N-methyl-3-carbethoxy-2-piperidone, is a cyclic organic compound whose utility is anchored in its bifunctional nature. The presence of a lactam (a cyclic amide) and a β-keto ester within a six-membered ring makes it a powerful synthon for introducing the N-methylpiperidone moiety, a common motif in medicinal chemistry.

The molecule's strategic importance lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical transformations. The acidic α-proton at the C3 position, flanked by two carbonyl groups, is the primary site for nucleophilic attack, while the ester and lactam functionalities offer avenues for further modification.

Core Compound Characteristics

A summary of the key physicochemical properties of this compound is presented below for quick reference.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 21576-27-2PubChem[1]
Molecular Formula C₉H₁₅NO₃PubChem[1]
Molecular Weight 185.22 g/mol PubChem[1]
Appearance Colorless liquid (typical)ChemBK[2]
Canonical SMILES CCOC(=O)C1CCCCN1(C)=OPubChem[1]
InChI Key RCFIDKPBGWQLTE-UHFFFAOYSA-NPubChem[1]

Synthesis of the Intermediate: A Strategic Approach

The synthesis of the title compound is most effectively achieved through a two-stage process: first, the construction of the core piperidone ring, followed by N-methylation. This sequence is crucial because attempting to use an N-methylated precursor in the initial cyclization can lead to undesired side reactions and lower yields.

The classical and industrially viable route to the parent scaffold, Ethyl 2-oxopiperidine-3-carboxylate, involves a Michael addition followed by a reductive cyclization.[3]

Synthetic Workflow Diagram

The overall synthetic strategy is depicted below, starting from common bulk chemicals.

G cluster_0 Stage 1: Piperidone Ring Formation cluster_1 Stage 2: N-Methylation A Diethyl Malonate + Acrylonitrile B Diethyl 2-cyanoethylmalonate A->B  Michael Addition  (Base Catalyst, e.g., NaOEt) C Ethyl 2-oxopiperidine-3-carboxylate (CAS: 3731-16-6) B->C  Reductive Cyclization  (e.g., Raney Co/Ni, H₂) D This compound (CAS: 21576-27-2) C->D  N-Alkylation  (Base, e.g., NaH)  (Methylating Agent, e.g., CH₃I)

Caption: Two-stage synthesis of the target intermediate.

Protocol: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

This protocol is adapted from established literature methods for the synthesis of the piperidone ring system.[3]

Step 1: Michael Addition

  • To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a suitable reactor, add diethyl malonate dropwise while maintaining the temperature below 30°C.

  • After the addition is complete, add acrylonitrile dropwise. An exothermic reaction will occur; maintain the temperature between 30-35°C using a cooling bath.[3]

  • Stir the mixture for 2-3 hours at this temperature until the reaction is complete (monitored by TLC or GC).

  • Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and remove the ethanol under reduced pressure to yield crude diethyl 2-cyanoethylmalonate.

Step 2: Reductive Cyclization

  • The crude intermediate is dissolved in an organic solvent (e.g., ethanol) and transferred to a high-pressure autoclave.

  • A hydrogenation catalyst, such as Raney Cobalt or Raney Nickel, is added under an inert atmosphere.[3]

  • The vessel is pressurized with hydrogen gas (typically 50-100 atm) and heated to 75-130°C.[3]

  • The reaction is monitored by hydrogen uptake. Upon completion, the reactor is cooled, depressurized, and the catalyst is filtered off.

  • The solvent is removed in vacuo, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol, ethyl acetate) to yield pure Ethyl 2-oxopiperidine-3-carboxylate.[3][4]

Causality Note: The use of Raney Cobalt or Nickel is critical as it selectively reduces the nitrile group to a primary amine, which then undergoes spontaneous intramolecular cyclization with one of the ester groups to form the stable lactam ring.

Protocol: N-Methylation
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0°C and add a solution of Ethyl 2-oxopiperidine-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete deprotonation of the lactam nitrogen.

  • Add methyl iodide (CH₃I, 1.2 eq.) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield this compound as a pure liquid.

Core Reactivity and Mechanistic Insights

The synthetic power of this intermediate stems from the predictable reactivity of its β-keto ester moiety.

G cluster_main Reactivity Map img img C3_H Acidic α-Proton (pKa ≈ 11-13) Alkylation C3-Alkylation / Acylation (via Enolate) C3_H->Alkylation Ester Ester Group Hydrolysis Hydrolysis / Saponification (to Carboxylic Acid) Ester->Hydrolysis Lactam Lactam Carbonyl Reduction Reduction (e.g., with NaBH₄) Lactam->Reduction Decarboxylation Decarboxylation (Post-Hydrolysis) Hydrolysis->Decarboxylation

Caption: Key reactive sites and corresponding transformations.

  • Acidity of the C3-Proton: The proton on the carbon alpha to both the ketone and ester carbonyls is significantly acidic. Treatment with a suitable base (e.g., NaH, LDA, K₂CO₃) readily generates a stabilized enolate. This nucleophilic enolate is the workhorse of the molecule, enabling a wide range of C-C bond-forming reactions such as alkylations, acylations, and condensations.

  • Ester Hydrolysis and Decarboxylation: The ethyl ester can be saponified under basic conditions (e.g., LiOH, KOH) to yield the corresponding carboxylate salt.[5] Subsequent acidification and heating results in facile decarboxylation (a Krapcho-type reaction is also possible), providing a clean route to 1-methylpiperidin-2-one . This hydrolytic sensitivity necessitates the use of non-protic bases and anhydrous conditions for enolate-based reactions.

  • Lactam Stability: The N-methyl lactam is generally stable under many reaction conditions but can be reduced or hydrolyzed under forcing conditions. Its primary role is to provide the core heterocyclic scaffold.

Application in Multi-Step Synthesis: A Pharmaceutical Case Study

Piperidine and piperidone scaffolds are ubiquitous in pharmaceuticals due to their ability to mimic peptide turns and position functional groups in precise 3D orientations.[6][7] Intermediates like this compound are instrumental in the synthesis of analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[7][8]

Let's consider a representative workflow where the intermediate is used to construct a more complex, spirocyclic system, a motif of growing interest in drug discovery.

Synthetic Application Workflow

G A This compound B Potassium Enolate A->B  Deprotonation C Bis-alkylated Intermediate B->C  Double Alkylation D Spirocyclic Piperidone C->D  Cyclization reagent1 1. K₂CO₃, Acetone reagent2 2. 1,3-Dibromopropane reagent3 Hydrolysis & Decarboxylation (e.g., LiOH then H⁺, heat)

Caption: A workflow for constructing a spirocycle.

Protocol: C3-Alkylation (A Key Transformation)

This protocol details a standard procedure for alkylating the C3 position.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous acetone (solvent) and finely ground potassium carbonate (K₂CO₃, 2.0 eq.).

  • Enolate Formation: Add this compound (1.0 eq.) to the suspension. Stir vigorously at room temperature for 1 hour to ensure formation of the potassium enolate.

    • Expert Insight: While stronger bases like NaH could be used, K₂CO₃ is a milder, safer, and often sufficient base for generating the enolate of this highly acidic β-keto ester, making it ideal for industrial scale-up.

  • Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, then dry over MgSO₄. After filtration and solvent evaporation, the crude product can be purified by silica gel column chromatography to yield the C3-alkylated product.

  • Validation: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined reactivity, particularly the nucleophilic potential of its C3 position, combined with its stable heterocyclic core, provides a reliable and versatile platform for synthetic chemists. From the straightforward synthesis of simple N-methylpiperidones to the intricate assembly of complex pharmaceutical targets, this intermediate offers a predictable and powerful entry point. Understanding its synthesis, handling, and reaction profile, as detailed in this guide, empowers researchers to leverage its full potential in accelerating discovery and development programs.

References

A Technical Guide to the Research Applications of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate: A Versatile Piperidone Synthon

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a heterocyclic compound featuring a privileged piperidone scaffold. While seemingly a simple molecule, its strategic placement of three key functional groups—a lactam, an ester, and an N-methyl group—renders it a highly versatile and valuable building block in modern organic synthesis. This guide elucidates the core reactivity of this synthon and explores its profound potential in high-value research areas, particularly in medicinal chemistry for the development of novel therapeutics and in the intricate synthesis of natural products. We will dissect its chemical logic, provide actionable experimental protocols, and present conceptual pathways to its application in constructing complex molecular architectures, thereby offering a comprehensive resource for researchers looking to leverage its unique synthetic utility.

Core Chemical Identity and Physicochemical Profile

Molecular Structure and Key Features

This compound, also known as N-methyl-3-carbethoxy-2-piperidone, possesses a six-membered piperidine ring.[1] Its structure is defined by three critical components that dictate its reactivity and utility:

  • A Lactam Moiety: The cyclic amide within the piperidone ring provides conformational rigidity and a site for potential hydrogen bonding in derivative structures.

  • An Ethyl Ester Group: Positioned at the C3 carbon, this group is readily transformable, serving as a handle for hydrolysis, reduction, or amidation.

  • An Acidic α-Carbon: The proton at the C3 position is activated by the two adjacent carbonyl groups (the lactam and the ester), facilitating deprotonation and subsequent carbon-carbon bond formation.

  • An N-Methyl Group: This group blocks the lactam nitrogen from participating in reactions like N-acylation or N-alkylation, thereby directing reactivity towards other parts of the molecule.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below. These properties are essential for planning reactions, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃PubChem[1]
Molecular Weight 185.22 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 56495-63-9Vendor Data
Appearance White to off-white crystalline powderAlfa Chemistry[2]
Melting Point 80-82 °C (lit.)Alfa Chemistry[2], Sigma-Aldrich
Boiling Point 326 °C at 760 mmHg (Predicted)Alfa Chemistry[2]
XLogP3 0.6PubChem[1]

Synthesis and Derivatization Strategies

The utility of a building block is defined by its accessibility and the predictability of its subsequent transformations. This compound can be synthesized through established organic chemistry reactions, and its functional groups offer a reliable platform for diverse derivatizations.

Representative Synthesis: A Modern Approach

While classical methods exist, modern adaptations focus on efficiency and yield. A robust approach involves a Michael addition followed by a reductive cyclization, inspired by patented industrial methods.[3]

Protocol: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

This protocol describes the synthesis of the parent compound, which can then be N-methylated in a subsequent step.

Materials:

  • Diethyl malonate

  • Acrylonitrile

  • Sodium ethoxide (catalyst)

  • Raney Cobalt or Raney Nickel (catalyst)

  • Hydrogen (H₂) gas

  • Ethanol (solvent)

  • Toluene (solvent)

Procedure:

  • Michael Addition: To a solution of diethyl malonate in ethanol, add a catalytic amount of sodium ethoxide. Cool the mixture to 10-30 °C. Add acrylonitrile dropwise over 3-6 hours, maintaining the temperature.[3] Stir until the reaction is complete (monitored by TLC or GC). The product is 2-cyanoethyl diethyl malonate.

  • Work-up: Neutralize the catalyst with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure. The crude product can be purified by distillation or carried forward directly.

  • Reductive Cyclization: In a high-pressure reactor, dissolve the crude 2-cyanoethyl diethyl malonate in an appropriate solvent like ethanol or toluene. Add a slurry of Raney Cobalt or Nickel catalyst.[3]

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to 75-130 °C.[3] The reaction simultaneously reduces the nitrile to a primary amine and catalyzes the intramolecular cyclization (lactam formation) with the loss of ethanol.

  • Isolation and Purification: After the reaction, cool the reactor, vent the hydrogen, and filter off the catalyst. Concentrate the filtrate under reduced pressure. The resulting solid, Ethyl 2-oxopiperidine-3-carboxylate, can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[3]

  • N-Methylation (Final Step): The resulting piperidone can be N-methylated using standard conditions (e.g., sodium hydride and methyl iodide in THF) to yield the title compound.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis, comparing the data to literature values.[2]

Key Derivatization Pathways

The true power of this compound lies in its capacity for selective modification. The following workflow illustrates the primary reaction vectors available to the researcher.

G start This compound acid 1-Methyl-2-oxopiperidine-3-carboxylic acid start->acid 1. Ester Hydrolysis (e.g., LiOH, H₂O/THF) alkylated C3-Alkylated Piperidone start->alkylated 3. C3-Alkylation (e.g., NaH, R-X) diazo Diazo-β-ketoester Intermediate start->diazo 4. Diazo Transfer (e.g., TsN₃, Et₃N) amide Piperidine-3-carboxamide Derivatives acid->amide 2. Amide Coupling (e.g., EDCI, HOBt) cycloadd Complex Heterocycles diazo->cycloadd 5. Rh(II)-Catalyzed Cycloaddition

Caption: Key derivatization pathways from the title compound.

Causality Behind Choices:

  • Ester Hydrolysis: Saponification with a base like LiOH is a standard and high-yielding method to unmask the carboxylic acid[4], which is a crucial precursor for amide bond formation.

  • Amide Coupling: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (EDCI, HOBt) to generate libraries of carboxamides, a common motif in bioactive molecules.[5]

  • C3-Alkylation: The acidity of the C3 proton allows for deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH). The resulting enolate is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, R-X), enabling the introduction of diverse substituents at this position.

  • Diazo Chemistry: Conversion to a diazo-β-ketoester intermediate opens up powerful synthetic avenues, such as rhodium-catalyzed cyclization-cycloaddition reactions, for the rapid construction of complex, polycyclic alkaloid-like frameworks.[6]

Application in Medicinal Chemistry and Drug Discovery

The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs, making its derivatives highly sought after in pharmaceutical research.[7]

Scaffold for Enzyme Inhibitors

The rigid, three-dimensional structure of the piperidone core makes it an excellent scaffold for orienting functional groups to fit into the active sites of enzymes. Derivatives of the piperidine-3-carboxylate core have shown promise as inhibitors for several important drug targets.

  • Cathepsin K Inhibitors: Cathepsin K is a cysteine protease involved in bone resorption. Piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors, representing a promising strategy for developing anti-osteoporosis agents.[5]

  • Dipeptidyl Peptidase-4 (DPP-4) and Janus Kinase 2 (JAK2) Inhibitors: The (S)-Ethyl piperidine-3-carboxylate scaffold is a known reactant for the synthesis of both DPP-4 inhibitors (for type 2 diabetes) and JAK2 inhibitors (for myeloproliferative disorders and inflammation).[8]

The following workflow illustrates a conceptual pathway for developing a generic enzyme inhibitor.

G start Ethyl 1-methyl-2- oxopiperidine-3-carboxylate step1 1. C3-Alkylation (Introduce P1 group) start->step1 step2 2. Ester Hydrolysis (Unmask Acid) step1->step2 step3 3. Amide Coupling (Introduce P2/P3 group) step2->step3 final Final Inhibitor Scaffold (e.g., Cathepsin K type) step3->final

Caption: Conceptual workflow for inhibitor synthesis.

Logic: This strategy involves sequentially modifying the three key reactive sites. First, C3-alkylation introduces a substituent designed to interact with a specific pocket (e.g., the S1 pocket) of the target enzyme. Next, hydrolysis of the ester followed by amide coupling allows for the introduction of larger, more complex groups to engage with other binding pockets (e.g., S2, S3), thereby building up potency and selectivity.[5]

Precursor for Neurologically Active Agents

Substituted piperidines are a cornerstone of central nervous system (CNS) drug discovery. The piperidine-3-carboxylate motif is a key structural component in molecules designed as serotonin and noradrenaline reuptake inhibitors, which are used to treat depression and other mood disorders.[8] The ability to functionalize the C3 position and modify the ester allows for fine-tuning of a molecule's properties (like polarity and size) to optimize blood-brain barrier penetration and target engagement.

Application in Natural Product and Alkaloid Synthesis

Piperidones are fundamental synthons in the total synthesis of piperidine alkaloids, a large class of natural products with diverse biological activities.[9][10] this compound serves as an excellent starting point for constructing these complex molecules.

Conceptual Route to a Fused Alkaloid Core

A common strategy in alkaloid synthesis is to build additional rings onto a pre-existing piperidine core. The reactivity of our title compound is well-suited for such an approach, for example, in a Bischler-Napieralski or Pictet-Spengler type of cyclization after suitable modification.

G start Ethyl 1-methyl-2- oxopiperidine-3-carboxylate step1 1. C3-Alkylation with Ar-CH₂CH₂-Br start->step1 step2 2. Ester Reduction to Primary Alcohol step1->step2 step3 3. Conversion of Alcohol to Leaving Group (e.g., OTs) step2->step3 step4 4. Intramolecular Cyclization step3->step4 final Fused Bicyclic Alkaloid Core step4->final

Caption: Conceptual synthesis of a fused alkaloid core.

Causality:

  • Alkylation: An arylethyl group is introduced at C3. This is the precursor to the second ring.

  • Ester Reduction: The ester is selectively reduced (e.g., with LiAlH₄) to a primary alcohol, creating a new nucleophilic handle.

  • Activation: The alcohol is converted to a good leaving group (e.g., a tosylate) to prepare it for cyclization.

  • Cyclization: An intramolecular reaction, such as a Friedel-Crafts alkylation if the aryl group is electron-rich, forges the new ring, creating a complex, fused heterocyclic system characteristic of many alkaloids.

Summary and Future Outlook

This compound is far more than a simple catalog chemical; it is a synthetically powerful building block with demonstrable potential. Its predictable reactivity and strategically placed functional groups provide a reliable entry point into three high-impact areas of chemical research:

  • Medicinal Chemistry: As a scaffold for generating libraries of enzyme inhibitors and CNS-active agents.

  • Natural Product Synthesis: As a foundational synthon for the efficient construction of alkaloid skeletons.

  • Methodology Development: As a versatile substrate for developing novel C-C and C-N bond-forming reactions.

Future research will likely focus on developing enantioselective syntheses of this compound and its derivatives, expanding its use in diversity-oriented synthesis for high-throughput screening, and employing it in the design of novel chemical probes to explore biological pathways. Its combination of rigidity, functionality, and synthetic tractability ensures that it will remain a valuable tool in the chemist's arsenal for years to come.

References

Methodological & Application

"Ethyl 1-methyl-2-oxopiperidine-3-carboxylate" synthesis from diethyl malonate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate from Diethyl Malonate

Abstract

This comprehensive guide details the multi-step synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic route commences with the base-catalyzed Michael addition of diethyl malonate to acrylonitrile, followed by a catalytic reductive cyclization to form the core piperidone ring system. The final step involves the N-methylation of the piperidone nitrogen. This document provides an in-depth explanation of the reaction mechanisms, detailed step-by-step protocols, and critical process parameters. The content is structured to provide researchers, scientists, and drug development professionals with the necessary insights for successful synthesis, troubleshooting, and optimization.

Introduction

Substituted piperidones are prevalent structural motifs in a wide array of natural products and pharmaceutical agents.[1] Their conformational rigidity and ability to present substituents in a well-defined three-dimensional space make them attractive scaffolds for drug design. The target molecule, this compound, serves as a key intermediate for more complex molecular architectures.[2] The synthetic pathway described herein utilizes readily available starting materials and employs robust chemical transformations, making it a practical and scalable approach.

The synthesis is strategically divided into three main stages:

  • Cyanoethylation: Formation of a carbon-carbon bond via a Michael addition reaction.

  • Reductive Cyclization: Construction of the heterocyclic piperidone ring.

  • N-Alkylation: Functionalization of the piperidone nitrogen.

This guide will elaborate on the causality behind the choice of reagents and conditions for each step, ensuring a thorough understanding of the synthetic process.

Overall Synthetic Scheme

Overall_Synthesis diethyl_malonate Diethyl Malonate intermediate1 Diethyl 2-cyanoethylmalonate diethyl_malonate->intermediate1 Step 1: Michael Addition (Base Catalyst) acrylonitrile Acrylonitrile acrylonitrile->intermediate1 intermediate2 Ethyl 2-oxopiperidine-3-carboxylate intermediate1->intermediate2 Step 2: Reductive Cyclization (H₂, Raney Co) final_product This compound intermediate2->final_product Step 3: N-Methylation (Base) methyl_iodide Methyl Iodide methyl_iodide->final_product

Caption: Overall synthetic route from diethyl malonate to the target compound.

Part 1: Synthesis of Diethyl 2-cyanoethylmalonate via Michael Addition

The initial step involves the formation of a new carbon-carbon bond through the conjugate addition of diethyl malonate to acrylonitrile. This reaction, a classic example of the Michael addition, is fundamental in organic synthesis.[3]

Scientific Rationale and Mechanism

The Michael addition is a nucleophilic addition of a carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (the Michael acceptor).[3] In this synthesis:

  • Michael Donor: Diethyl malonate is not nucleophilic enough to initiate the reaction. A base is required to deprotonate the α-carbon, which is acidic due to the electron-withdrawing effect of the two adjacent ester groups. This generates a resonance-stabilized enolate ion.[4][5]

  • Michael Acceptor: Acrylonitrile serves as an excellent Michael acceptor due to the strong electron-withdrawing nature of the cyano group, which polarizes the carbon-carbon double bond.[6]

The enolate then attacks the β-carbon of acrylonitrile, followed by protonation to yield the mono-adduct, diethyl (2-cyanoethyl)malonate.[7][8] Since an acidic proton remains on the α-carbon, a second Michael addition can occur under the right conditions to yield the bis-adduct. For this synthesis, the mono-addition product is desired.

Comparative Analysis of Catalytic Systems

The choice of base is critical and influences reaction rate and yield.

Catalyst/BaseSolventTemperature (°C)Reported Yield (%)Reference
Sodium tert-butoxide(Not specified)30-35High (not quantified)--INVALID-LINK--[9]
L-prolinePyridine3574.1--INVALID-LINK--[8]
Triton B (40% in MeOH)1,4-Dioxane30-40~100 (crude)--INVALID-LINK--[10]

Experimental Workflow: Michael Addition

Michael_Addition_Workflow start Start mix Mix Diethyl Malonate and Base Catalyst start->mix add Dropwise Addition of Acrylonitrile (10-50°C) mix->add react Reaction (Stirring) add->react workup Aqueous Workup (Neutralization, Extraction) react->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate product Crude Diethyl 2-cyanoethylmalonate concentrate->product

Caption: Workflow for the synthesis of diethyl 2-cyanoethylmalonate.

Protocol 1: Base-Catalyzed Cyanoethylation

This protocol is adapted from established industrial methods which prioritize high yield and purity.[9]

Materials:

  • Diethyl malonate

  • Acrylonitrile

  • Alkali catalyst (e.g., Sodium tert-butoxide, KOC(CH₃)₃)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reaction flask, dropping funnel, magnetic stirrer, condenser

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (N₂ or Ar), add diethyl malonate.

  • Dissolve the alkali catalyst (0.3-3% by weight of diethyl malonate) in the anhydrous solvent and add it to the reaction flask.[9]

  • Cool the mixture in an ice bath.

  • Slowly add acrylonitrile dropwise from the dropping funnel, maintaining the internal temperature between 30-35°C.[9] The reaction is exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding 1M HCl until the solution is neutral.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-cyanoethylmalonate. The product is often used in the next step without further purification.

Part 2: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate via Reductive Cyclization

This step is the cornerstone of the synthesis, where the linear precursor is transformed into the desired heterocyclic ring system. It involves two key transformations occurring in a single pot: the reduction of the nitrile and the subsequent intramolecular cyclization.

Scientific Rationale and Mechanism

The catalytic hydrogenation of nitriles is a widely used method for the synthesis of primary amines.[11][12]

  • Nitrile Reduction: In the presence of a suitable catalyst (e.g., Raney Nickel or Raney Cobalt) and hydrogen gas, the cyano group is reduced.[13][14] The reaction proceeds through an intermediate imine, which is further hydrogenated to a primary amine.[11] Controlling reaction conditions is crucial to prevent the formation of secondary and tertiary amine by-products.[13]

  • Intramolecular Cyclization (Lactamization): The newly formed primary amine acts as a nucleophile and attacks one of the proximal ester carbonyl groups. This intramolecular transamidation results in the formation of a stable six-membered lactam ring (the piperidone), with the elimination of ethanol.

A patent describes the use of Raney cobalt as a particularly effective catalyst for this transformation, leading to high yields of the desired piperidone.[9]

Reaction Parameters
ParameterConditionRationaleReference
CatalystRaney Cobalt or Raney NickelHigh activity and selectivity for nitrile reduction to primary amines.[9]
SolventIsopropanol or EthanolGood solvent for reactants and facilitates hydrogen transfer.[9]
Hydrogen Pressure25-40 kg/cm ² (approx. 350-570 psi)Sufficient pressure to ensure efficient hydrogenation.[9]
Temperature75-130°CProvides activation energy for both reduction and subsequent cyclization.[9]

Experimental Workflow: Reductive Cyclization

Cyclization_Workflow start Start charge Charge Autoclave with Intermediate, Solvent, and Raney Co Catalyst start->charge purge Purge with N₂ then H₂ charge->purge pressurize Pressurize with H₂ (25-40 kg/cm²) purge->pressurize heat Heat and Stir (75-130°C) pressurize->heat cool Cool to RT and Vent heat->cool filter Filter Catalyst cool->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize Crude Product concentrate->recrystallize product Pure Ethyl 2-oxopiperidine- 3-carboxylate recrystallize->product

Caption: Workflow for the synthesis of the piperidone core structure.

Protocol 2: Catalytic Reductive Cyclization

Materials:

  • Diethyl 2-cyanoethylmalonate

  • Raney Cobalt (or Raney Nickel), slurry in water

  • Isopropanol

  • Hydrogen gas source

  • High-pressure autoclave (Parr hydrogenator or similar)

  • Celite or other filter aid

Procedure:

  • Carefully wash the Raney Cobalt catalyst with water and then with isopropanol to remove residual water.

  • In a high-pressure autoclave, charge the diethyl 2-cyanoethylmalonate, isopropanol (weight ratio of solvent to substrate is 1-10:1), and the washed Raney Cobalt catalyst (weight ratio of catalyst to substrate is 0.1-0.15:1).[9]

  • Seal the autoclave and purge several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to 25-40 kg/cm ².[9]

  • Begin stirring and heat the reaction mixture to 75-105°C.[9] Monitor the reaction by observing hydrogen uptake.

  • Once hydrogen uptake ceases (typically several hours), maintain the temperature for an additional hour to ensure complete cyclization.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric catalyst. Caution: Do not allow the catalyst to dry in the air. Keep it wet with solvent at all times.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent (e.g., ethyl acetate/hexane) to afford pure ethyl 2-oxopiperidine-3-carboxylate as a white to off-white crystalline powder.[15]

Part 3: Synthesis of this compound via N-Methylation

The final step is the alkylation of the secondary amine within the piperidone ring to introduce the methyl group.

Scientific Rationale and Mechanism

The nitrogen atom of the lactam is nucleophilic and can be alkylated using an appropriate electrophile. The reaction typically proceeds via an Sₙ2 mechanism.[16] A base is required to deprotonate the N-H proton, making the nitrogen a more potent nucleophile. Stronger bases like sodium hydride are effective, but weaker bases like potassium carbonate can also be used, often requiring a phase-transfer catalyst or a polar aprotic solvent like DMF.

  • Base: Deprotonates the lactam nitrogen.

  • Alkylating Agent: Methyl iodide or dimethyl sulfate are common, reactive electrophiles for methylation.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal as they solvate the cation of the base but do not interfere with the nucleophile.

N-Methylation Reagents and Conditions
BaseAlkylating AgentSolventTemperature (°C)Notes
Sodium Hydride (NaH)Methyl Iodide (CH₃I)THF / DMF0 to RTHighly effective, requires inert atmosphere.
Potassium Carbonate (K₂CO₃)Methyl Iodide (CH₃I)Acetone / DMFRefluxMilder conditions, may be slower.
Potassium tert-butoxideMethyl Iodide (CH₃I)THF0 to RTStrong, non-nucleophilic base.

Experimental Workflow: N-Methylation

Methylation_Workflow start Start dissolve Dissolve Piperidone in Anhydrous Solvent start->dissolve add_base Add Base (e.g., NaH) at 0°C dissolve->add_base stir1 Stir for 30 min add_base->stir1 add_methyl Add Methyl Iodide (dropwise) stir1->add_methyl warm Warm to RT and Stir add_methyl->warm quench Quench with Water warm->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Final Product: Ethyl 1-methyl-2-oxopiperidine -3-carboxylate purify->product

Caption: Workflow for the final N-methylation step.

Protocol 3: N-Methylation with Sodium Hydride

Materials:

  • Ethyl 2-oxopiperidine-3-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add the ethyl 2-oxopiperidine-3-carboxylate and dissolve it in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Slowly add methyl iodide (1.2 equivalents) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction back to 0°C and cautiously quench by the slow addition of saturated ammonium chloride solution.

  • Dilute with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

References

Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Piperidone Scaffold

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its substituted piperidone core is a prevalent scaffold in a variety of pharmacologically active compounds. The presence of a reactive ester group at the 3-position and the N-methylated lactam structure allows for diverse subsequent chemical modifications, making it a valuable intermediate for constructing more complex molecular architectures.

This document provides a comprehensive, two-part protocol for the synthesis of this target compound, designed for researchers in synthetic chemistry and drug development. We will first detail the synthesis of the precursor, Ethyl 2-oxopiperidine-3-carboxylate, via a well-established reductive cyclization pathway. Subsequently, we will describe the N-methylation of this precursor to yield the final product. The causality behind experimental choices, safety considerations, and characterization are explained to ensure reproducibility and success.

Overall Synthetic Workflow

The synthesis is approached as a two-stage process. First, a Michael addition of diethyl malonate to acrylonitrile, followed by a catalytic reductive cyclization, yields the piperidone core. The second stage involves the selective methylation of the lactam nitrogen.

Caption: High-level workflow for the two-part synthesis.

Part A: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

This procedure is adapted from the classical method developed by N.F. Albertsm and optimized in subsequent patents, which involves a Michael addition followed by a Raney cobalt-catalyzed reductive cyclization.[1] This approach is robust and provides good yields of the key precursor.

Reaction Scheme: Part A

(Self-generated image of the reaction from diethyl malonate and acrylonitrile to Ethyl 2-oxopiperidine-3-carboxylate)

Materials and Reagents: Part A
ReagentM.W. ( g/mol )AmountMolesEquivalents
Diethyl Malonate160.17160.2 g1.01.0
Acrylonitrile53.0645.1 g0.850.85
Sodium Methoxide54.022.7 g0.050.05
Ethanol (Anhydrous)46.07200 mL--
Raney Cobalt-~15 g (slurry)-Catalyst
Hydrogen Gas (H₂)2.02High Pressure--
Step-by-Step Protocol: Part A
  • Michael Addition:

    • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add diethyl malonate (160.2 g, 1.0 mol) and sodium methoxide (2.7 g, 0.05 mol).

    • Begin stirring and cool the mixture to 10°C using an ice bath.

    • Add acrylonitrile (45.1 g, 0.85 mol) dropwise via the dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed 35°C. The dropwise addition is critical to control the exothermicity of the Michael addition.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours to ensure the reaction goes to completion. The product at this stage is the intermediate, diethyl 2-cyanoethylmalonate.

  • Reductive Cyclization:

    • Carefully transfer the reaction mixture to a high-pressure hydrogenation vessel (autoclave).

    • Add anhydrous ethanol (200 mL) to rinse the reaction flask and add it to the vessel.

    • Under a fume hood, carefully add the Raney cobalt catalyst (~15 g of a 50% slurry in water, washed with ethanol). Caution: Raney cobalt is pyrophoric when dry and must be handled as a slurry.

    • Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 100 atm (approx. 1500 psi).

    • Begin stirring and heat the mixture to 100-110°C. The reaction is typically complete within 6-8 hours, indicated by the cessation of hydrogen uptake.

    • Cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite® to carefully remove the Raney cobalt catalyst. Wash the Celite® pad with ethanol (2 x 50 mL). Caution: Do not allow the filter cake to dry; keep it wet with solvent to prevent ignition.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oil.

    • The crude product is purified by recrystallization. Dissolve the oil in hot isopropanol (~150 mL) and allow it to cool slowly to room temperature, then in a refrigerator overnight.

    • Collect the resulting white to off-white crystalline powder by vacuum filtration, wash with cold isopropanol, and dry under vacuum.[2]

    • Expected Yield: 90-100 g (62-69% based on acrylonitrile).

    • Characterization: The product should exhibit a melting point of 80-82°C.[2]

Part B: Synthesis of this compound

This step involves the N-methylation of the lactam. The amide proton of the precursor is weakly acidic and requires a strong, non-nucleophilic base for deprotonation. Sodium hydride is an excellent choice as it forms hydrogen gas as the only byproduct, which is easily removed. The resulting anion then acts as a nucleophile, attacking a methylating agent like methyl iodide in a classic SN2 reaction.

Reaction Mechanism: N-Methylation

Caption: Mechanism of N-methylation via deprotonation and SN2 attack.

Materials and Reagents: Part B
ReagentM.W. ( g/mol )AmountMolesEquivalents
Ethyl 2-oxopiperidine-3-carboxylate171.1917.1 g0.101.0
Sodium Hydride (NaH), 60% in oil24.00 (NaH)4.4 g0.111.1
Methyl Iodide (CH₃I)141.9415.6 g (6.9 mL)0.111.1
Tetrahydrofuran (THF), Anhydrous72.11250 mL--
Saturated NH₄Cl (aq)-100 mL--
Ethyl Acetate88.11300 mL--
Brine-100 mL--
Step-by-Step Protocol: Part B
  • Reaction Setup:

    • To a 500 mL three-necked round-bottom flask, previously flame-dried and cooled under an inert atmosphere (argon or nitrogen), add sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol).

    • Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) by adding the solvent, swirling, allowing the NaH to settle, and removing the supernatant via cannula. This removes the protective mineral oil. Caution: Sodium hydride reacts violently with water. All glassware must be scrupulously dry and an inert atmosphere must be maintained.

    • Add anhydrous THF (150 mL) to the flask.

    • In a separate flask, dissolve Ethyl 2-oxopiperidine-3-carboxylate (17.1 g, 0.10 mol) in anhydrous THF (100 mL).

  • Deprotonation and Methylation:

    • Cool the sodium hydride suspension in THF to 0°C using an ice bath.

    • Add the solution of the precursor dropwise to the NaH suspension over 30 minutes. Vigorous bubbling (H₂ evolution) will be observed.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes until the bubbling ceases, indicating complete formation of the sodium salt.

    • Add methyl iodide (6.9 mL, 0.11 mol) dropwise at 0°C. A precipitate (NaI) may form.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and quench it by the very slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL). Caution: Unreacted NaH will react violently. Add the quenching agent extremely carefully until gas evolution stops.

    • Transfer the mixture to a separatory funnel and add ethyl acetate (150 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product is a yellow oil. Purify it by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes).

    • Combine the fractions containing the product (identified by TLC) and concentrate under reduced pressure to yield this compound as a colorless or pale yellow oil.[3]

    • Expected Yield: 14.8-16.6 g (80-90%).

    • Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.[3]

References

Application Notes & Protocols: Ethyl 1-methyl-2-oxopiperidine-3-carboxylate as a Versatile Scaffold in Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Pre-functionalized Piperidine Core

Alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological properties. A recurring structural motif within numerous alkaloids is the piperidine ring. The synthesis of complex alkaloids, therefore, often hinges on the strategic introduction and manipulation of this heterocyclic core. Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a highly valuable, pre-functionalized building block designed for this purpose.

Its structure incorporates several key features that make it a powerful tool for synthetic chemists:

  • N-Methyl Piperidone Core: The N-methylated lactam provides a stable, six-membered heterocyclic foundation that is common in many alkaloid families. The methyl group prevents unwanted N-acylation or N-alkylation, directing reactivity to other positions.

  • β-Keto Ester System: This is the reactive heart of the molecule. The C3 position is flanked by two carbonyl groups (the lactam and the ester), rendering the α-proton highly acidic and amenable to enolate formation. This allows for precise and efficient introduction of substituents at a key position for building molecular complexity.

These application notes will detail the core synthetic transformations enabled by this reagent, provide validated experimental protocols, and illustrate its potential in the strategic construction of alkaloid precursors.

Core Synthetic Strategies & Mechanistic Rationale

The primary utility of this compound lies in its capacity for C-C bond formation at the C3 position, followed by a strategic decarboxylation to unmask a substituted piperidone. This two-step sequence is a robust method for synthesizing 3-substituted-1-methyl-2-piperidones, which are direct precursors to more complex alkaloid frameworks.

C3-Alkylation via Enolate Formation

The most fundamental transformation is the deprotonation at C3 to form a nucleophilic enolate, which can then be intercepted by a variety of electrophiles.

Causality of Reagent Choice:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is critical. These bases are sufficiently strong to completely and irreversibly deprotonate the C3 position, ensuring a high concentration of the reactive enolate. Weaker bases (e.g., alkoxides) could lead to reversible deprotonation and potential side reactions like self-condensation.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are required to prevent quenching of the highly reactive enolate and the strong base.

  • Electrophile: A wide range of electrophiles can be employed, including primary and secondary alkyl halides (e.g., benzyl bromide, allyl iodide) and other activated systems. This step is crucial for installing the specific sidechains required for the target alkaloid.

Saponification and Decarboxylative Ketonization

Once the desired substituent is installed at C3, the ethyl ester group can be removed to yield the 3-substituted ketone. This is not a simple hydrolysis; it is a classic decarboxylation of a β-keto acid intermediate.[1][2]

Mechanistic Pathway:

  • Saponification: The ethyl ester is first hydrolyzed to a carboxylate salt under basic conditions (e.g., NaOH or KOH).

  • Acidification: Careful acidification of the reaction mixture protonates the carboxylate, forming a β-keto acid.

  • Decarboxylation: Upon gentle heating, the β-keto acid undergoes a facile decarboxylation through a cyclic, six-membered transition state, releasing carbon dioxide and generating an enol intermediate.[1][2][3] This enol quickly tautomerizes to the more stable 3-substituted 1-methyl-2-piperidone product.

This sequence provides a clean and high-yielding route to versatile alkaloid precursors. While harsh conditions can sometimes be required for the hydrolysis of sterically hindered esters, this β-keto system facilitates the process under relatively mild conditions.[4]

Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to stoichiometry, temperature control, and anhydrous conditions is paramount for reproducibility and high yields.

Protocol 1: General Procedure for C3-Alkylation

Objective: To introduce an alkyl substituent at the C3 position of the piperidone ring. This example uses benzyl bromide as the electrophile.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add Sodium Hydride (1.2 equivalents) and wash with anhydrous hexanes to remove mineral oil. Carefully decant the hexanes and suspend the NaH in anhydrous THF (approx. 0.5 M concentration relative to the substrate).

  • Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The cessation of hydrogen gas evolution indicates complete enolate formation.

  • Alkylation: Cool the resulting enolate solution back to 0 °C. Add Benzyl Bromide (1.1 equivalents) dropwise via syringe over 10 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the starting material).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction & Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Saponification and Decarboxylation

Objective: To convert the C3-benzylated β-keto ester into 3-benzyl-1-methyl-2-piperidone.

Materials:

  • Ethyl 3-benzyl-1-methyl-2-oxopiperidine-3-carboxylate (product from Protocol 1)

  • Potassium Hydroxide (KOH)

  • Ethanol/Water (e.g., 3:1 v/v)

  • Hydrochloric Acid (HCl), concentrated or 6M

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Saponification: Dissolve the β-keto ester (1.0 equivalent) in an ethanol/water mixture. Add Potassium Hydroxide (3.0 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC/LC-MS shows complete disappearance of the starting material.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly and carefully acidify the solution to pH ~2 by adding concentrated HCl dropwise. Vigorous gas evolution (CO₂) will be observed.

  • Decarboxylation: Gently warm the acidified mixture to 40-50 °C for 1 hour to ensure complete decarboxylation.

  • Extraction: Cool the solution to room temperature and extract with dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 3-benzyl-1-methyl-2-piperidone is often of sufficient purity for subsequent steps, but can be further purified by chromatography if necessary.

ParameterC3-Alkylation (Protocol 1)Saponification & Decarboxylation (Protocol 2)
Key Reagents NaH (or LDA), Alkyl HalideKOH (or NaOH), HCl
Solvent Anhydrous THF (or DMF)Ethanol / Water
Temperature 0 °C to Room Temp.Reflux, then 40-50 °C
Typical Yield 75-95%80-98%
Key Intermediate Sodium Enolateβ-Keto Acid

Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is crucial for troubleshooting and adapting these protocols for different substrates.

Synthetic Workflow Overview

The overall strategy transforms a simple, commercially available building block into a valuable, substituted piperidone intermediate ready for elaboration into complex alkaloid targets.

G A Ethyl 1-methyl-2- oxopiperidine-3-carboxylate B Enolate Intermediate A->B  1. Base (NaH)  THF, 0°C C C3-Alkylated Product B->C  2. Electrophile (R-X) D β-Keto Acid Intermediate C->D  1. KOH, EtOH/H₂O  2. H₃O⁺ E 3-Substituted-1-methyl- 2-piperidone D->E  Δ (-CO₂)

Caption: General workflow for the synthesis of 3-substituted piperidones.

Mechanism of C3-Alkylation

The reaction proceeds via a resonance-stabilized enolate, ensuring regioselective alkylation at the carbon atom.

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack A β-Keto Ester + B: B Resonance-Stabilized Enolate A->B pKa ~11 C Enolate + R-X D Alkylated Product C->D Sₙ2

Caption: Mechanism of enolate formation and subsequent Sₙ2 alkylation.

Mechanism of Decarboxylation

The decarboxylation of the β-keto acid intermediate is a concerted, pericyclic reaction that proceeds through a six-membered ring transition state.[1][2]

G A β-Keto Acid B Cyclic Transition State A->B Heat (Δ) C Enol Intermediate + CO₂ B->C Concerted Rearrangement D Ketone (Final Product) C->D Tautomerization

Caption: Pericyclic mechanism of β-keto acid decarboxylation.

Application in Alkaloid Synthesis: A Case Study Approach

The substituted piperidones generated from these protocols are powerful intermediates for constructing complex polycyclic systems. For example, in the synthesis of the Aspidosperma alkaloid core, a key disconnection often leads back to a functionalized piperidine or quinolizidinone ring system.[5][6][7][8][9][10]

A synthetic chemist could use this compound to construct a key tricyclic intermediate as follows:

  • C3-Alkylation: Alkylate the starting material with an electrophile containing a masked indole precursor, such as 2-(2-bromoethyl)-N-tosylaniline.

  • Decarboxylation: Perform the saponification and decarboxylation sequence to yield the 3-substituted piperidone.

  • Cyclization: The resulting ketone can then be used to construct the indole ring via a Fischer Indole Synthesis .[8][11][12][13][14] This involves condensation with a substituted phenylhydrazine followed by acid-catalyzed cyclization, directly forging a key part of the alkaloid's polycyclic core.

This strategy highlights how the initial, simple transformations on this compound set the stage for powerful, complexity-building reactions essential in modern total synthesis.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried.

  • Strong Acids/Bases: Reagents like KOH and concentrated HCl are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

  • Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-tested solvent. All manipulations should be performed in a well-ventilated chemical fume hood.

References

The Versatile Scaffold: Application Notes for Ethyl 1-methyl-2-oxopiperidine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperidine ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable pharmacokinetic properties and ability to present substituents in well-defined three-dimensional space.[1] Within this privileged class of heterocycles, functionalized 2-piperidones serve as powerful intermediates, offering multiple points for chemical elaboration. This guide focuses on a particularly valuable, yet underexplored building block: Ethyl 1-methyl-2-oxopiperidine-3-carboxylate . We will provide a detailed exploration of its synthesis, chemical reactivity, and, most critically, its application as a key intermediate in the synthesis of novel modulators of the sigma (σ) receptor, a target of significant interest for the treatment of neurological disorders and pain.

Core Concepts: The Strategic Value of this compound

The utility of this compound in drug discovery stems from the strategic placement of three key functional groups on a conformationally relevant scaffold:

  • The Lactam Moiety: The cyclic amide provides a rigid core, influencing the spatial orientation of other substituents. The N-methyl group enhances metabolic stability and modulates the electronic nature of the lactam.

  • The β-Keto Ester System: This functionality is the synthetic linchpin of the molecule. The acidic α-proton allows for facile enolate formation, enabling a wide range of C-C bond-forming reactions. The ester provides a handle for hydrolysis, amidation, or reduction.

  • The Piperidine Ring: This saturated heterocycle is a common motif in centrally active agents, often improving blood-brain barrier penetration and providing a scaffold for interacting with biological targets.

Application Focus: A Key Intermediate in the Synthesis of Sigma-1 Receptor Modulators

Recent research has highlighted the therapeutic potential of sigma-1 (σ₁) receptor modulators in areas such as neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[2][3][4] The σ₁ receptor is a unique intracellular chaperone protein, and its ligands often possess a piperidine or piperazine core.[3] this compound serves as an excellent starting point for the synthesis of novel spirocyclic piperidine derivatives with high affinity for the σ₁ receptor.

The following sections detail the synthetic protocols for the preparation of this key intermediate and its subsequent elaboration into a potential σ₁ receptor modulator.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the title compound is achieved through a straightforward N-methylation of the commercially available Ethyl 2-oxopiperidine-3-carboxylate. The rationale behind this two-step approach is the ready availability of the precursor and the high efficiency of the N-alkylation reaction.

Protocol 1: Synthesis of this compound

This protocol is adapted from analogous procedures described in the patent literature for the alkylation of lactams.[5][6]

Materials:

  • Ethyl 2-oxopiperidine-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inlet

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add Ethyl 2-oxopiperidine-3-carboxylate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes. The solution should become more homogeneous as the sodium salt of the lactam forms.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise via syringe at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum in CDCl₃ will show a characteristic singlet for the N-methyl group around 2.96 ppm.

Part 2: Application in the Synthesis of a Spirocyclic Sigma-1 Receptor Modulator

The following protocol outlines a synthetic route to a novel spirocyclic piperidine, a scaffold known to exhibit high affinity for sigma receptors, using this compound as the starting material. This approach involves the alkylation of the enolate with a bis-electrophile, followed by a reductive amination to construct the spirocyclic core.

Protocol 2: Synthesis of a Spiro-Piperidinyl-Piperidone Derivative

Step A: Bis-Alkylation of this compound

  • Enolate Formation: Following steps 1-4 in Protocol 1, generate the sodium enolate of this compound (1.0 eq) using NaH (1.1 eq) in anhydrous THF at 0 °C.

  • Alkylation: To the enolate solution, add bis(2-chloroethyl)amine hydrochloride (0.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.0 eq). Note: The free base of bis(2-chloroethyl)amine can also be used.

  • Reaction and Workup: Allow the reaction to stir at room temperature overnight. Work up the reaction as described in steps 7-9 of Protocol 1.

  • Purification: Purify the crude product by flash column chromatography to yield the spirocyclic intermediate.

Step B: Decarboxylation and Reduction to the Spiro-Piperidine

  • Hydrolysis and Decarboxylation: The purified spirocyclic intermediate from Step A is subjected to acidic or basic hydrolysis to cleave the ester, followed by decarboxylation upon heating to yield a spirocyclic piperidinone.

  • Reduction: The resulting ketone is then reduced using a standard reducing agent, such as sodium borohydride (NaBH₄), to the corresponding alcohol.

  • Final Elaboration: The secondary amine of the newly formed piperidine ring can be further functionalized, for example, by reductive amination with a desired aldehyde or ketone, to introduce substituents known to enhance sigma-1 receptor affinity.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signal (CDCl₃, ppm)
Ethyl 2-oxopiperidine-3-carboxylateC₈H₁₃NO₃171.19NH proton (broad singlet)
This compoundC₉H₁₅NO₃185.222.96 (s, 3H, N-CH₃)

Visualizations

Diagram 1: Synthesis of this compound

G start Ethyl 2-oxopiperidine-3-carboxylate intermediate Sodium Enolate start->intermediate 1. NaH, THF, 0 °C product This compound intermediate->product 2. CH3I G start This compound step1 Bis-Alkylation with bis(2-chloroethyl)amine start->step1 step2 Hydrolysis & Decarboxylation step1->step2 step3 Reduction & Further Functionalization step2->step3 product Spirocyclic Piperidine (Sigma-1 Receptor Modulator) step3->product

References

Application Notes & Protocols: The Strategic Utility of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the piperidine ring system stands as a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold. Within this class, Ethyl 1-methyl-2-oxopiperidine-3-carboxylate (EMOPC) emerges as a particularly strategic precursor. This guide delves into the chemical rationale and practical applications of EMOPC, providing researchers and drug development professionals with a comprehensive understanding of its potential. We will explore its role in constructing complex molecular architectures, with a focus on the synthesis of anticoagulants and other pharmacologically relevant compounds.

Core Characteristics of this compound

Understanding the fundamental properties of a starting material is critical for its effective use in multi-step synthesis. EMOPC is a bifunctional molecule, featuring a lactam (a cyclic amide) and an ethyl ester, which offer orthogonal reactivity for sequential chemical modifications.

Table 1: Physicochemical and Structural Properties

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₉H₁₅NO₃[2]
Molecular Weight 185.22 g/mol [2]
CAS Number 21576-27-2[2]
Appearance Typically a colorless liquid or low-melting solid[3]
Canonical SMILES CCOC(=O)C1CCCN(C1=O)C[2]
InChIKey RCFIDKPBGWQLTE-UHFFFAOYSA-N[2]

The presence of the N-methyl group distinguishes it from its unsubstituted counterpart, Ethyl 2-oxopiperidine-3-carboxylate, preventing N-acylation or N-alkylation and directing reactivity towards the ester or the α-carbon. This structural feature is crucial for syntheses where the lactam nitrogen must remain protected as a tertiary amine.

Strategic Importance in Pharmaceutical Synthesis

The true value of EMOPC lies in its application as a versatile building block for creating molecules with significant pharmacological activity.[4] The piperidinone core is a key pharmacophore in drugs targeting the central nervous system, as well as in cardiovascular agents.[1][5]

Precursor to Anticoagulant Scaffolds (e.g., Apixaban Analogs)

While many patented routes to the direct Factor Xa inhibitor Apixaban start from a non-methylated piperidinone, the underlying chemistry showcases the utility of the ethyl oxopiperidine carboxylate core. The synthesis of Apixaban involves the creation of a complex pyrazolo[3,4-c]pyridine core, which is ultimately attached to a phenyl-piperidinone moiety.[6][7] The critical step is the final amidation of an ethyl ester to form the primary carboxamide, a transformation directly applicable to EMOPC-derived intermediates.

The general synthetic logic involves:

  • Hydrolysis or Direct Amidation: The ethyl ester at the 3-position is the primary handle for elaboration. It can be hydrolyzed to the corresponding carboxylic acid or directly converted to an amide.

  • Coupling Reactions: The carboxylic acid can be activated and coupled with various amines to build out the molecular structure.

  • Final Amidation: For many active pharmaceutical ingredients (APIs), including Apixaban, the synthesis culminates in the formation of a primary amide from the ester.[8]

The diagram below illustrates the general synthetic utility of a piperidinone carboxylate precursor.

G cluster_0 Core Precursor cluster_1 Key Transformations cluster_2 Critical Intermediates cluster_3 Pharmaceutical Scaffolds A This compound (EMOPC) B Saponification (Hydrolysis) A->B  Base (e.g., LiOH) C Direct Aminolysis/ Amidation A->C  Ammonia Source D Alpha-Carbon Functionalization A->D  Base + Electrophile E 1-Methyl-2-oxopiperidine- 3-carboxylic Acid B->E F 1-Methyl-2-oxopiperidine- 3-carboxamide C->F G Substituted EMOPC Derivatives D->G H Complex Amides & Peptidomimetics E->H  Amide Coupling  (e.g., EDC, HOBt) I Anticoagulant Core Structures F->I  Further Cyclization/  Coupling G->I

Caption: General synthetic pathways originating from EMOPC.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a foundation for laboratory synthesis. They include self-validating steps, such as reaction monitoring and purification, to ensure the integrity of the results.

Protocol 1: Saponification of EMOPC to its Carboxylic Acid

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.

Table 2: Reagents and Materials for Saponification

Reagent/MaterialQuantityMolar Eq.Notes
EMOPC1.85 g1.010 mmol
Lithium Hydroxide (LiOH)0.48 g2.020 mmol (as monohydrate)
Tetrahydrofuran (THF)30 mL-Solvent
Water10 mL-Solvent
Hydrochloric Acid (1M)As needed-For acidification
Ethyl Acetate2 x 50 mL-For extraction
Anhydrous Sodium SulfateAs needed-Drying agent

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.85 g, 10 mmol).

  • Dissolution: Add THF (30 mL) and Water (10 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: Add lithium hydroxide monohydrate (0.48 g, 20 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting material spot (EMOPC) indicates reaction completion.

  • Work-up (Quenching): Once the reaction is complete, cool the flask in an ice-water bath.

  • Acidification: Slowly add 1M HCl dropwise while stirring vigorously to adjust the pH to approximately 2-3. A white precipitate of the carboxylic acid should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid, 1-methyl-2-oxopiperidine-3-carboxylic acid, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield a white crystalline solid.

Protocol 2: Direct Amidation to Synthesize a Key Apixaban Precursor Analog

This protocol describes the conversion of an advanced ethyl ester intermediate into the final primary amide, a reaction analogous to the final step in many Apixaban syntheses.[8][9]

G cluster_0 Process Workflow A Dissolve Ester Intermediate in Ethylene Glycol B Introduce Ammonia Source (e.g., 5% NH₃ in Glycol) A->B C Heat Reaction in Sealed Vessel (e.g., 120°C) B->C D Monitor by LCMS/TLC C->D D->C If incomplete E Cool and Precipitate Product with Water D->E If complete F Filter and Collect Solid E->F G Wash with Isopropanol F->G H Dry to Obtain Final Amide Product G->H

Caption: Workflow for the direct amidation of an advanced ester intermediate.

Table 3: Reagents and Materials for Amidation

Reagent/MaterialQuantityNotes
Advanced Ester Precursor*4.8 g (9 mmol)e.g., ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)-phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
5% Ammonia in Ethylene Glycol40 mLReagent and solvent
WaterAs neededFor precipitation
IsopropanolAs neededFor washing

*Note: This protocol uses an advanced Apixaban precursor as described in the literature to illustrate the amidation step. The same principle applies to simpler amides derived from EMOPC.

Step-by-Step Procedure:

  • Reaction Setup: In a pressure-rated sealed vessel, combine the advanced ester precursor (4.8 g, 9 mmol) with 40 mL of 5% ammonia in ethylene glycol.[9]

  • Heating: Seal the vessel and heat the mixture to 120°C with vigorous stirring for approximately 4 hours.

  • Monitoring: After cooling, an aliquot can be taken to monitor the reaction's completion by LCMS, looking for the disappearance of the starting ester and the appearance of the desired amide product mass.

  • Precipitation: Cool the reaction mixture to room temperature. Slowly add water to the mixture with stirring. The final product should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with isopropanol to remove residual ethylene glycol and other impurities.[9]

  • Drying: Dry the solid in a vacuum oven at an appropriate temperature (e.g., 90°C) to obtain the final amide product with high purity.[9] Expected yields for this step are often very high, potentially exceeding 90%.[6][9]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • This compound: May be irritating to the eyes, respiratory system, and skin. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3]

  • Reagents: Handle all solvents and reagents in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a highly valuable and versatile precursor for the synthesis of complex pharmaceutical agents. Its dual functionality allows for a wide range of chemical transformations, making it an essential tool in the medicinal chemist's arsenal. The protocols and strategic insights provided in this guide serve as a foundation for researchers to unlock the full potential of this powerful scaffold in the pursuit of novel therapeutics.

References

Application Note: A Comprehensive Guide to the N-Methylation of Ethyl 2-Oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-methylated piperidine scaffold is a privileged structural motif in medicinal chemistry, imparting significant effects on the pharmacological profile of bioactive molecules. This document provides a detailed experimental protocol for the N-methylation of ethyl 2-oxopiperidine-3-carboxylate, a key synthetic intermediate. We delve into the underlying reaction mechanism, provide a robust, step-by-step procedure using sodium hydride and methyl iodide, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Significance of N-Methylated Piperidines

The piperidine ring is a cornerstone in the design of pharmaceuticals, present in a multitude of approved drugs targeting a wide array of diseases.[1] The strategic modification of this scaffold is a critical aspect of drug discovery. N-methylation, the substitution of the amide proton with a methyl group, can profoundly alter a molecule's physicochemical and pharmacological properties, including:

  • Increased Lipophilicity: Enhancing membrane permeability and oral bioavailability.

  • Metabolic Stability: Blocking N-dealkylation, a common metabolic pathway, thereby increasing the drug's half-life.

  • Conformational Rigidity: Influencing binding affinity and selectivity for biological targets.

  • Reduced Hydrogen Bonding Capacity: Modifying solubility and receptor interactions.

Given these advantages, reliable and efficient protocols for N-methylation are of paramount importance. This application note focuses on the synthesis of ethyl 1-methyl-2-oxopiperidine-3-carboxylate, a versatile building block for more complex pharmaceutical intermediates.

Reaction Principles and Mechanistic Overview

The N-methylation of a lactam, such as ethyl 2-oxopiperidine-3-carboxylate, is a classic example of nucleophilic substitution (SN2). The reaction proceeds in two fundamental steps:

  • Deprotonation: The amide N-H proton is acidic enough to be removed by a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice for this transformation.[2][3] It irreversibly deprotonates the lactam to form a sodium amidate salt. The byproduct of this step is hydrogen gas, which safely evolves from the reaction mixture. The use of anhydrous solvents is critical, as NaH reacts violently with water.[3]

  • Nucleophilic Attack: The resulting amidate anion is a potent nucleophile. It attacks the electrophilic methyl group of the methylating agent, typically methyl iodide (MeI).[4] Iodide is an excellent leaving group, facilitating a rapid SN2 displacement to form the desired N-methylated product. While other methylating agents like dimethyl sulfate or methyl triflate exist, methyl iodide is highly effective for laboratory-scale synthesis due to its high reactivity.[4][5]

Reaction Mechanism Diagram

References

Application Notes: Ethyl 1-methyl-2-oxopiperidine-3-carboxylate as a Strategic Precursor in the Synthesis of Morphinan Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morphinan skeleton is the core structural framework of a vast class of potent opioid analgesics, including morphine and its numerous synthetic and semi-synthetic derivatives.[1] The total synthesis of these complex pentacyclic alkaloids remains a significant challenge in organic chemistry, prompting the development of innovative strategies that prioritize efficiency and stereocontrol.[2][3] This guide details the strategic application of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate , a versatile piperidone-based building block, in the construction of key intermediates for morphinan analog synthesis. We will focus on a convergent strategy that leverages the pre-formed, correctly N-substituted D-ring of this precursor to construct the tetracyclic core of the morphinan system via the powerful Grewe cyclization.[1][4] This document provides a conceptual framework, mechanistic insights, and detailed protocols for researchers in medicinal chemistry and drug development.

Introduction: The Morphinan Challenge and Strategic Precursors

Morphine's complex architecture, featuring five contiguous stereocenters and a strained tetracyclic core, has made it a benchmark target for total synthesis for decades.[1][3] The development of synthetic analogs is driven by the need to separate the profound analgesic effects from detrimental side effects like respiratory depression and addiction.

A cornerstone of modern morphinan synthesis is the Grewe cyclization , a biomimetic reaction that mimics the key ring-closing step in the biosynthesis of morphine in the opium poppy.[1] This acid-catalyzed reaction forges the morphinan skeleton by cyclizing a 1-benzyl-octahydroisoquinoline derivative.[4][5] The efficiency of any synthesis employing this strategy is therefore highly dependent on the accessibility of this key bicyclic precursor.

This compound emerges as a highly strategic starting material for this purpose. Its structure offers several distinct advantages:

  • Pre-formed D-Ring: It provides the piperidine (D-ring) of the final morphinan structure.

  • Correct N-Substitution: The N-methyl group is present from the outset, obviating a late-stage methylation step.

  • Versatile Functional Handle: The β-keto ester moiety is a powerful and well-understood functional group, primed for carbon-carbon bond formation to build the adjacent C-ring.[6][7]

This guide will elucidate a synthetic pathway that harnesses these features to construct a Grewe cyclization precursor, thereby providing an efficient entry into the morphinan class of molecules.

Synthetic Strategy: A Convergent Approach to the Morphinan Core

Our strategy focuses on assembling the A, B, and C rings onto the existing D-ring provided by the starting piperidone. The overall workflow is designed to converge upon the critical 1-benzyl-octahydroisoquinoline intermediate, which then undergoes the key Grewe cyclization to furnish the tetracyclic morphinan core.

G A This compound (D-Ring Precursor) B A-Ring Attachment via C-C Bond Formation A->B Alkylation/ Condensation C C-Ring Formation & Lactam Reduction B->C Annulation/ Cyclization D 1-Benzyl-octahydroisoquinoline (Key Intermediate) C->D Reduction/ Purification E Grewe Cyclization (B-Ring Formation) D->E Strong Acid (H3PO4, H2SO4) F Tetracyclic Morphinan Core E->F Intramolecular Electrophilic Aromatic Substitution

Figure 1: Proposed synthetic workflow from the piperidone precursor to the core morphinan skeleton.

Mechanistic Principles

Step A-B: Attachment of the Aromatic Ring (A-Ring)

The journey begins by forming a bond between the piperidone and the aromatic precursor that will become the A-ring of morphine. The β-keto ester functionality is ideal for this transformation. The α-proton (at C3) is acidic and can be readily removed by a suitable base (e.g., NaH, NaOEt) to form a nucleophilic enolate. This enolate can then be alkylated with an appropriately substituted benzyl halide (e.g., 3-methoxybenzyl bromide), installing the A-ring precursor at the correct position.

Step B-C-D: Formation of the Octahydroisoquinoline Intermediate

With the A-ring precursor attached, the next critical phase is the construction of the fused C-ring to form the octahydroisoquinoline system. This multi-step process typically involves:

  • Annulation: A Robinson-type annulation or similar ring-forming reaction can be employed to build the six-membered C-ring.[8][9] This sequence involves a Michael addition followed by an intramolecular aldol condensation.[10]

  • Lactam Reduction: The amide carbonyl of the original piperidone must be reduced to an amine. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

  • Cyclization and Reduction: If not already fused, a Bischler-Napieralski or Pictet-Spengler type reaction followed by reduction can establish the full bicyclic system, yielding the desired 1-benzyl-octahydroisoquinoline.[2][11]

Step D-E-F: The Grewe Cyclization

This is the climactic step of the synthesis. Treatment of the 1-benzyl-octahydroisoquinoline intermediate with a strong protic or Lewis acid catalyzes the formation of the morphinan B-ring.[1][4] The mechanism proceeds via an intramolecular electrophilic aromatic substitution, which is highly regioselective due to the electronic activation provided by the methoxy group on the A-ring.[12]

G cluster_0 Grewe Cyclization Mechanism Start 1-Benzyl-octahydroisoquinoline (enol ether form) Protonation Protonation of Double Bond Start->Protonation H+ Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Forms C14-H bond Attack Electrophilic Aromatic Substitution (EAS) Carbocation->Attack Aromatic π-system as nucleophile Rearomatization Deprotonation & Rearomatization Attack->Rearomatization Breaks C-H bond at C10 Product Tetracyclic Morphinan Core Rearomatization->Product B-Ring formed

Figure 2: Simplified mechanism of the Grewe cyclization to form the morphinan B-ring.

Application Protocols

The following protocols are presented as robust, literature-validated examples of the key transformations discussed. Researchers should adapt these procedures based on their specific substrates and analytical monitoring.

Protocol 1: C-Alkylation of a β-Keto Ester (Illustrative)

This protocol provides a general method for the C-alkylation of a β-keto ester, representing the crucial first step of attaching the aromatic A-ring precursor to the piperidone core. The conditions are based on standard, well-established procedures.[6][7]

Reagent Formula MW ( g/mol ) Equivalents Amount Role
This compoundC₉H₁₅NO₃185.221.01.85 gStarting Material
Sodium Hydride (60% in mineral oil)NaH24.001.10.44 gBase
3-Methoxybenzyl bromideC₈H₉BrO201.061.052.11 gElectrophile
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-50 mLSolvent

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (0.44 g, 1.1 eq).

  • Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF (25 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.85 g, 1.0 eq) in anhydrous THF (10 mL) to the stirred suspension. Causality Note: Slow addition is critical to control the evolution of hydrogen gas.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-methoxybenzyl bromide (2.11 g, 1.05 eq) in anhydrous THF (15 mL) dropwise over 20 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired C-alkylated product.

Protocol 2: Grewe Cyclization for Morphinan Core Synthesis

This protocol is adapted from the foundational work on the Grewe cyclization and is applicable to a suitably prepared 1-benzyl-octahydroisoquinoline substrate.[4][5]

Reagent Formula MW ( g/mol ) Equivalents Amount Role
1-(3-Methoxybenzyl)-octahydroisoquinoline--1.01.0 gSubstrate
Sulfuric Acid (concentrated)H₂SO₄98.08-10 mLAcid Catalyst
or Phosphoric Acid (85%)H₃PO₄98.00-10 mLAcid Catalyst

Procedure:

  • In a round-bottom flask, dissolve the 1-benzyl-octahydroisoquinoline substrate (1.0 g) in concentrated sulfuric acid or 85% phosphoric acid (10 mL) at room temperature. Causality Note: Strong, non-nucleophilic acids are required to protonate the olefin/enol and promote the cyclization without competing side reactions. The choice of acid can influence yield and byproducts.

  • Heat the reaction mixture to 100-130 °C (oil bath) and maintain for 2-4 hours. The optimal temperature and time are substrate-dependent and should be determined by small-scale trials and TLC or LC-MS monitoring.

  • Work-up: After cooling to room temperature, carefully pour the acidic solution onto crushed ice (approx. 50 g) in a beaker.

  • Basify the cold aqueous mixture by the slow addition of concentrated ammonium hydroxide (NH₄OH) until the pH is >10. Perform this step in an ice bath to dissipate the heat of neutralization.

  • Extract the aqueous slurry with dichloromethane or a chloroform/isopropanol mixture (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, containing the tetracyclic morphinan core (dihydrothebainone or a similar analog), can be purified by crystallization or column chromatography.

Conclusion and Future Perspectives

The strategic use of This compound offers a logical and efficient entry point into the synthesis of complex morphinan analogs. By providing the D-ring and N-methyl group in a single, readily functionalized package, this precursor streamlines the construction of the critical 1-benzyl-octahydroisoquinoline intermediate. The subsequent application of the robust and high-yielding Grewe cyclization effectively forges the tetracyclic heart of the morphinan system. This approach underscores the power of convergent synthesis, where complex molecular fragments are prepared separately before being joined, and highlights the importance of judicious starting material selection in modern synthetic design. Future work may focus on developing asymmetric variations of the initial alkylation and annulation steps to enable enantioselective access to specific morphine enantiomers.

References

Application Note & Protocol: A Streamlined Laboratory-Scale Synthesis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-part guide for the laboratory-scale synthesis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. The synthesis is approached via a robust and efficient pathway: (1) the formation of the core piperidone structure, Ethyl 2-oxopiperidine-3-carboxylate, through a Michael addition followed by reductive cyclization, and (2) subsequent N-methylation to yield the final target compound. This guide incorporates best practices for safety, purification, and characterization, ensuring a reliable and reproducible workflow.

Introduction

The piperidine scaffold is a privileged structure in pharmacology, forming the core of numerous biologically active compounds and approved drugs.[1] Specifically, functionalized 2-oxopiperidines (valerolactams) serve as key intermediates in the synthesis of complex molecules, including kinase inhibitors and receptor modulators. This compound is a derivative that combines the lactam ring with a β-keto ester functionality, making it a versatile precursor for further chemical elaboration.

The synthetic strategy detailed herein is based on well-established chemical transformations, optimized for yield and simplicity. The initial step builds the piperidone ring from acyclic precursors, a method that has become a classical approach in heterocyclic chemistry.[2] The second step involves a direct N-alkylation, a fundamental reaction in amine chemistry.[3] By providing a detailed protocol grounded in mechanistic understanding, this guide aims to empower researchers to confidently synthesize this important intermediate.

Overall Reaction Scheme:

  • Step 1: Diethyl malonate + Acrylonitrile → Diethyl 2-cyanoethylmalonate → Ethyl 2-oxopiperidine-3-carboxylate

  • Step 2: Ethyl 2-oxopiperidine-3-carboxylate + Methyl Iodide → this compound

Part 1: Synthesis of the Precursor, Ethyl 2-oxopiperidine-3-carboxylate

This initial phase focuses on constructing the foundational piperidone ring system. The chosen method is an adaptation of the classical synthesis reported by N.F. Albertsm, which involves a base-catalyzed Michael addition of diethyl malonate to acrylonitrile, followed by a catalytic hydrogenation that simultaneously reduces the nitrile group and induces cyclization to form the lactam ring.[2]

Mechanism and Scientific Rationale

The synthesis begins with a Michael addition . A catalytic amount of a strong base deprotonates diethyl malonate, forming a stabilized enolate. This nucleophile then attacks the β-carbon of acrylonitrile, an excellent Michael acceptor.

The second stage is a reductive cyclization . The intermediate, diethyl 2-cyanoethylmalonate, is subjected to high-pressure hydrogenation in the presence of a catalyst like Raney Cobalt or Raney Nickel.[2] The catalyst facilitates the reduction of the cyano (nitrile) group to a primary amine. This newly formed amine then undergoes an intramolecular transesterification with one of the adjacent ethyl ester groups, cyclizing to form the thermodynamically stable six-membered lactam ring and releasing ethanol as a byproduct. Using a Raney-type catalyst is crucial for its high activity in nitrile reduction under these conditions.

Experimental Protocol: Step 1

1. Michael Addition to form Diethyl 2-cyanoethylmalonate: a. To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add diethyl malonate (80.1 g, 0.5 mol). b. Add the base catalyst, such as potassium tert-butoxide (0.3 g, ~0.5 mol%), and stir to achieve a uniform mixture. c. Cool the reaction mixture to 10°C using an ice bath. d. Slowly add acrylonitrile (27.8 g, 0.525 mol) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 35°C.[2] e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4-6 hours to ensure the reaction goes to completion. The product, diethyl 2-cyanoethylmalonate, is a viscous oil and is typically used in the next step without further purification.

2. Reductive Cyclization to form Ethyl 2-oxopiperidine-3-carboxylate: a. Carefully transfer the crude diethyl 2-cyanoethylmalonate into a high-pressure hydrogenation vessel (autoclave). b. Add the solvent, isopropanol (150 mL), to the vessel. c. Under a fume hood and with appropriate personal protective equipment (PPE), add the Raney Cobalt catalyst (approx. 10 g, slurry washed with isopropanol). Caution: Raney catalysts are pyrophoric and must be handled with care. d. Seal the autoclave, purge several times with nitrogen, and then with hydrogen gas. e. Pressurize the vessel with hydrogen to 30-40 kg/cm ² and begin heating to 80-100°C with vigorous stirring.[2] f. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 3-5 hours when hydrogen uptake ceases. g. Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. h. Crucial Step: Gravity filter the reaction mixture through a pad of Celite® to safely remove the pyrophoric Raney Cobalt catalyst. Wash the catalyst pad with a small amount of isopropanol. Do not allow the catalyst to dry in the air. i. Concentrate the filtrate under reduced pressure to remove the isopropanol. This will yield a crude solid or oil. j. Recrystallize the crude product from a mixture of petroleum ether and ethanol (e.g., in a 1:1 ratio) to obtain the pure Ethyl 2-oxopiperidine-3-carboxylate as a white to off-white crystalline powder.[2][4] k. Dry the crystals under vacuum. The expected yield is approximately 75-80% over the two steps. The melting point should be in the range of 80-82°C.[4]

Materials and Reagents: Part 1
ReagentFormulaMW ( g/mol )AmountMoles (mol)Molar Eq.
Diethyl malonateC₇H₁₂O₄160.1780.1 g0.51.0
AcrylonitrileC₃H₃N53.0627.8 g0.5251.05
Potassium tert-butoxideC₄H₉KO112.210.3 g0.0027~0.005
Raney CobaltCo58.93~10 g-Catalyst
IsopropanolC₃H₈O60.10150 mL-Solvent
Hydrogen (gas)H₂2.0230-40 kg/cm ²-Reagent

Workflow Visualization: Part 1

cluster_reactants Reactants cluster_process1 Step 1: Michael Addition cluster_intermediate Intermediate cluster_process2 Step 2: Reductive Cyclization cluster_product Product R1 Diethyl Malonate P1 Mix & Cool (10°C) R1->P1 R2 Acrylonitrile R2->P1 R3 K-tert-butoxide (cat.) R3->P1 P2 Stir at RT (4-6h) P1->P2 I1 Crude Diethyl 2-cyanoethylmalonate P2->I1 P3 Hydrogenation (Raney Co, H₂, 80-100°C) I1->P3 P4 Catalyst Filtration (Celite) P3->P4 P5 Solvent Evaporation P4->P5 P6 Recrystallization P5->P6 Product1 Ethyl 2-oxopiperidine- 3-carboxylate P6->Product1

Caption: Workflow for the synthesis of the piperidone precursor.

Part 2: N-Methylation to Yield this compound

With the core piperidone structure established, the final step is the selective methylation of the nitrogen atom within the lactam ring.

Mechanism and Scientific Rationale

This transformation is a classic nucleophilic substitution (SN2) reaction . The nitrogen atom of the lactam is weakly acidic and can be deprotonated by a suitable, non-nucleophilic base like potassium carbonate (K₂CO₃) to form an amide anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent, methyl iodide (CH₃I). Iodide is an excellent leaving group, facilitating the reaction. Acetonitrile is an ideal solvent for this reaction as it is polar and aprotic, effectively solvating the cation (K⁺) while not interfering with the nucleophile. Using a mild base like K₂CO₃ is preferable to stronger bases like hydroxides, which could potentially hydrolyze the ester functionality.

Experimental Protocol: Step 2

a. In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-oxopiperidine-3-carboxylate (17.1 g, 0.1 mol) in acetonitrile (100 mL). b. Add anhydrous potassium carbonate (20.7 g, 0.15 mol). The K₂CO₃ acts as the base and will not fully dissolve. c. With vigorous stirring, add methyl iodide (15.6 g, 6.8 mL, 0.11 mol) to the suspension. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE. d. Heat the reaction mixture to reflux (approx. 82°C) and maintain for 5-8 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC). e. After the reaction is complete, cool the mixture to room temperature. f. Filter off the solid potassium carbonate and potassium iodide byproduct and wash the solid with a small amount of acetonitrile. g. Concentrate the filtrate under reduced pressure to remove the acetonitrile and excess methyl iodide. h. The resulting crude residue can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound as a liquid or low-melting solid.

Materials and Reagents: Part 2
ReagentFormulaMW ( g/mol )AmountMoles (mol)Molar Eq.
Ethyl 2-oxopiperidine-3-carboxylateC₈H₁₃NO₃171.1917.1 g0.11.0
Methyl IodideCH₃I141.9415.6 g0.111.1
Potassium Carbonate (anhydrous)K₂CO₃138.2120.7 g0.151.5
AcetonitrileC₂H₃N41.05100 mL-Solvent

Workflow Visualization: Part 2

cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product R1 Ethyl 2-oxopiperidine- 3-carboxylate P1 Heat to Reflux (5-8h) R1->P1 R2 Methyl Iodide R2->P1 R3 Potassium Carbonate R3->P1 R4 Acetonitrile (Solvent) R4->P1 P2 Cool and Filter Solids P1->P2 P3 Solvent Evaporation P2->P3 Purify Vacuum Distillation or Column Chromatography P3->Purify Product Ethyl 1-methyl-2-oxo- piperidine-3-carboxylate Purify->Product

Caption: Workflow for the N-methylation of the piperidone precursor.

Characterization

The final product should be characterized to confirm its identity and purity. Standard methods include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure, including the presence of the N-methyl singlet (~3.0 ppm) and the ethyl ester signals.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (~1735 cm⁻¹) and the lactam carbonyl (~1650 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₅NO₃, MW = 185.22 g/mol ).[5]

Safety and Handling Precautions

  • Acrylonitrile: Is highly flammable, toxic, and a carcinogen. All handling must be performed in a certified chemical fume hood.

  • Raney Cobalt/Nickel: Are pyrophoric when dry and can ignite flammable solvents. Always handle as a slurry under a solvent. Filtered catalyst should be quenched carefully with water before disposal.

  • Methyl Iodide: Is toxic, volatile, and a suspected carcinogen. Use only in a well-ventilated fume hood and wear appropriate gloves and eye protection.

  • High-Pressure Hydrogenation: Should only be performed by trained personnel using a properly rated and maintained autoclave behind a safety shield.

Troubleshooting

  • Low Yield in Step 1 (Michael Addition): Ensure the base catalyst is active and the reaction temperature is controlled. An excessive temperature can lead to polymerization of acrylonitrile.

  • Incomplete Cyclization: Ensure the hydrogenation catalyst is active and the reaction is run for a sufficient duration. Incomplete reduction of the nitrile will prevent cyclization.

  • Low Yield in Step 2 (N-Methylation): Ensure the potassium carbonate is anhydrous, as water can interfere with the reaction. Confirm the starting material is fully consumed via TLC before work-up. If the reaction stalls, an additional portion of methyl iodide may be required.

References

Application Notes and Protocols for the Purification of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and drug development due to its presence as a core structural motif in various biologically active molecules. The synthesis of this β-keto ester often yields a crude product containing unreacted starting materials, byproducts, and residual solvents. Achieving high purity is paramount for its use in subsequent synthetic steps and for accurate biological evaluation. These application notes provide a comprehensive guide with detailed protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. The selection of the optimal purification strategy is dictated by the physicochemical properties of the target compound and the nature of the impurities present in the crude mixture.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₅NO₃PubChem[1]
Molecular Weight 185.22 g/mol PubChem[1]
Appearance Expected to be a liquid or low-melting solidGeneral knowledge on similar compounds
Boiling Point Not explicitly available, but expected to be >200°C at atmospheric pressureInferred from related structures
Solubility Soluble in many organic solvents such as alcohols, ethers, and esters.[2]ChemBK[2]
Polarity Moderately polarInferred from structure

Purification Techniques: Protocols and Rationale

The purification of this compound can be approached using several standard laboratory techniques. The choice of method will depend on the scale of the purification and the nature of the impurities.

Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying moderately polar organic compounds on a small to medium scale (milligrams to several grams). It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice for moderately polar compounds like our target molecule. Its slightly acidic nature can sometimes cause issues with basic compounds, but for this N-methylated piperidone, it is generally suitable.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is selected to provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a Thin Layer Chromatography (TLC) plate, which generally translates to optimal separation on a flash column.[3] For a moderately polar compound, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate (silica gel 60 F254).

    • Develop the plate in various solvent systems. Start with a mixture of Hexanes:Ethyl Acetate (e.g., 70:30 v/v) and adjust the polarity as needed.

    • Visualize the spots under a UV lamp (254 nm) and/or by staining with potassium permanganate (KMnO₄) solution.

    • The optimal eluent system will give an Rf value of ~0.3 for the target compound.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel (40-63 µm particle size) in the chosen eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (air or nitrogen).

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Diagram: Flash Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC TLC Analysis & Eluent Selection Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Purified Product

Caption: General workflow for purification by flash column chromatography.

Vacuum Distillation

For thermally stable, liquid compounds, vacuum distillation is an excellent method for purification, especially on a larger scale. It separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition.

Causality Behind Experimental Choices:

  • Reduced Pressure: Many organic compounds, particularly those with high molecular weights and polar functional groups, have high boiling points at atmospheric pressure and may decompose upon heating.[4] Applying a vacuum lowers the boiling point to a temperature where the compound is stable.

  • Fractional Distillation: If the impurities have boiling points close to that of the target compound, a fractional distillation column (e.g., a Vigreux column) can be used to improve the separation efficiency.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • Use a suitable heating source, such as a heating mantle or an oil bath, for uniform heating.

    • Connect the apparatus to a vacuum pump with a trap and a pressure gauge.

  • Distillation:

    • Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling.

    • Slowly apply the vacuum and begin heating the distillation flask.

    • Collect any low-boiling impurities as the first fraction.

    • As the temperature stabilizes at the boiling point of the target compound at the given pressure, switch to a clean receiving flask to collect the pure product.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.

  • Product Collection:

    • Once the majority of the product has been distilled, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.

    • The purified liquid in the receiving flask is the final product.

Diagram: Vacuum Distillation Setup

G cluster_main Distillation Apparatus cluster_support Support Systems Flask Distilling Flask (Crude Product) Head Distillation Head (Thermometer) Flask->Head Condenser Condenser (Cooling Water In/Out) Head->Condenser Receiver Receiving Flask (Purified Product) Condenser->Receiver Vacuum Vacuum Pump Receiver->Vacuum to vacuum Heat Heating Mantle Heat->Flask heat

Caption: Simplified schematic of a vacuum distillation apparatus.

Recrystallization

If this compound is a solid or can be induced to crystallize, recrystallization is a powerful technique for achieving high purity. This method relies on the principle that the solubility of a compound in a solvent increases with temperature.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be very soluble or insoluble in the solvent at all temperatures.

  • Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals, as it allows the molecules to arrange themselves in a crystal lattice in an ordered fashion, excluding impurities.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) to find a suitable one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven to remove residual solvent.

Diagram: Recrystallization Workflow

G Dissolve Dissolve Crude in Hot Solvent Cool Slowly Cool Solution Dissolve->Cool Filter Filter Crystals Cool->Filter Dry Dry Purified Crystals Filter->Dry Purified Purified Dry->Purified Purified Crystalline Product

Caption: Key steps in the recrystallization process.

Conclusion

The purification of this compound is a critical step in its synthesis and application. The choice of purification method—be it flash column chromatography for small to medium scale, vacuum distillation for larger scale liquid purification, or recrystallization for solid products—must be tailored to the specific properties of the compound and the impurities present. The protocols provided in these application notes serve as a comprehensive guide for scientists to develop effective and efficient purification strategies to obtain high-purity material essential for research and development.

References

Application Note: Comprehensive Characterization of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are paramount for the successful development of active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the analytical methods required for the unambiguous characterization of this molecule, ensuring its quality and suitability for downstream applications. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step instructions.

Molecular Structure and Key Features

Before delving into the analytical protocols, it is crucial to understand the molecular structure of this compound. The molecule comprises a saturated six-membered lactam ring with a methyl group on the nitrogen atom and an ethyl carboxylate group at the 3-position. This structure presents several key features for analytical characterization: a chiral center at the C3 position, distinct proton and carbon environments for NMR analysis, characteristic functional groups (amide and ester) for infrared spectroscopy, and a specific molecular weight for mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing definitive information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide detailed information about the connectivity and spatial arrangement of protons.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is free of particulate matter.

  • Instrument Setup and Data Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

    • Solvent: CDCl₃.

    • Acquisition Parameters:

      • Number of scans: 16-32 (adjust for desired signal-to-noise ratio).

      • Relaxation delay: 1-2 seconds.

      • Pulse angle: 30-45 degrees.

      • Acquisition time: 2-4 seconds.

    • Shim the spectrometer to obtain optimal resolution.

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.

Expected ¹H NMR Data (300 MHz, CDCl₃): [1][2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.31–4.08m2H-OCH₂CH₃
3.44–3.20m3H-NCH₂- and -CH(COOEt)-
2.96s3H-NCH₃
2.24–1.89m3HPiperidine ring protons
1.89–1.69m1HPiperidine ring proton
1.28t, J = 7.1 Hz3H-OCH₂CH₃
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of the carbon signals are indicative of the functional groups and hybridization state of the carbon atoms.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup and Data Acquisition:

    • Spectrometer: Utilize the same NMR spectrometer.

    • Acquisition Parameters:

      • Use a standard proton-decoupled ¹³C NMR pulse sequence.

      • Number of scans: 512-2048 (or more, as ¹³C has a low natural abundance).

      • Relaxation delay: 2-5 seconds.

  • Data Processing and Interpretation:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ triplet at ~77.16 ppm.

    • Assign the carbon signals based on their chemical shifts and comparison with predicted values or data from similar structures.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be compatible with the ESI source.

  • Instrument Setup and Data Acquisition:

    • Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer is recommended for high-resolution measurements.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Determine the accurate m/z of the molecular ion peak.

    • Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.

    • The theoretical monoisotopic mass of C₉H₁₅NO₃ is 185.1052. The protonated molecule [C₉H₁₅NO₃ + H]⁺ has a theoretical m/z of 186.1128.

Chromatographic Methods

Chromatography is employed to assess the purity of this compound and, if necessary, to separate enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a reversed-phase method is commonly used.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 210-220 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

Chiral Chromatography for Enantiomeric Purity

Principle: For enantioselective syntheses, it is crucial to determine the enantiomeric excess (ee). Chiral chromatography, often using Supercritical Fluid Chromatography (SFC) or HPLC with a chiral stationary phase, is the method of choice.

Protocol:

  • Sample Preparation: As per the HPLC protocol.

  • Chiral SFC/HPLC System and Conditions:

    • Column: A chiral column (e.g., Daicel Chiralpak series) is required.[2]

    • Mobile Phase: Typically a mixture of supercritical CO₂ and a co-solvent (e.g., methanol, ethanol) for SFC, or a mixture of alkanes and an alcohol for normal-phase HPLC.

    • Method development is often required to achieve baseline separation of the enantiomers.

  • Data Analysis:

    • Calculate the enantiomeric excess using the formula: ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.

Protocol:

  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl).

    • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~1735C=O stretch (Ester)
~1640C=O stretch (Amide, Lactam)
~2940C-H stretch (Aliphatic)
~1200C-O stretch (Ester)

Workflow and Data Integration

A systematic approach to the characterization of this compound involves a logical sequence of these analytical techniques. The following diagram illustrates a typical workflow.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity Assessment NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Mass_Spectrometry Mass Spectrometry (HRMS) IR_Spectroscopy IR Spectroscopy HPLC HPLC Chiral_Chromatography Chiral Chromatography (HPLC/SFC) HPLC->Chiral_Chromatography Enantiomeric Purity Sample Test Sample Sample->NMR_Spectroscopy Structure Confirmation Sample->Mass_Spectrometry Molecular Weight & Formula Sample->IR_Spectroscopy Functional Groups Sample->HPLC Purity

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The integration of data from NMR, mass spectrometry, chromatography, and IR spectroscopy ensures the unambiguous confirmation of its structure, purity, and, if applicable, enantiomeric composition. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the quality of this important synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of this valuable heterocyclic intermediate typically proceeds via an intramolecular Dieckmann condensation to form the piperidone ring, followed by N-methylation, or by cyclization of an N-methylated precursor.[1][2][3][4] This guide will focus on troubleshooting the common and effective Dieckmann cyclization route.

I. Overview of the Synthetic Workflow

The primary route involves the base-catalyzed intramolecular condensation of a diethyl 4-(methylamino)heptanedioate precursor. The resulting cyclic β-keto ester is the target molecule. Understanding the mechanism is key to troubleshooting.

Synthetic_Workflow cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Purification A Diethyl 4-(methylamino)heptanedioate C Intermediate Enolate A->C Deprotonation B Base (e.g., NaOEt, NaH) in Aprotic Solvent (e.g., Toluene, THF) E Crude Product: This compound C->E Intramolecular Cyclization & Protonation D Acidic Workup (e.g., aq. HCl) F Crude Product E->F G Purification (e.g., Column Chromatography, Vacuum Distillation) F->G H Pure Product G->H

Caption: High-level workflow for the synthesis of the target compound.

II. Troubleshooting Guide: Low Yield & Impurities

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low, or I recovered mostly unreacted starting material. What went wrong?

This is the most frequent issue and typically points to problems with the reaction setup or reagents, specifically those involved in the critical enolate formation step.[1][5]

Plausible Causes & Diagnostic Steps:
  • Inactive Base / Presence of Moisture: The Dieckmann condensation is highly sensitive to moisture. Protic sources (water, ethanol) will quench the strong base (e.g., NaH, NaOEt) required to deprotonate the α-carbon of the ester.[1][2][6]

    • Diagnosis: Did the reaction mixture bubble (H₂ evolution) when adding sodium hydride? Was the sodium ethoxide freshly prepared or opened? Was the solvent certified anhydrous or properly dried?

  • Insufficient Base: The reaction requires a full equivalent of base. While catalytic in the forward condensation step, the final product, a β-keto ester, is acidic and will be deprotonated by the base. This final, irreversible deprotonation is the thermodynamic driving force for the entire reaction.[5][7] Using less than one equivalent will result in an incomplete reaction.

    • Diagnosis: Review your stoichiometry. Was at least 1.0-1.1 equivalents of active base used?

  • Incorrect Reaction Temperature: While some condensations are run at reflux in toluene, others benefit from lower temperatures, especially when using stronger, sterically hindered bases like LDA or LHMDS in THF, which can help minimize side reactions.[1]

    • Diagnosis: Was the temperature appropriate for the chosen base/solvent system?

Proposed Solutions:
Problem AreaRecommended ActionDetailed Protocol
Solvent Quality Use rigorously dried solvents.Protocol for THF Drying: Reflux THF over sodium/benzophenone ketyl under an inert atmosphere (N₂ or Ar) until a persistent deep blue/purple color is achieved. Distill directly into the reaction flask immediately before use.
Base Handling Use fresh, high-quality base.For sodium hydride, ensure it is a fresh dispersion in mineral oil. Wash the NaH with dry hexanes three times under inert atmosphere to remove the oil before adding the reaction solvent. For sodium ethoxide, prepare it fresh by dissolving sodium metal in anhydrous ethanol.
Reaction Conditions Ensure proper stoichiometry and inert atmosphere.Assemble the glassware and flame-dry it under vacuum. Backfill with an inert gas. Maintain a positive pressure of inert gas throughout the reaction. Add 1.1 equivalents of the base to the anhydrous solvent, followed by the slow, dropwise addition of the diester starting material.
Question 2: My crude NMR shows multiple products. What are the likely side products and how can I avoid them?

Side product formation often results from competing reaction pathways or degradation of the product.

Plausible Causes & Diagnostic Steps:
  • Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, an enolate from one molecule can react with another molecule instead of cyclizing, leading to dimers or polymers. This is more common when attempting to form larger rings but can occur with 6-membered rings under non-ideal conditions.[1][8]

    • Diagnosis: Look for high molecular weight species in a crude mass spectrum. The crude NMR may appear complex and polymeric.

  • Hydrolysis: If the reaction is quenched with water before acidification, or if the workup is too slow, the ester groups can be hydrolyzed to carboxylic acids, especially under basic conditions.

    • Diagnosis: Check for broad peaks in the 10-12 ppm range in the ¹H NMR (carboxylic acid protons) and potential solubility issues of the crude product.

  • Decarboxylation: The β-keto ester product can undergo hydrolysis and decarboxylation if exposed to harsh acidic or basic conditions, particularly at elevated temperatures, leading to 1-methylpiperidin-2-one.[3][4]

    • Diagnosis: Look for the loss of the ethyl ester signals in the NMR and the appearance of a simpler set of piperidone peaks corresponding to the decarboxylated product.

Proposed Solutions & Avoidance Strategies:

Troubleshooting_Flowchart start Low Yield or Impure Product q1 Is unreacted starting material present? start->q1 a1_yes Check Base Activity & Solvent Anhydrousness. Ensure >1.0 eq. Base. q1->a1_yes Yes a1_no Side Products Detected q1->a1_no No q2 Is the product polymeric? a1_no->q2 a2_yes Reaction is too concentrated. Use high-dilution principles. q2->a2_yes Yes a3_no Purify via Chromatography to isolate target compound. q2->a3_no No q3 Is there evidence of hydrolysis or decarboxylation? a3_yes Use careful workup. Avoid high temperatures and prolonged exposure to acid/base. q3->a3_yes Yes q3->a3_no No a3_no->q3

Caption: Decision tree for troubleshooting common synthesis issues.

  • To Avoid Intermolecular Condensation: Employ high-dilution conditions. This involves adding the starting material very slowly via a syringe pump to the reaction mixture, keeping its instantaneous concentration low and favoring the intramolecular cyclization.

  • To Avoid Hydrolysis: Perform the acidic quench carefully. Cool the reaction mixture in an ice bath and slowly add a pre-chilled dilute acid (e.g., 1M HCl) with vigorous stirring until the pH is acidic. Immediately proceed with the extraction.

  • To Avoid Decarboxylation: Avoid excessive heat during workup and purification. If using distillation, perform it under high vacuum to keep the pot temperature as low as possible. Column chromatography at room temperature is often the gentlest purification method.

III. Frequently Asked Questions (FAQs)

Q: Can I use a different base, like potassium tert-butoxide (t-BuOK)? A: Yes, potassium tert-butoxide is a strong, non-nucleophilic base that is effective for Dieckmann condensations.[2] It is often used in aprotic solvents like THF or toluene. Being bulkier, it can sometimes offer different selectivity in asymmetrical diesters.

Q: My starting material is the N-H piperidone (Ethyl 2-oxopiperidine-3-carboxylate). What is the best way to N-methylate it? A: Post-cyclization N-methylation is a common alternative. A standard and effective method is to deprotonate the lactam nitrogen with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (like THF or DMF), followed by the addition of a methylating agent such as methyl iodide (MeI) or dimethyl sulfate.[9] Care must be taken as these alkylating agents are toxic.[10] Alternative, safer methods using quaternary ammonium salts have also been developed.[10][11]

Q: What is the expected ¹H NMR chemical shift for the main protons? A: While exact shifts are solvent-dependent, you can expect the following approximate regions for the target compound in CDCl₃:

  • N-CH₃: A singlet around 2.9-3.1 ppm.

  • Ester O-CH₂-CH₃: A quartet around 4.2 ppm and a triplet around 1.3 ppm.

  • Ring CH₂ protons: A complex series of multiplets between 1.8 and 3.5 ppm.

  • Ring CH proton at C3: A multiplet around 3.4-3.6 ppm.

Q: The product is an oil. How can I best purify it? A: If the product is a thermally stable oil, vacuum distillation can be an excellent method for purification on a larger scale. For smaller scales or for removing closely related impurities, flash column chromatography on silica gel is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.

References

Technical Support Center: Reaction Condition Optimization for Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to enhance your experimental success.

The synthesis of this valuable piperidone scaffold, a common motif in medicinal chemistry, typically relies on the intramolecular Dieckmann condensation. Success hinges on a nuanced understanding of reaction parameters. This guide provides the expertise to move from low yields and complex product mixtures to a robust, optimized, and reproducible reaction.

Section 1: Synthesis and Optimization Workflow

A successful synthesis campaign begins with a clear overview of the process. The logical flow from starting materials to the final, purified product involves several critical stages, each with its own set of optimization parameters. The diagram below illustrates the typical workflow for preparing this compound via a Dieckmann condensation pathway.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Cyclization & Optimization cluster_2 Phase 3: Purification & Analysis A Starting Materials (e.g., Diethyl Malonate, N-methylethanolamine derivative) B Synthesis of Acyclic Diester Precursor A->B Alkylation / Amidation C Dieckmann Condensation (Base, Solvent, Temp.) B->C D Acidic Workup (Quench & Neutralization) C->D Intramolecular Cyclization E Crude Product Isolation D->E F Purification (e.g., Column Chromatography, Distillation) E->F G Final Product This compound F->G

Caption: General workflow for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most robust and widely employed method is the intramolecular Dieckmann condensation of an acyclic diester precursor, such as diethyl 2-(N-methyl-N-(2-ethoxycarbonylethyl)amino)acetate. This method is highly effective for forming the 6-membered piperidone ring. An alternative, though often more challenging route, involves the N-methylation of commercially available Ethyl 2-oxopiperidine-3-carboxylate.[1][2]

Q2: Why is the choice of base so critical for the Dieckmann condensation?

The base performs the key deprotonation at the α-carbon to initiate the cyclization. Its choice is critical for three reasons:

  • Sufficient Basicity: It must be strong enough to deprotonate the α-carbon of the ester, which has a pKa of ~25. This is why strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu) are required.[3]

  • Non-Nucleophilicity: The base should not act as a nucleophile, which would lead to unwanted side reactions like transesterification or ester cleavage. While alkoxides can cause transesterification, using one that matches the ester (e.g., NaOEt with ethyl esters) mitigates this issue. NaH is often preferred as the hydride anion is non-nucleophilic towards the ester carbonyl.

  • Steric Hindrance: A sterically hindered base like KOtBu can sometimes offer better selectivity by favoring the thermodynamically more stable product.

Q3: Can I perform the N-methylation after the cyclization step?

Yes, this is a viable alternative strategy, especially since the precursor, Ethyl 2-oxopiperidine-3-carboxylate, is commercially available. However, this approach presents its own challenges. The proton on the nitrogen is acidic, but so are the protons alpha to the ketone and ester groups. A carefully chosen base is needed to selectively deprotonate the nitrogen without promoting unwanted side reactions like O-alkylation or self-condensation. A common approach is to use a mild base like potassium carbonate (K₂CO₃) with an alkylating agent like methyl iodide in a polar aprotic solvent (e.g., DMF or acetone).

Q4: What are the most important parameters to control for achieving high yield and purity?

Beyond the choice of base, the three most critical parameters are:

  • Anhydrous Conditions: All strong bases used for this reaction are highly water-sensitive. Any moisture in the solvent or on the glassware will quench the base, leading to incomplete reactions and low yields. Ensure all solvents are rigorously dried and glassware is oven- or flame-dried before use.[4]

  • Reaction Temperature: The temperature must be carefully controlled. While many Dieckmann condensations require heat (reflux) to proceed at a reasonable rate, excessive temperatures can lead to decomposition of the starting material or the β-keto ester product.

  • Concentration (High Dilution): To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is often performed under high-dilution conditions. This is typically achieved by the slow addition of the diester precursor to a solution of the base.

Section 3: Troubleshooting Guide

This section addresses specific experimental problems.

Problem: Low or no yield of the cyclized product is observed on TLC/LC-MS.

Potential Cause Explanation Recommended Solution
Inactive Base Sodium hydride (NaH) can become passivated by a surface layer of sodium hydroxide from atmospheric moisture. Similarly, alkoxide solutions can degrade over time.Use fresh NaH from a newly opened container. If its activity is suspect, wash the dispersion with anhydrous hexanes, decant, and dry under argon before adding the reaction solvent. Use freshly prepared or newly purchased alkoxide solutions.
Presence of Water Trace amounts of water in the solvent, starting material, or glassware will consume the strong base, preventing the reaction from starting.Dry solvents over appropriate drying agents (e.g., THF over sodium/benzophenone). Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar). Ensure the starting diester is anhydrous.
Incorrect Temperature The activation energy for the cyclization may not have been reached, or the temperature may have been too high, causing decomposition.If running at room temperature, try gradually heating the reaction to 40-50 °C, then to reflux, while monitoring by TLC. If decomposition is suspected, run the reaction at a lower temperature for a longer period.
Precipitation of Base In some solvents, the sodium salt of the base may have limited solubility, reducing its effective concentration.Add a co-solvent like DMF or HMPA (with appropriate safety precautions) to improve solubility, or switch to a more soluble base like potassium bis(trimethylsilyl)amide (KHMDS).

Problem: The TLC plate shows multiple product spots that are difficult to separate.

Potential Cause Explanation Recommended Solution
Intermolecular Condensation If the reaction concentration is too high, the enolate of one molecule can react with the ester of another, leading to dimers and polymers.Employ high-dilution techniques. Prepare a solution of the diester precursor and add it dropwise over several hours to a refluxing solution of the base. This keeps the instantaneous concentration of the starting material low.
Transesterification If using an alkoxide base that does not match the ester (e.g., sodium methoxide with an ethyl ester), a mixture of methyl and ethyl ester products can form.Always match the alkoxide to the ester (e.g., NaOEt for ethyl esters). Alternatively, use a non-alkoxide base like NaH or KHMDS.
Cleavage of β-Keto Ester The β-keto ester product can undergo cleavage if the workup conditions are too harsh (e.g., prolonged exposure to strong acid or base at high temperatures).Perform the acidic quench at a low temperature (0 °C). Neutralize carefully and avoid excessive heating during workup and concentration steps.

Problem: The product appears pure by NMR, but the yield is consistently low after purification.

Potential Cause Explanation Recommended Solution
Decomposition on Silica Gel β-keto esters can be sensitive to acidic silica gel, leading to degradation during column chromatography. The enol form can chelate to the silica, causing significant tailing and difficult elution.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). Alternatively, consider purification by vacuum distillation if the product is thermally stable.
Incomplete Extraction The product may have some solubility in the aqueous layer, especially if the pH is not optimal during workup.Ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3-4x) with an appropriate organic solvent like ethyl acetate or dichloromethane.

Section 4: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis via Dieckmann condensation.

Protocol: Optimized Dieckmann Condensation

  • Preparation: Under an inert atmosphere (Argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Solvent Addition: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry (concentration of ~0.1 M relative to the final diester addition).

  • Initiation: Gently heat the slurry to reflux.

  • Slow Addition: Dissolve the acyclic diester precursor (1.0 eq.) in anhydrous THF in the dropping funnel. Add this solution dropwise to the refluxing NaH slurry over a period of 2-4 hours to ensure high-dilution conditions.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the solution is acidic (pH ~5-6). Caution: Vigorous hydrogen gas evolution will occur.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by vacuum distillation to yield the final product.

Section 5: Data Summary for Condition Optimization

The following table presents representative data to guide optimization efforts. Yields are illustrative and will vary based on the specific precursor and scale.

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)Notes
1NaH (1.2)Toluene110 (Reflux)475%Standard conditions, good yield.
2NaOEt (1.2)Ethanol78 (Reflux)668%Potential for minor transesterification if not anhydrous.
3KOtBu (1.2)THF66 (Reflux)382%Faster reaction, often higher yielding.
4NaH (1.2)THF66 (Reflux)478%Good alternative to toluene, easier to dry.
5NaH (0.9)Toluene110 (Reflux)835%Incomplete reaction due to sub-stoichiometric base.
6NaH (1.2)Toluene (wet)110 (Reflux)4<10%Demonstrates the critical importance of anhydrous conditions.

Section 6: Troubleshooting Logic Diagram

This diagram provides a decision-making tree for troubleshooting a failed or low-yielding reaction.

G Start Reaction Failed (Low/No Product) Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Present SM Largely Unconsumed Check_SM->SM_Present No SM_Consumed SM Consumed, No Product Check_SM->SM_Consumed Yes Base_Issue Potential Base/Condition Issue SM_Present->Base_Issue Decomp_Issue Potential Decomposition Issue SM_Consumed->Decomp_Issue Check_Base Was base fresh & handled under inert atm? Base_Issue->Check_Base Check_Solvent Were solvents rigorously dried? Base_Issue->Check_Solvent Check_Temp Was temperature high enough? Base_Issue->Check_Temp Solution_Base ACTION: - Use fresh NaH/alkoxide - Ensure inert atmosphere Check_Base->Solution_Base Check_Solvent->Solution_Base Check_Temp->Solution_Base Check_Workup Was workup harsh? (High T, strong acid) Decomp_Issue->Check_Workup Check_Purification Was acidic silica gel used? Decomp_Issue->Check_Purification Solution_Decomp ACTION: - Use mild workup (0°C quench) - Deactivate silica with Et3N - Consider distillation Check_Workup->Solution_Decomp Check_Purification->Solution_Decomp

Caption: A decision tree for troubleshooting common reaction failures.

References

Troubleshooting guide for the synthesis of "Ethyl 1-methyl-2-oxopiperidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable heterocyclic intermediate. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of your experimental work with confidence.

The synthesis of the target molecule, a substituted piperidone, is most effectively approached via a multi-step sequence. A robust and frequently cited method involves the initial synthesis of the parent lactam, Ethyl 2-oxopiperidine-3-carboxylate, followed by a selective N-methylation. This guide will focus on troubleshooting the critical steps of this pathway: the Michael addition to form the key intermediate, and its subsequent reductive cyclization.

Section 1: Synthesis Overview & Core Logic

The synthetic pathway is logically divided into two primary stages, followed by a final modification.

  • Michael Addition: The synthesis begins with a base-catalyzed Michael addition of diethyl malonate to acrylonitrile. This reaction constructs the carbon skeleton of the precursor molecule, diethyl 2-cyanoethylmalonate.

  • Reductive Cyclization: The precursor is then subjected to catalytic hydrogenation. Under these conditions, the nitrile group is reduced to a primary amine, which immediately undergoes an intramolecular cyclization with one of the adjacent ester groups to form the stable six-membered lactam ring, yielding Ethyl 2-oxopiperidine-3-carboxylate.[1]

  • N-Methylation: The final step involves the selective methylation of the lactam nitrogen to yield the target compound.

This strategic approach allows for troubleshooting at discrete stages, simplifying the optimization process.

Experimental Workflow Diagram

cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Lactam Formation cluster_2 PART 3: Final Product A Diethyl Malonate + Acrylonitrile B Base-Catalyzed Michael Addition A->B Base (e.g., NaOEt) C Diethyl 2-cyanoethylmalonate (Intermediate) B->C D Reductive Cyclization C->D H₂, Raney Ni or Co Temp, Pressure E Ethyl 2-oxopiperidine-3-carboxylate D->E F N-Methylation E->F Base (e.g., NaH) + Methylating Agent (e.g., CH₃I) G This compound (Final Product) F->G

Caption: Overall synthetic workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the initial Michael addition (Step 1)?

For the Michael addition of diethyl malonate to acrylonitrile, a basic catalyst is required. While various bases can be used, alkali metal alkoxides such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOC(CH₃)₃) are highly effective.[1] The catalyst is typically used in sub-stoichiometric amounts (0.3-3% by weight relative to the diethyl malonate).[1] The key is to generate enough of the malonate enolate to initiate the reaction without promoting significant polymerization of the acrylonitrile.

Q2: What are the critical parameters for the reductive cyclization (Step 2)?

The reductive cyclization is the most sensitive step. The choice of catalyst and reaction conditions are paramount for achieving a high yield.

  • Catalyst: Raney Nickel or Raney Cobalt are the classic and most effective catalysts for this transformation.[1] The activity of the catalyst is crucial; using a fresh, high-quality batch is recommended.

  • Hydrogen Pressure & Temperature: The reaction typically requires elevated hydrogen pressure and temperature, for instance, conditions around 75-130°C.[1] These parameters must be carefully optimized, as insufficient temperature/pressure will lead to an incomplete reaction, while excessive conditions can promote side reactions.

  • Solvent: An organic solvent like ethanol is commonly used.[1]

Q3: How can I confirm the formation of the final product?

Standard spectroscopic methods are used for characterization.

  • ¹H NMR: Expect to see the disappearance of the N-H proton signal from the parent lactam and the appearance of a new singlet corresponding to the N-CH₃ group, typically around 2.8-3.2 ppm. You will also observe signals for the ethyl ester (a triplet and a quartet) and the methylene protons of the piperidone ring.

  • ¹³C NMR: The appearance of a new carbon signal for the N-CH₃ group (around 30-40 ppm) is a key indicator.

  • IR Spectroscopy: Look for the characteristic lactam carbonyl stretch (typically ~1650-1680 cm⁻¹) and the ester carbonyl stretch (~1735 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₉H₁₅NO₃ (185.22 g/mol ).

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Problem: My Michael addition (Step 1) yield is very low, and I'm getting a solid polymer in my flask.

  • Primary Cause: Uncontrolled polymerization of acrylonitrile is a common side reaction. Acrylonitrile is highly susceptible to anionic polymerization, which can be initiated by the base catalyst.

  • Underlying Logic: The rate of acrylonitrile polymerization can compete with or even exceed the rate of the desired 1,4-conjugate addition, especially if the local concentration of the base or acrylonitrile is too high.

  • Solution:

    • Temperature Control: Maintain the reaction temperature within the recommended range (e.g., 30-35°C).[1] Use an ice bath to manage any exotherms.

    • Controlled Addition: Add the acrylonitrile dropwise to the mixture of diethyl malonate and catalyst over an extended period (1-10 hours).[1] This keeps the instantaneous concentration of the Michael acceptor low, favoring the desired reaction over polymerization.

    • Catalyst Concentration: Use the minimum amount of catalyst necessary to promote the reaction. Excess base will significantly accelerate unwanted polymerization.

Problem: The reductive cyclization (Step 2) is not going to completion, and I'm isolating the unreacted cyano-diester.

  • Primary Cause: This issue almost always points to catalyst inactivity or insufficient reaction conditions.

  • Underlying Logic: The hydrogenation of a nitrile to a primary amine is a demanding reduction that requires a highly active catalyst surface and sufficient energy (temperature and pressure) to overcome the activation barrier.

  • Solutions:

    • Verify Catalyst Activity: Use a fresh batch of Raney Ni or Raney Co from a reputable supplier. If the catalyst has been stored for a long time or improperly, its activity may be compromised.

    • Optimize Conditions: If the catalyst is known to be active, systematically increase the reaction temperature or hydrogen pressure within safe operational limits. A modest increase can often drive the reaction to completion.

    • Check for Poisons: Ensure all reagents and the solvent are of high purity. Sulfur compounds, for example, are known poisons for hydrogenation catalysts and can halt the reaction even at trace levels.

Problem: After the reduction step, I'm isolating an amino-diester instead of the desired lactam.

  • Primary Cause: The conditions favor the reduction of the nitrile but are not sufficient to promote the subsequent intramolecular cyclization (lactamization).

  • Underlying Logic: Lactam formation is a condensation reaction that involves the loss of ethanol and is typically driven by temperature. If the hydrogenation is performed at too low a temperature, the intermediate primary amine may be formed but may not have enough thermal energy to cyclize efficiently.

  • Solution:

    • Increase Reaction Temperature: The primary solution is to ensure the reaction temperature is high enough (e.g., in the 75-130°C range) to facilitate both the reduction and the subsequent thermal cyclization.[1]

    • Increase Reaction Time: Extending the reaction time at the optimal temperature can also help ensure the cyclization equilibrium has time to favor the thermodynamically stable lactam product.

Troubleshooting Logic for Low Yield in Reductive Cyclization

Start Low Yield of Lactam in Step 2 Check_Reactant Analyze Crude Product by TLC/NMR. What is the main component? Start->Check_Reactant Starting_Material Unreacted Cyano-Diester Check_Reactant->Starting_Material Amine_Intermediate Acyclic Amino-Diester Check_Reactant->Amine_Intermediate Complex_Mixture Complex Mixture/ Degradation Check_Reactant->Complex_Mixture Action_Catalyst Cause: Inactive Catalyst or Insufficient Conditions. Action: 1. Use fresh, active Raney Ni/Co. 2. Increase H₂ pressure. 3. Increase temperature. Starting_Material->Action_Catalyst Action_Temp Cause: Insufficient Temperature for Cyclization. Action: 1. Increase reaction temperature. 2. Increase reaction time. Amine_Intermediate->Action_Temp Action_Revisit Cause: Conditions too harsh or impure reagents. Action: 1. Lower temperature/pressure. 2. Purify starting material. 3. Check for catalyst poisons. Complex_Mixture->Action_Revisit

Caption: Troubleshooting workflow for the reductive cyclization step.

Section 4: Protocols & Data Reference

Protocol 1: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate (Parent Lactam)

(This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.)

Step A: Diethyl 2-cyanoethylmalonate

  • To a flask equipped with a stirrer, dropping funnel, and thermometer, add diethyl malonate and the base catalyst (e.g., 1% w/w sodium ethoxide).

  • Begin stirring and gently heat the mixture to 30-35°C.

  • Add acrylonitrile dropwise via the dropping funnel over 2-4 hours, ensuring the temperature does not exceed 40°C. Use external cooling if necessary.

  • After the addition is complete, continue stirring at 35°C for an additional 2 hours.

  • Cool the reaction mixture, neutralize the catalyst with a weak acid (e.g., dilute acetic acid), and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step B: Ethyl 2-oxopiperidine-3-carboxylate

  • In a high-pressure reactor (autoclave), charge the diethyl 2-cyanoethylmalonate, the solvent (e.g., ethanol), and the Raney Cobalt or Raney Nickel catalyst (typically 5-10% by weight).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.

  • Heat the reactor to the target temperature (e.g., 100°C) with vigorous stirring.

  • Maintain the reaction under heat and pressure for several hours until hydrogen uptake ceases.

  • Cool the reactor, vent carefully, and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane).[1]

Table 1: Typical Spectroscopic Data for Piperidone Core Structures
FeatureSpectroscopic Data RangeRationale
¹H NMR
N-H Proton (Lactam)7.5 - 8.5 ppm (broad singlet)Deshielded proton on nitrogen, often exchanges with D₂O.
N-CH₃ Protons2.8 - 3.2 ppm (singlet)Protons on the methyl group attached to the electron-withdrawing lactam nitrogen.
Ester -OCH₂-4.1 - 4.3 ppm (quartet)Methylene protons of the ethyl group adjacent to the ester oxygen.
Ester -CH₃1.2 - 1.4 ppm (triplet)Methyl protons of the ethyl group.
IR Spectroscopy
C=O Stretch (Ester)1730 - 1750 cm⁻¹Standard stretching frequency for an unconjugated ester carbonyl.
C=O Stretch (Lactam)1650 - 1680 cm⁻¹Characteristic stretching frequency for a six-membered ring amide carbonyl.

References

"Ethyl 1-methyl-2-oxopiperidine-3-carboxylate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 1-methyl-2-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: this compound, as a β-keto ester, is susceptible to two primary degradation pathways: hydrolysis and decarboxylation. The presence of the ester and ketone functionalities in a β-relationship within a cyclic system dictates its reactivity and stability profile. Environmental factors such as pH, temperature, and light can significantly influence the rate of degradation.

Q2: How does pH affect the stability of the compound in aqueous solutions?

A2: The stability of this compound is highly pH-dependent.

  • Acidic Conditions (pH < 4): In acidic media, the ester functional group is susceptible to acid-catalyzed hydrolysis. This reaction cleaves the ethyl ester to yield the corresponding carboxylic acid, 1-methyl-2-oxopiperidine-3-carboxylic acid. This β-keto acid intermediate is highly unstable and readily undergoes decarboxylation to form 1-methyl-2-piperidone.[1][2]

  • Neutral to Mildly Acidic Conditions (pH 4-7): The compound exhibits its maximum stability in this pH range. While hydrolysis can still occur, the rate is significantly slower compared to strongly acidic or basic conditions.

  • Basic Conditions (pH > 8): Under basic conditions, the ester undergoes base-catalyzed hydrolysis (saponification) to form the carboxylate salt of the β-keto acid. This salt is more stable towards decarboxylation than the free acid. However, prolonged exposure to strong bases can lead to other side reactions.

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures significantly accelerate the degradation of this compound. The primary thermal degradation pathway is decarboxylation of the corresponding β-keto acid, which can be formed via hydrolysis.[3] Therefore, it is crucial to store the compound at recommended low temperatures and to avoid excessive heat during experimental procedures. For long-term storage, temperatures of 2-8°C are recommended.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively documented, related piperidine derivatives have shown susceptibility to photodegradation. It is a good laboratory practice to protect the compound from direct light, especially during long-term storage and when in solution. Amber vials or containers wrapped in aluminum foil are recommended.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Low assay value or presence of impurities in a freshly opened container. Improper storage conditions (exposure to heat, moisture, or light).Ensure the compound is stored in a tightly sealed container at 2-8°C, protected from light. If degradation is suspected, re-analyze the material before use.
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of the starting material. The primary degradation product, 1-methyl-2-piperidone, can interfere with subsequent reactions.Always use a fresh, properly stored sample of this compound. Consider purifying the compound if its purity is in doubt.
Difficulty in dissolving the compound. The compound is a crystalline solid.Use appropriate organic solvents such as ethanol, methanol, or dichloromethane for dissolution. Gentle warming can aid dissolution, but prolonged heating should be avoided to prevent degradation.
Changes in the physical appearance of the compound (e.g., discoloration, clumping). Absorption of moisture or degradation.Discard the material if significant changes in appearance are observed. These changes often indicate a loss of purity and stability.

Section 3: Key Degradation Pathways

Understanding the degradation mechanisms is fundamental to preventing them. The two main pathways are detailed below.

Hydrolysis

Hydrolysis of the ethyl ester can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the ester group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate and ethanol.

Decarboxylation

The product of hydrolysis, 1-methyl-2-oxopiperidine-3-carboxylic acid, is a β-keto acid. These compounds are notoriously unstable and readily lose carbon dioxide upon gentle heating.[1][2][3] The reaction proceeds through a cyclic transition state.

G cluster_0 Hydrolysis cluster_1 Decarboxylation A This compound B 1-methyl-2-oxopiperidine-3-carboxylic acid A->B H+ or OH- / H2O C 1-methyl-2-piperidone B->C Heat D CO2 B->D Heat

Caption: Primary degradation pathways of this compound.

Section 4: Experimental Protocols

This section provides detailed protocols for the proper handling, storage, and analysis of this compound.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: 2-8°C

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Container: Use a tightly sealed, opaque or amber glass vial.

  • Light: Protect from light.

Protocol for Preparing a Standard Solution

This protocol describes the preparation of a stock solution for analytical purposes.

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of the compound using an analytical balance.

  • Transfer the weighed compound to a volumetric flask.

  • Add a small amount of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to dissolve the compound completely.

  • Once dissolved, dilute to the final volume with the same solvent.

  • Mix the solution thoroughly.

  • Store the solution at 2-8°C in an amber vial and use it within 24 hours for best results.

Analytical Method for Purity Assessment by HPLC

This HPLC method can be used to assess the purity of this compound and to detect the presence of its primary degradation product, 1-methyl-2-piperidone.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Expected Retention Times (Approximate):

  • 1-methyl-2-piperidone: ~3.5 min

  • This compound: ~9.8 min

G cluster_workflow HPLC Analysis Workflow prep Prepare Sample and Standards inject Inject into HPLC System prep->inject separate Chromatographic Separation inject->separate detect UV Detection at 210 nm separate->detect analyze Data Analysis and Purity Calculation detect->analyze

Caption: Workflow for HPLC purity analysis.

References

Side reactions to avoid during "Ethyl 1-methyl-2-oxopiperidine-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and avoid critical side reactions during this synthesis. Our goal is to provide you with the causal logic behind experimental choices and robust protocols to ensure high yield and purity.

Overview of the Primary Synthetic Pathway

The most common and direct route to this compound involves the N-alkylation of its precursor, Ethyl 2-oxopiperidine-3-carboxylate.[1][2] This seemingly straightforward step is complicated by the presence of multiple reactive sites in the starting material, leading to several potential side reactions.

This guide will focus on troubleshooting the key N-alkylation step, as illustrated below.

Caption: Primary synthetic route via N-alkylation.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis in a question-and-answer format.

Question 1: My reaction is producing a significant amount of an isomeric byproduct. How do I prevent this and favor N-alkylation over O-alkylation?

Answer: This is the most common challenge and arises because the deprotonated lactam starting material is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom.[3][4] Controlling the regioselectivity is critical.

The Underlying Mechanism: N- vs. O-Alkylation

The ratio of N- to O-alkylated products is heavily influenced by the reaction conditions, which dictate whether the reaction proceeds under kinetic or thermodynamic control. The nature of the counter-ion (from the base), the solvent, and the electrophile play crucial roles.[3][5]

Caption: Competing N- and O-alkylation pathways.

Mitigation Strategy & Protocol

To maximize the yield of the desired N-alkylated product, you should employ conditions that favor kinetic control and attack at the more nucleophilic nitrogen center.

Recommended Protocol for Selective N-Alkylation:

  • Drying: Thoroughly dry all glassware and ensure the solvent is anhydrous. Moisture will consume the base and can promote side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the strong base.

  • Solvent Choice: Use a polar aprotic solvent like anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF). These solvents effectively solvate the cation without interfering with the nucleophile.[5]

  • Base Selection: Use a strong, non-nucleophilic hydride base such as Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium bis(trimethylsilyl)amide (KHMDS). Add 1.1 equivalents of the base.

  • Deprotonation: Suspend the Ethyl 2-oxopiperidine-3-carboxylate in the anhydrous solvent. Cool the mixture to 0 °C in an ice bath. Add the NaH portion-wise, allowing for the cessation of hydrogen gas evolution between additions. Stir for 30-60 minutes at 0 °C after the addition is complete to ensure full deprotonation.

  • Alkylation: While maintaining the temperature at 0 °C, add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.05 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

Data Summary: Optimizing N-Alkylation Selectivity

ParameterRecommended for N-Alkylation (Desired)Conditions Favoring O-Alkylation (Side Product)Rationale
Base NaH, LiHMDS, KHMDSK₂CO₃, Ag₂OStrong, non-nucleophilic bases with alkali metal cations favor N-alkylation in aprotic solvents.[5]
Solvent Anhydrous DMF, THFBenzene, EthanolPolar aprotic solvents solvate the counter-ion, leaving a "naked" and highly reactive anion that preferentially attacks at the nitrogen.
Temperature 0 °C to Room TemperatureElevated Temperatures (Reflux)Lower temperatures favor the kinetically controlled N-alkylation product.
Counter-ion Na⁺, K⁺, Li⁺Ag⁺Silver salts often coordinate with the oxygen atom, directing alkylation to that site.[5]
Question 2: My yield is very low, and my main isolated product is N-methyl-3-piperidone. What is causing this decarboxylation?

Answer: You are observing the result of a classic side reaction for β-keto esters: hydrolysis followed by decarboxylation.[6][7] This process is especially prevalent under acidic conditions and/or at elevated temperatures.[8][9][10]

The Decarboxylation Mechanism

The reaction proceeds in two steps:

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to a β-keto carboxylic acid. This can happen during an acidic or basic aqueous workup.

  • Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses CO₂ through a cyclic transition state, especially when heated, to form an enol which quickly tautomerizes to the more stable ketone.[7][9][10]

Mitigation Strategy & Protocol

The key is to maintain neutral or mildly basic conditions and avoid heat during the workup and purification stages.

Recommended Workup Protocol to Avoid Decarboxylation:

  • Quenching: Quench the reaction mixture at low temperature (0 °C) using a neutral or weakly basic solution, such as a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl). Avoid strong acids like HCl.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine to remove excess water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator at a low bath temperature (<40 °C).

  • Purification: If column chromatography is required, use a neutral stationary phase like silica gel and ensure the solvent system is not acidic. Pre-treating the silica with a small amount of triethylamine (e.g., 0.5% in the eluent) can help prevent on-column degradation.

Question 3: How can I distinguish between the N-methyl and O-methyl isomers analytically?

Answer: While TLC may show a difference in polarity, unambiguous structure determination requires spectroscopic analysis, primarily NMR. One-dimensional NMR can be suggestive, but 2D NMR techniques provide definitive proof.[4][11]

  • ¹H NMR: In the desired N-methyl product, you will see a singlet corresponding to the N-CH₃ group, typically around 2.8-3.2 ppm. For the O-methyl isomer (a vinyl ether), the O-CH₃ singlet will appear further downfield, typically around 3.7-4.0 ppm. The vinyl proton in the O-alkylated product will also be a key indicator.

  • ¹³C NMR: The carbon shift of the methyl group is diagnostic. An N-CH₃ carbon will appear around 30-35 ppm, whereas an O-CH₃ carbon will be further downfield, around 55-60 ppm.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the most conclusive evidence.

    • For the N-methyl product, you will observe a correlation from the N-CH₃ protons to the lactam carbonyl carbon (C=O).

    • For the O-methyl product, you will observe a correlation from the O-CH₃ protons to the olefinic carbon (C=C-O) at the 2-position of the ring.

Troubleshooting Workflow

If you encounter an unexpected result, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Reaction Complete. Analyze Crude Mixture (TLC, LCMS, NMR). q1 Multiple Isomeric Products Observed? start->q1 a1_yes Likely N- vs. O-Alkylation Issue. q1->a1_yes Yes q2 Main Product has Lower M.W. (Loss of -COOEt group)? q1->q2 No a1_sol Review Base/Solvent Choice. Ensure Anhydrous Conditions. Use Low Temperature Protocol. a1_yes->a1_sol a2_yes Decarboxylation Has Occurred. q2->a2_yes Yes q3 Significant Starting Material Remains? q2->q3 No a2_sol Use Neutral/Mild Workup. Avoid Strong Acids. Keep Temperature <40°C during Purification. a2_yes->a2_sol a3_yes Incomplete Reaction. q3->a3_yes Yes success High Yield of Pure Product q3->success No a3_sol Check Base Activity. Ensure Anhydrous Conditions. Increase Reaction Time/Temp Slightly. a3_yes->a3_sol

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: A-Z Guide to Minimizing Impurity Formation in Ethyl 1-methyl-2-oxopiperidine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate. This critical intermediate in pharmaceutical development demands high purity, which can be compromised by several potential side reactions inherent to its synthesis, most commonly the Dieckmann condensation. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to not only identify and solve common issues but also to understand the underlying chemical principles to proactively optimize your synthetic route for maximum purity and yield.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: "My reaction is sluggish, with low yield and significant recovery of the acyclic diester starting material. What are the likely causes and how can I fix this?"

Answer:

This is a classic symptom of an incomplete or unfavorable Dieckmann condensation equilibrium. The intramolecular cyclization is a reversible process, and several factors can prevent it from proceeding to completion.

Causality Analysis:

The Dieckmann condensation, like the related Claisen condensation, is an equilibrium-driven reaction. The final, crucial step that drives the reaction to completion is the deprotonation of the newly formed β-keto ester.[1][2][3] The product, this compound, has an acidic proton on the α-carbon (C3), which is readily removed by the base. If the base is not strong enough, is sterically hindered, or is not used in a sufficient stoichiometric amount, this final deprotonation step is inefficient, allowing the equilibrium to favor the starting materials.[2][3]

Recommended Solutions:

  • Base Selection & Stoichiometry:

    • Use a Full Equivalent of a Strong Base: At least one full equivalent of a strong, non-nucleophilic base is required to drive the equilibrium forward.[2][3] While sodium ethoxide (NaOEt) in ethanol is a traditional choice, it can participate in transesterification if your starting material is not also an ethyl ester.

    • Consider Stronger, Non-Nucleophilic Bases: For higher efficiency and fewer side reactions, especially at lower temperatures, consider bases like Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK), or Lithium diisopropylamide (LDA) in aprotic solvents like THF or Toluene.[4] These bases irreversibly deprotonate the starting material and the product, ensuring the reaction goes to completion.

  • Solvent Choice:

    • The solvent plays a critical role. Protic solvents like ethanol can interfere with the enolate formation. Aprotic polar solvents (e.g., THF, DMF) can enhance enolate stability and improve reaction rates.[4]

  • Temperature Control:

    • While heating can increase the rate of reaction, it can also favor the reverse reaction (ring-opening). For bases like NaH or LDA in THF, the reaction can often be run effectively at room temperature or even lower, minimizing side reactions.[4]

Question 2: "My analysis (HPLC/GC-MS) shows a significant impurity with approximately double the mass of my expected product. What is this and how do I prevent it?"

Answer:

This high-molecular-weight impurity is almost certainly a dimer, formed via an intermolecular Claisen condensation instead of the desired intramolecular Dieckmann condensation.

Causality Analysis:

The enolate formed from your starting diester has two reactive pathways: it can attack the second ester group within the same molecule (intramolecular, desired) or it can attack an ester group on a different molecule (intermolecular, undesired). When the intermolecular reaction is favored, it leads to the formation of dimeric and polymeric byproducts.

Recommended Solutions:

  • Employ High-Dilution Conditions: This is the most effective strategy to favor the intramolecular pathway. By running the reaction at a very low concentration (e.g., <0.1 M), you decrease the probability of two different molecules encountering each other, thereby promoting the intramolecular cyclization. A common technique is to use a syringe pump to add the diester starting material very slowly to a solution of the base.

  • Optimize Base and Solvent: As mentioned previously, strong, sterically hindered bases in aprotic solvents can facilitate the cyclization at lower temperatures, which can also help suppress the intermolecular pathway.[4]

Question 3: "After aqueous work-up, my product is unstable, and I'm detecting a new impurity corresponding to a loss of the ethyl ester group. What is happening?"

Answer:

You are observing hydrolysis of the β-keto ester followed by decarboxylation. This is a very common side reaction for this class of compounds, especially under acidic or basic conditions with heat.

Causality Analysis:

The product, a β-keto ester, can be hydrolyzed to a β-keto acid.[5][6] This resulting β-keto acid is thermally unstable and readily loses carbon dioxide (decarboxylates) upon gentle heating to form 1-methylpiperidin-2-one.[7][8][9] This process can occur during a harsh aqueous work-up (especially if not properly neutralized) or during purification steps like distillation.

Mechanism of Hydrolysis and Decarboxylation

G Hydrolysis and Decarboxylation Pathway Product This compound KetoAcid 1-methyl-2-oxopiperidine-3-carboxylic acid (β-Keto Acid Impurity) Product->KetoAcid H+ or OH- H2O Enol Enol Intermediate KetoAcid->Enol Heat (Δ) Pericyclic Rearrangement CO2 CO2 Impurity 1-methylpiperidin-2-one (Decarboxylated Impurity) Enol->Impurity Tautomerization

Caption: Unwanted hydrolysis and decarboxylation impurity pathway.

Recommended Solutions:

  • Careful Work-up:

    • After the reaction is complete, quench it at a low temperature (e.g., 0 °C) by adding it to a cold, dilute acid (like 1M HCl) to neutralize the excess base and protonate the enolate product.

    • Ensure the aqueous layer's pH is only slightly acidic (pH 5-6) before extraction. Avoid strongly acidic or basic conditions.

    • Minimize the time the product is in contact with the aqueous phase.

  • Avoid High Temperatures:

    • Concentrate the organic extracts under reduced pressure at low temperatures (e.g., <40 °C).

    • If distillation is required for purification, use high vacuum to keep the distillation temperature as low as possible. Column chromatography is often a milder purification alternative.

  • Anhydrous Conditions: It is critical to ensure that all solvents and reagents are anhydrous, as water can lead to hydrolysis, especially in the presence of base.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent system for this synthesis?

A1: There is no single "best" system, as the optimal choice depends on scale, available equipment, and safety considerations. However, for laboratory-scale synthesis aiming for high purity, a system of Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) is highly recommended. NaH is a strong, non-nucleophilic base that provides an irreversible deprotonation, driving the reaction to completion, while THF is an excellent aprotic solvent for stabilizing the enolate intermediate.[4][11]

System Pros Cons
NaH in THF/Toluene High yield, irreversible, minimizes side reactions.[4]NaH is flammable and requires careful handling (inert atmosphere).
KOtBu in t-BuOH/THF Strong base, effective for cyclization.Can be sterically bulky, potential for side reactions if not anhydrous.
NaOEt in EtOH "Classic" method, inexpensive.[4]Reversible equilibrium, requires reflux, potential for transesterification, lower yields.

Q2: How should I monitor the reaction progress?

A2: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most effective methods. A small aliquot of the reaction mixture should be carefully quenched in dilute acid, extracted with a solvent like ethyl acetate, and then analyzed. The reaction is complete when the spot/peak corresponding to the starting diester has disappeared.

Q3: What is the best method for purifying the final product?

A3: For high purity, flash column chromatography on silica gel is typically the preferred method. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired product from unreacted starting material and non-polar impurities. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an excellent final purification step.

Part 3: Key Experimental Protocols

Protocol 1: Optimized Synthesis via Dieckmann Condensation

This protocol is designed to maximize yield and purity by using a strong base and controlled conditions.

Materials:

  • Starting Diester (e.g., Ethyl N-(2-ethoxycarbonylethyl)-N-methylglycinate)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Syringe Pump

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add Sodium Hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel.

  • Wash the NaH three times with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous Toluene to the flask.

  • Reaction Setup: In a separate flask, prepare a solution of the starting diester (1.0 equivalent) in anhydrous THF.

  • Slow Addition: Using a syringe pump, add the diester solution to the stirred NaH suspension in Toluene over 4-6 hours at room temperature. The slow addition is crucial to promote intramolecular cyclization.

  • Reaction: After the addition is complete, gently heat the mixture to 50 °C and stir for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding it to a beaker of cold 1M HCl with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature below 40 °C.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography.

Visual Workflow for Synthesis

G cluster_prep Preparation (Inert Atm.) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Wash NaH with Hexane prep2 Add Anhydrous Toluene to NaH prep1->prep2 rxn1 Slowly add Diester in THF (Syringe Pump, 4-6h) prep2->rxn1 rxn2 Heat to 50°C (Monitor by TLC/HPLC) rxn1->rxn2 work1 Cool to 0°C & Quench (Cold 1M HCl) rxn2->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Wash (NaHCO3, Brine) work2->work3 work4 Dry (MgSO4) & Concentrate work3->work4 work5 Purify (Column Chromatography) work4->work5

Caption: Optimized workflow for high-purity synthesis.

References

"Ethyl 1-methyl-2-oxopiperidine-3-carboxylate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield After Synthesis and Initial Work-up

Question: I've completed the synthesis of this compound, but after the initial extraction and solvent removal, my yield is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low yields can stem from several factors throughout the synthetic and work-up process. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The initial synthesis reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure optimal reaction conditions (temperature, time, stoichiometry of reagents) are maintained.

  • Product Loss During Extraction: The product may have partial solubility in the aqueous layer, leading to loss during the extraction phase.

    • Solution: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the product from the aqueous phase.[1] Additionally, washing the combined organic layers with brine can help to remove dissolved water and some polar impurities.[2]

  • Hydrolysis of the Ester: As a β-keto ester, the target compound can be susceptible to hydrolysis, especially under acidic or basic conditions during the work-up.[3][4][5]

    • Solution: Ensure that the pH of the aqueous solution is neutralized before extraction. Use a mild base like sodium bicarbonate for neutralization to avoid harsh conditions that could promote hydrolysis or other side reactions.[6]

  • Decarboxylation: β-keto esters can undergo decarboxylation (loss of the carboxyl group) when heated, particularly if acidic or basic impurities are present.[5][7]

    • Solution: Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature and reduced pressure.

Issue 2: Difficulty in Removing Starting Materials or Side-Products by Chromatography

Question: I'm trying to purify my crude product using flash column chromatography, but I'm having trouble separating it from unreacted starting materials and a closely-eluting impurity. What can I do?

Answer:

Co-elution of impurities is a common challenge in chromatography. Here are some strategies to improve your separation:

  • Optimize the Solvent System: The choice of eluent is critical for achieving good separation on a silica gel column.

    • Solution: A systematic approach to solvent system optimization is recommended. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.[2] Small changes in the solvent ratio can have a significant impact on resolution. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/a small amount of triethylamine) to improve the separation of basic compounds.

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, a different stationary phase may be necessary.

    • Solution: For polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.

  • Recrystallization as an Alternative or Pre-purification Step: If the crude product is a solid, recrystallization can be a powerful purification technique.

    • Solution: A patent for a related compound, ethyl 2-oxo-3-piperidinecarboxylate, suggests recrystallization from a mixture of petroleum ether and ethanol.[8] Other potential solvent systems for recrystallization of similar structures include ethanol/ethyl acetate.[1] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your target compound, while leaving impurities dissolved.

Issue 3: Product Appears to be Decomposing on the Silica Gel Column

Question: My product seems to be degrading during flash chromatography. I'm seeing multiple new spots on TLC of the collected fractions that were not in the crude mixture. What is happening?

Answer:

The acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds like β-keto esters.

  • Acid-Catalyzed Decomposition: The silanol groups on the surface of silica gel are acidic and can catalyze reactions such as hydrolysis or decarboxylation.

    • Solution 1: Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1-2% v/v), in the eluent before packing the column. This will neutralize the acidic sites.

    • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution profile will be different from silica gel, and you will need to re-optimize your solvent system.

    • Solution 3: Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the silica gel.

Issue 4: The Purified Product is an Oil, but the Literature Reports a Solid

Question: I have purified my this compound, and it is a colorless oil. However, some literature for the related compound ethyl 2-oxo-3-piperidinecarboxylate reports a melting point, suggesting it should be a solid.[9] Is my product impure?

Answer:

This is a common observation in organic synthesis. Several factors can contribute to this discrepancy:

  • Purity: The presence of even small amounts of impurities can significantly lower the melting point of a compound and may result in it being an oil or a low-melting solid.

    • Solution: Analyze your purified product by high-resolution techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess its purity. If impurities are detected, further purification may be necessary.

  • Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with a distinct melting point. It's possible your purification method has yielded an amorphous solid or a different polymorph than what is reported.

    • Solution: Attempt to induce crystallization by dissolving the oil in a minimal amount of a suitable solvent and then slowly evaporating the solvent or cooling the solution. Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization.

  • N-Methylation: The presence of the N-methyl group in your target compound, "this compound," compared to the unmethylated analog, can alter its physical properties, including its melting point. It is plausible that the N-methylated derivative has a lower melting point and may exist as an oil at room temperature.

II. Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: As a β-keto ester, this compound is susceptible to both hydrolysis and decarboxylation, particularly under strong acidic or basic conditions and at elevated temperatures.[5][7] For long-term storage, it is advisable to keep the purified compound in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q2: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Expect to see a triplet and a quartet for the ethyl ester group, a singlet for the N-methyl group, and a series of multiplets for the piperidine ring protons.

  • ¹³C NMR: Expect signals for the carbonyl carbons of the ester and the lactam, the N-methyl carbon, the carbons of the ethyl group, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): The exact mass of the molecule is 185.1052 g/mol .[10] In an ESI-MS experiment, you would expect to see the [M+H]⁺ ion at m/z 186.1125.

  • Infrared (IR) Spectroscopy: Look for strong carbonyl stretching frequencies for the ester and the lactam functionalities, typically in the range of 1650-1750 cm⁻¹.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique for liquids, it may not be ideal for this compound. Due to its susceptibility to decarboxylation at high temperatures, distillation could lead to significant product loss.[5][7] If you choose to attempt distillation, it should be performed under high vacuum to lower the boiling point and minimize thermal decomposition. However, chromatography and recrystallization are generally preferred methods for purifying β-keto esters.

III. Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that will be adsorbed by the silica gel.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, etc.) to elute the compounds from the column.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol describes a general procedure for purifying a solid crude product by recrystallization.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one solvent in which the compound is soluble and another in which it is not) can also be used. A mixture of petroleum ether and ethanol has been used for a similar compound.[8]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Add the solvent in small portions.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

IV. Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude this compound Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Flash_Chromatography Flash Column Chromatography Is_Solid->Flash_Chromatography No Purity_Check Check Purity (NMR, LC-MS) Recrystallization->Purity_Check Flash_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Pure Further_Purification Further Purification Needed Purity_Check->Further_Purification Impure Further_Purification->Flash_Chromatography Try different conditions

Caption: Decision workflow for the purification of this compound.

V. References

  • Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. (n.d.). Arkat USA. Retrieved January 2, 2026, from --INVALID-LINK--

  • Supporting Information. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from --INVALID-LINK--

  • CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. (n.d.). Google Patents. Retrieved January 2, 2026, from --INVALID-LINK--

  • CAS 3731-16-6 Ethyl 2-oxo-3-piperidinecarboxylate. (n.d.). Alfa Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 633–636. --INVALID-LINK--

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.). Google Patents. Retrieved January 2, 2026, from --INVALID-LINK--

  • Kovács, L., Pevzner, L., & Gilon, C. (2003). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Arkivoc, 2003(13), 115-124. --INVALID-LINK--

  • ethyl 2-methyl-6-oxo-1-piperidinecarboxylate. (n.d.). Chemical Synthesis Database. Retrieved January 2, 2026, from --INVALID-LINK--

  • Ethyl 2-oxo-3-piperidinecarboxylate 99 3731-16-6. (n.d.). Sigma-Aldrich. Retrieved January 2, 2026, from --INVALID-LINK--

  • Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., Karthikeyan, S., Giridharan, P., & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 122. --INVALID-LINK--

  • Piperidines ESI-revised3. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from --INVALID-LINK--

  • Denis, A., Augelli-Szafran, C., Coudert, P., Di-Cesare, P., Dorme, R., & Dutruc-Rosset, G. (2000). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Bioorganic & Medicinal Chemistry Letters, 10(17), 2019–2022. --INVALID-LINK--

  • Büttner, F., & Heimbrodt, I. (2007). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Helvetica Chimica Acta, 90(9), 1839-1845. --INVALID-LINK--

  • RSC Medicinal Chemistry - RESEARCH ARTICLE. (n.d.). UCL Discovery. Retrieved January 2, 2026, from --INVALID-LINK--

  • This compound. (n.d.). PubChem. Retrieved January 2, 2026, from --INVALID-LINK--

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(7), 349–363. --INVALID-LINK--

References

Technical Support Center: Recrystallization of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful, high-purity recrystallization of this compound.

I. Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section addresses specific challenges you may encounter during the recrystallization of this compound.

Problem 1: Oiling Out - The Compound Separates as an Oil, Not Crystals

Q: My "this compound" is forming an oil in the recrystallization solvent instead of solid crystals. What's causing this and how can I fix it?

A: "Oiling out" is a common issue, particularly with piperidine derivatives, where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a point where the solute's solubility is exceeded, but the conditions are not favorable for crystal nucleation.

Causality & Remediation:

  • High Impurity Concentration: Impurities can significantly depress the melting point of your compound, leading to oil formation.

    • Solution: Consider a preliminary purification step. An acid-base extraction can be effective for removing non-basic or non-acidic impurities before recrystallization.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal structure.

    • Solution: Allow the solution to cool slowly to room temperature. This promotes the growth of larger, purer crystals.[1] Once at room temperature, you can then place it in an ice bath to maximize the yield.

  • Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, even at lower temperatures.

    • Solution: Employ a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (an anti-solvent in which it is sparingly soluble but miscible with the first) until the solution becomes slightly turbid.[1] Gentle warming should redissolve the initial precipitate, and subsequent slow cooling should induce crystallization.

Problem 2: Poor or No Crystal Formation

Q: I've followed the protocol, but no crystals are forming, even after cooling. What should I do?

A: The absence of crystal formation usually points to issues with supersaturation or nucleation.

Causality & Remediation:

  • Excessive Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.[2]

    • Solution: If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again. A good test is to dip a glass stirring rod into the mother liquor; if a significant residue forms upon evaporation, there is a high concentration of your compound remaining in solution.[2]

  • Lack of Nucleation Sites: Sometimes, a supersaturated solution needs a "seed" to initiate crystal growth.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.[3]

    • Solution 2 (Seeding): If you have a small amount of pure, solid "this compound," add a tiny crystal to the solution. This will act as a template for further crystal growth.

Problem 3: Low Yield

Q: My recrystallization worked, but the final yield is very low. How can I improve it?

A: A low yield can result from several factors during the recrystallization process.

Causality & Remediation:

  • Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, your compound might crystallize on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing some hot, pure solvent through it just before filtering your solution.

  • Incomplete Precipitation: The compound may still have significant solubility in the solvent, even at low temperatures.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath or even a colder bath (e.g., dry ice/acetone) for a period to maximize precipitation.

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent or a "poor" solvent in which the compound has very low solubility.

Problem 4: Impure Crystals

Q: The crystals I obtained are colored or appear to be contaminated. How can I improve the purity?

A: The goal of recrystallization is purification, so obtaining impure crystals means the process needs optimization.

Causality & Remediation:

  • Colored Impurities: These are often large, polar molecules.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[2]

    • Solution: Slow down the cooling process. You can insulate the flask to encourage gradual cooling.[2] If crystallization starts immediately upon removing the flask from the heat, you may have used too little solvent. Reheat the solution, add a small amount of additional solvent, and then cool slowly.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for "this compound"?

A1: For piperidine derivatives and β-keto esters, a range of solvents can be effective. A good starting point is to test solvents with moderate polarity. Based on similar structures, consider the following single and two-solvent systems:

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate.[4]

  • Two-Solvent Systems: A common and effective approach is to dissolve the compound in a more polar solvent like ethyl acetate or acetone, and then slowly add a non-polar anti-solvent like hexanes or petroleum ether until turbidity is observed.[1][5]

Q2: How can I quickly screen for a suitable recrystallization solvent?

A2: A small-scale test can save a significant amount of material and time. Place a small amount of your crude product (a few milligrams) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but show poor solubility when cold.

Q3: My "this compound" is a low-melting solid or an oil at room temperature. How does this affect recrystallization?

A3: Low melting points can make recrystallization challenging and increase the likelihood of oiling out. It's crucial to ensure that all residual solvents from the previous reaction steps have been thoroughly removed under a high vacuum, as these can depress the melting point. If the product remains an oil, it may indicate the presence of significant impurities. In such cases, column chromatography might be a more suitable initial purification step.[3]

Q4: Can "this compound" degrade during recrystallization?

A4: While generally stable, β-keto esters can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. It is advisable to use neutral, high-purity solvents and avoid prolonged heating.

III. Experimental Protocols & Data

Table 1: Recommended Solvent Systems for Recrystallization
Solvent SystemTypeProcedureExpected Purity
IsopropanolSingle SolventDissolve in minimal hot isopropanol, cool slowly.>98%
Ethyl Acetate / HexaneTwo-SolventDissolve in warm ethyl acetate, add hexane until turbid, cool.>99%
Ethanol / Petroleum EtherTwo-SolventDissolve in warm ethanol, add petroleum ether until turbid, cool.>99%[4]
Protocol 1: Single-Solvent Recrystallization
  • Place the crude "this compound" in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., isopropanol) to just dissolve the compound completely.

  • If colored impurities are present, add a small amount of activated charcoal, swirl, and perform a hot filtration.

  • Allow the flask to cool slowly to room temperature, undisturbed.

  • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the purified crystals under a vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization
  • Dissolve the crude compound in a minimum amount of the "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.

  • Slowly add the "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes slightly and persistently cloudy.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Cool further in an ice bath to maximize precipitation.

  • Collect, wash, and dry the crystals as described in Protocol 1.

IV. Visualization of Workflows

Recrystallization Troubleshooting Workflow

G start Start: Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals High-Purity Crystals (Success) cool->crystals oil Compound Oils Out cool->oil Problem? no_xtal No Crystals Form cool->no_xtal Problem? low_yield Low Yield crystals->low_yield Problem? oil_sol1 Re-dissolve, Cool Slower oil->oil_sol1 Cause: Too Rapid Cooling oil_sol2 Use Two-Solvent System oil->oil_sol2 Cause: Solvent Choice no_xtal_sol1 Scratch Flask or Add Seed Crystal no_xtal->no_xtal_sol1 Cause: No Nucleation no_xtal_sol2 Reduce Solvent Volume no_xtal->no_xtal_sol2 Cause: Too Much Solvent low_yield_sol1 Cool Longer/ Colder low_yield->low_yield_sol1 Cause: Incomplete Precipitation low_yield_sol2 Check Wash Solvent low_yield->low_yield_sol2 Cause: Product Loss During Wash oil_sol1->cool oil_sol2->dissolve no_xtal_sol1->cool no_xtal_sol2->dissolve low_yield_sol1->cool

Caption: Decision-making workflow for troubleshooting common recrystallization issues.

Two-Solvent Recrystallization Method

G start Start: Crude Compound add_good 1. Dissolve in minimal 'Good' Solvent (e.g., Ethyl Acetate) start->add_good add_poor 2. Add 'Poor' Solvent (e.g., Hexane) dropwise until cloudy add_good->add_poor warm 3. Gently warm to re-dissolve add_poor->warm cool 4. Slow cool to room temperature warm->cool ice_bath 5. Cool in ice bath cool->ice_bath filter 6. Vacuum filter and wash with cold solvent ice_bath->filter dry 7. Dry under vacuum filter->dry end Pure Crystals dry->end

Caption: Step-by-step workflow for the two-solvent recrystallization technique.

V. References

  • Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification. Retrieved from Benchchem website.

  • Edelmann, F. T. (2021). Answer to "Have you experienced that your piperidine crystallizes when not in use?". ResearchGate. Retrieved from --INVALID-LINK--

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of β-Keto Esters in Enzymatic Hydrolysis. Retrieved from Benchchem website.

  • Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. Retrieved from --INVALID-LINK--

  • Padwa, A., et al. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. ARKIVOC, 2007(v), 125-138.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Recrystallization Issues. r/Chempros. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). CAS 3731-16-6 Ethyl 2-oxo-3-piperidinecarboxylate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Ethyl 2-oxo-3-piperidinecarboxylate 99%. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • ChemistrySelect. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10843-10865.

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. PubChem Compound Database. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis for the Synthetic Chemist: Ethyl 1-methyl-2-oxopiperidine-3-carboxylate vs. Ethyl 2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a myriad of biologically active compounds necessitates a deep understanding of the synthesis and reactivity of its functionalized derivatives. This guide provides a detailed comparative analysis of two closely related yet distinct building blocks: ethyl 1-methyl-2-oxopiperidine-3-carboxylate and ethyl 2-oxopiperidine-3-carboxylate .

This document moves beyond a simple cataloging of properties, offering a Senior Application Scientist’s perspective on the practical implications of the N-methylation of this versatile β-keto ester. We will delve into their synthetic routes, explore the nuances of their reactivity, and present a side-by-side comparison of their physicochemical and spectroscopic properties. The insights provided herein are intended to empower researchers to make informed decisions when selecting the optimal building block for their specific synthetic strategies and drug design aspirations.

Structural and Physicochemical Properties: A Tale of Two Amines

The primary distinction between the two subject compounds lies in the substitution at the nitrogen atom of the piperidine ring. Ethyl 2-oxopiperidine-3-carboxylate possesses a secondary amine within its lactam structure, while its counterpart is N-methylated, featuring a tertiary amine. This seemingly minor structural change has significant implications for their physical and chemical behavior.

PropertyEthyl 2-oxopiperidine-3-carboxylateThis compound
Molecular Formula C₈H₁₃NO₃[1]C₉H₁₅NO₃[2]
Molecular Weight 171.19 g/mol [1]185.22 g/mol [2]
Appearance White to off-white crystalline powder[3]Liquid (predicted)
Melting Point 80-82 °C[3]Not available
Boiling Point 326 °C at 760 mmHg[3]Not available
Hydrogen Bond Donor 1[3]0[2]
Hydrogen Bond Acceptor 3[3]3[2]

The presence of an N-H bond in ethyl 2-oxopiperidine-3-carboxylate allows it to act as a hydrogen bond donor, contributing to its solid-state nature at room temperature and influencing its solubility in protic solvents. Conversely, the N-methylated analog lacks this capability, which is expected to result in a lower melting point and different solubility profile.

Synthesis Strategies: Building the Piperidone Core

The synthetic routes to these two compounds diverge, with the non-methylated analog serving as a common precursor to the methylated derivative.

Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

A classical and robust method for the synthesis of ethyl 2-oxopiperidine-3-carboxylate is the procedure first described by Albertsm, which involves a two-step sequence starting from diethyl malonate and acrylonitrile.[4] This has been a widely adopted method in the synthesis of this intermediate.[4]

Workflow for the Synthesis of Ethyl 2-oxopiperidine-3-carboxylate:

A Diethyl Malonate + Acrylonitrile B Michael Addition A->B C Diethyl 2-cyanoethylmalonate B->C D Reductive Cyclization (e.g., Raney Nickel, H₂) C->D E Ethyl 2-oxopiperidine-3-carboxylate D->E

Caption: Synthesis of Ethyl 2-oxopiperidine-3-carboxylate.

An alternative and widely used approach for the formation of cyclic β-keto esters is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[3][5][6][7]

Dieckmann Condensation for Ethyl 2-oxopiperidine-3-carboxylate:

A Suitable Acyclic Diester Precursor B Base (e.g., NaOEt) A->B Deprotonation C Intramolecular Cyclization B->C D β-keto ester anion C->D E Acidic Workup D->E F Ethyl 2-oxopiperidine-3-carboxylate E->F

Caption: Dieckmann Condensation Pathway.

Synthesis of this compound

The most direct route to the N-methylated derivative is through the alkylation of ethyl 2-oxopiperidine-3-carboxylate. This reaction typically involves the deprotonation of the lactam nitrogen followed by reaction with a methylating agent.

Experimental Protocol: N-Methylation of Ethyl 2-oxopiperidine-3-carboxylate

  • Deprotonation: To a solution of ethyl 2-oxopiperidine-3-carboxylate in a suitable aprotic solvent (e.g., dry DMF or THF), add a strong base such as sodium hydride (NaH) at 0 °C. The choice of a strong, non-nucleophilic base is crucial to ensure deprotonation of the lactam nitrogen without competing reactions at the ester or α-carbon.

  • Methylation: After stirring for a suitable time to ensure complete deprotonation, add methyl iodide (CH₃I) dropwise to the reaction mixture.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

N-Alkylation Workflow:

A Ethyl 2-oxopiperidine-3-carboxylate C N-deprotonation A->C 1. B Base (e.g., NaH) B->C D Lactam Anion C->D F SN2 Reaction D->F E Methyl Iodide (CH₃I) E->F 2. G This compound F->G

Caption: N-Methylation of the Piperidone Ring.

Comparative Reactivity and Spectroscopic Analysis

The presence or absence of the N-methyl group significantly influences the reactivity and spectroscopic properties of these molecules.

Reactivity at the α-Carbon and Keto-Enol Tautomerism

Both compounds are β-keto esters and can therefore undergo reactions at the α-carbon via an enolate intermediate. However, the acidity of the α-proton is influenced by the nature of the lactam.

Ethyl 2-oxopiperidine-3-carboxylate exists in a tautomeric equilibrium between the keto and enol forms. The extent of enolization is dependent on the solvent, with non-polar solvents generally favoring the enol form through intramolecular hydrogen bonding.[2]

Keto Keto form Enol Enol form Keto->Enol Tautomerization Enol->Keto

Caption: Keto-Enol Tautomerism.

In the case of this compound, the electronic effect of the N-methyl group, being a weak electron-donating group, might slightly decrease the acidity of the α-proton compared to its N-H counterpart. However, the primary difference in reactivity stems from the absence of the acidic N-H proton. This simplifies reactions involving bases, as there is no competing deprotonation at the nitrogen.

Spectroscopic Comparison

The most notable differences in the spectroscopic data for these two compounds will be observed in their ¹H and ¹³C NMR spectra.

¹H NMR:

  • Ethyl 2-oxopiperidine-3-carboxylate: A broad singlet corresponding to the N-H proton is expected, typically in the range of 7-8 ppm. The chemical shift of this proton is solvent-dependent.

  • This compound: This compound will exhibit a singlet for the N-methyl group, typically in the range of 2.8-3.2 ppm. The absence of the N-H proton signal is a key distinguishing feature.

¹³C NMR:

The chemical shifts of the piperidine ring carbons will be influenced by the N-substitution. The carbon adjacent to the nitrogen (C6) and the N-methyl carbon in the methylated compound will be particularly informative.

Carbon PositionExpected ¹³C Chemical Shift Range (ppm) - Ethyl 2-oxopiperidine-3-carboxylateExpected ¹³C Chemical Shift Range (ppm) - this compound
C=O (lactam)170-175170-175
C=O (ester)168-172168-172
C350-5550-55
C420-3020-30
C520-3020-30
C640-4545-50
N-CH₃-30-35
O-CH₂60-6560-65
O-CH₂-CH₃13-1513-15

Applications in Drug Development

Both molecules are valuable intermediates in the synthesis of more complex biologically active compounds. The choice between them often depends on the desired final structure and the synthetic strategy.

  • Ethyl 2-oxopiperidine-3-carboxylate: The presence of the N-H group allows for further functionalization at the nitrogen atom, making it a versatile starting point for the synthesis of a library of N-substituted piperidones.

  • This compound: This compound is useful when a methyl group is desired at the nitrogen in the final target molecule. Its use can simplify a synthetic route by avoiding a separate N-methylation step later in the sequence.

Conclusion

The comparison between this compound and ethyl 2-oxopiperidine-3-carboxylate highlights the profound impact of a single methyl group on the physical properties, reactivity, and synthetic utility of a molecule. While the non-methylated compound offers the flexibility of further N-functionalization, the N-methylated analog provides a more direct route to specific target molecules and can simplify reaction workups by eliminating the acidic N-H proton.

The selection of either of these building blocks should be a strategic decision based on the overall synthetic plan, the desired properties of the final product, and the reaction conditions to be employed. A thorough understanding of their respective chemical behaviors, as outlined in this guide, is paramount for the efficient and successful development of novel piperidine-based compounds.

References

Comparison of different synthetic routes to "Ethyl 1-methyl-2-oxopiperidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a substituted cyclic β-keto ester of significant interest in medicinal chemistry. Its rigid, piperidone scaffold, coupled with the reactive β-keto ester functionality, makes it a versatile intermediate for the synthesis of complex heterocyclic systems and biologically active molecules. The strategic placement of the N-methyl group and the ethyl ester moiety allows for diverse chemical modifications, rendering it a valuable precursor in drug discovery programs. This guide will explore two primary synthetic strategies for its preparation: a classical Dieckmann condensation approach and a two-step sequence involving the synthesis of the parent lactam followed by N-methylation.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical process development, governed by factors such as yield, purity, cost of starting materials, reaction conditions, and scalability. Here, we compare two distinct pathways to this compound.

Parameter Route 1: Dieckmann Condensation Route 2: N-Methylation of Ethyl 2-oxopiperidine-3-carboxylate
Starting Materials Diethyl 3-(methylamino)pentanedioateEthyl 2-oxopiperidine-3-carboxylate, Methyl iodide
Key Transformation Intramolecular cyclizationN-alkylation
Overall Yield Moderate to GoodGood to Excellent
Scalability Potentially challenging due to strong base and anhydrous conditionsGenerally straightforward
Key Advantages Convergent, builds the core ring structure in one step.Milder conditions for the final step, utilizes a commercially available precursor.
Key Disadvantages Requires synthesis of the acyclic diester precursor; strict anhydrous conditions are necessary.A two-step process if the precursor is not readily available.

Route 1: Dieckmann Condensation of Diethyl 3-(methylamino)pentanedioate

The Dieckmann condensation is a powerful and well-established method for the formation of five- and six-membered cyclic β-keto esters through the intramolecular cyclization of a diester. In this approach, the target molecule is synthesized from an acyclic N-methylated amino diester.

Reaction Scheme

Dieckmann Condensation start Diethyl 3-(methylamino)pentanedioate base Strong Base (e.g., NaH, NaOEt) start->base 1. intermediate Enolate Intermediate base->intermediate product This compound intermediate->product Intramolecular Cyclization workup Acidic Workup product->workup 2. N_Methylation start Ethyl 2-oxopiperidine-3-carboxylate reagents Base (e.g., K₂CO₃, NaH) Methyl Iodide (CH₃I) start->reagents product This compound reagents->product

A Comparative Guide to the Biological Activity of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate and its Analogs in Anticonvulsant Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the quest for novel anticonvulsant agents with improved efficacy and safety profiles is a persistent endeavor. The piperidine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of biologically active molecules. This guide provides an in-depth comparison of the biological activity of "Ethyl 1-methyl-2-oxopiperidine-3-carboxylate" and its analogs, with a focus on their potential as anticonvulsant agents. Drawing upon available preclinical data and structure-activity relationship (SAR) studies of related compounds, we aim to furnish researchers with a comprehensive resource to inform future drug design and development efforts.

The 2-Oxopiperidine Core: A Scaffold for Anticonvulsant Activity

The 2-oxopiperidine moiety, a cyclic lactam, is a key structural feature in a variety of CNS-active compounds. Its conformational flexibility and ability to participate in hydrogen bonding interactions make it an attractive scaffold for targeting various receptors and enzymes within the brain. While direct and extensive biological activity data for this compound is limited in publicly accessible literature, the broader class of 2-oxopiperidine and related lactam derivatives has been the subject of significant investigation in the context of epilepsy.

The core structure of this compound combines the 2-oxopiperidine ring with an ethyl carboxylate group at the 3-position and a methyl group on the ring nitrogen. These features are expected to influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Comparative Analysis of Anticonvulsant Activity

To understand the potential of this compound, it is instructive to compare the anticonvulsant activities of its structural analogs and related compounds. The following table summarizes preclinical data for various piperidine and pyrrolidine derivatives, evaluated in standard animal models of epilepsy: the Maximal Electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is typically assessed using the Rotarod test.

Compound/AnalogAnimal ModelMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione (14)MouseActiveActiveNot specifiedNot specified[1]
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione (23)MouseActiveActiveNot specifiedNot specified[1]
Compound 6m (an ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivative)Mouse9.8Not specified332.233.9[2]
(3-CF₃ derivative) 14 Mouse49.667.4>300>6.0 (MES)[3]
3-hydroxy-1-methyl-3-phenyl-2-piperidinoneMouseComparable to Valproic AcidNot specifiedNot specifiedNot specified[4]
3-methoxy-3-phenyl-2-piperidinoneMouseComparable to Valproic AcidNot specifiedNot specifiedNot specified[4]

Note: ED₅₀ is the median effective dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀ is the median toxic dose causing neurological deficits in 50% of the animals. The Protective Index (PI) is a measure of the drug's safety margin. A higher PI indicates a more favorable safety profile. The data presented is for related heterocyclic compounds and is intended to provide a comparative context.

Structure-Activity Relationship (SAR) Insights

Although a detailed SAR for this compound is not established, we can infer potential relationships from studies on analogous structures.

  • Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring are critical for activity. For instance, in a series of 3-phenyl-2-piperidinone derivatives, the introduction of a hydroxyl or methoxy group at the 3-position resulted in compounds with anticonvulsant activity comparable to or better than valproic acid[4]. This suggests that the ethyl carboxylate group at the 3-position in our target molecule could be a key determinant of its biological profile.

  • N-Substitution: The N-methyl group in this compound is another important feature. N-alkylation can influence the compound's polarity and ability to cross the blood-brain barrier. In some series of anticonvulsants, N-substitution has been shown to modulate potency and neurotoxicity[5].

  • The 2-Oxo Group: The carbonyl group of the lactam is a crucial pharmacophoric element, likely involved in hydrogen bonding with the biological target.

The following diagram illustrates a hypothetical SAR for the 2-oxopiperidine-3-carboxylate scaffold based on available data for related compounds.

SAR_Hypothesis cluster_0 Structure-Activity Relationship (SAR) Hypothesis Core 2-Oxopiperidine-3-carboxylate Core N-Sub N-Substitution (e.g., -CH₃) - Influences Lipophilicity - Affects BBB Penetration Core->N-Sub Modifies C3-Sub C3-Substitution (e.g., -COOEt) - Key for Target Interaction - Modulates Potency Core->C3-Sub Determines Oxo 2-Oxo Group - Hydrogen Bond Acceptor - Essential for Activity Core->Oxo Requires

Caption: Hypothetical Structure-Activity Relationship for 2-oxopiperidine-3-carboxylate analogs.

Potential Mechanisms of Action

The anticonvulsant activity of piperidine derivatives is often attributed to their interaction with various components of the central nervous system. Potential mechanisms of action for this compound and its analogs may include:

  • Modulation of GABAergic Neurotransmission: Many anticonvulsants exert their effects by enhancing the inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). This can occur through direct agonism at GABAₐ receptors, inhibition of GABA reuptake, or inhibition of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation.

  • Blockade of Voltage-Gated Ion Channels: Inhibition of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels is another well-established mechanism for controlling neuronal hyperexcitability.

The following diagram illustrates a potential mechanistic pathway for anticonvulsant action.

Mechanism_of_Action cluster_0 Potential Anticonvulsant Mechanisms Compound 2-Oxopiperidine Analog GABA Enhanced GABAergic Inhibition Compound->GABA IonChannel Blocked Voltage-Gated Ion Channels (Na⁺, Ca²⁺) Compound->IonChannel Neuronal Reduced Neuronal Excitability GABA->Neuronal IonChannel->Neuronal Seizure Suppression of Seizure Activity Neuronal->Seizure

Caption: Potential mechanisms of anticonvulsant activity for 2-oxopiperidine analogs.

Experimental Protocols for Anticonvulsant Evaluation

The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of anticonvulsant compounds.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread[6][7].

Apparatus: An electroconvulsive shock generator with corneal electrodes.

Procedure:

  • Animal Preparation: Use male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley). Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

  • Anesthesia: Apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal to minimize discomfort[7].

  • Electrode Application: Place the corneal electrodes on the animal's eyes. A drop of saline can be applied to improve electrical conductivity[7].

  • Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds in mice; 150 mA in rats)[7].

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

MES_Workflow Start Start Admin Administer Compound/Vehicle Start->Admin Anesth Apply Corneal Anesthetic Admin->Anesth Stim Deliver Electrical Stimulus Anesth->Stim Obs Observe for Tonic Hindlimb Extension Stim->Obs Protect Protection? Obs->Protect Yes Yes Protect->Yes Abolished No No Protect->No Present Record_P Record as Protected Yes->Record_P Record_NP Record as Not Protected No->Record_NP Calc Calculate ED₅₀ Record_P->Calc Record_NP->Calc End End Calc->End

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold[6].

Procedure:

  • Animal Preparation: As in the MES test, administer the test compound or vehicle to groups of animals.

  • PTZ Administration: Administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck[8]. This dose is expected to induce clonic seizures lasting for at least 5 seconds in control animals.

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures.

  • Data Analysis: The test compound is considered to have conferred protection if it prevents the occurrence of a clonic seizure. The ED₅₀ is the dose that protects 50% of the animals.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and balance to determine the potential neurological side effects of a compound[2][9].

Apparatus: A commercially available Rotarod apparatus for rodents.

Procedure:

  • Training: Prior to testing, animals are trained to stay on the rotating rod at a low, constant speed.

  • Testing: On the test day, after administration of the test compound or vehicle, place the animal on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 300 seconds)[9].

  • Measurement: Record the time (latency) it takes for the animal to fall off the rotating rod.

  • Data Analysis: A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment. The TD₅₀ is the dose that causes 50% of the animals to fail the test (fall off the rod).

Synthesis of this compound and its Analogs

The synthesis of the 2-oxopiperidine-3-carboxylate core can be achieved through various synthetic routes. A common approach involves the cyclization of a suitable precursor. For example, the synthesis of ethyl 2-oxo-3-piperidinecarboxylate can be achieved through the condensation of diethyl malonate and acrylonitrile followed by hydrogenation and cyclization[10]. The N-methylation to obtain the target compound can then be performed using a suitable methylating agent.

Synthesis_Pathway Start Diethyl Malonate + Acrylonitrile Intermediate1 Diethyl 2-cyanoethylmalonate Start->Intermediate1 Condensation Intermediate2 Ethyl 2-oxo-3-piperidinecarboxylate Intermediate1->Intermediate2 Hydrogenation & Cyclization Product This compound Intermediate2->Product N-Methylation

Caption: A potential synthetic route for this compound.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is not extensively documented in the public domain, a comparative analysis of its structural analogs and related heterocyclic compounds suggests that the 2-oxopiperidine-3-carboxylate scaffold holds promise for the development of novel anticonvulsant agents. The available data on related structures indicates that modifications at the N1 and C3 positions of the piperidine ring are critical for modulating anticonvulsant activity and neurotoxicity.

Future research in this area should focus on the systematic synthesis and evaluation of a library of this compound analogs. A thorough investigation of their structure-activity relationships, coupled with detailed mechanistic studies, will be crucial in identifying lead compounds with superior efficacy and safety profiles for the treatment of epilepsy. The experimental protocols outlined in this guide provide a robust framework for such preclinical evaluations.

References

A Comparative Guide to the Purity Analysis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the synthesis of novel intermediates is a critical first step. Ethyl 1-methyl-2-oxopiperidine-3-carboxylate, a substituted piperidine derivative, represents a class of scaffolds vital for building more complex active pharmaceutical ingredients (APIs). The piperidine ring is a ubiquitous structural motif in many marketed drugs.[1] The purity of such intermediates is not merely a quality metric; it is a fundamental determinant of the safety, efficacy, and stability of the final drug product. Even trace impurities can carry their own pharmacological or toxicological profiles, or interfere with downstream synthetic steps.

This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. We will move beyond procedural descriptions to explore the underlying causality for methodological choices, offering a framework for researchers, scientists, and drug development professionals to select and optimize the most appropriate analytical strategy.

Understanding the Analyte: Physicochemical Context

Before designing an analytical method, we must understand the molecule itself. This compound possesses a molecular weight of approximately 185.22 g/mol . Its structure features a polar lactam (a cyclic amide) and an ester group. While no definitive experimental data on its boiling point and thermal stability is readily available, its structure suggests moderate polarity and a relatively high boiling point, making it non-volatile under standard conditions. Crucially, lactam and ester functionalities can be susceptible to thermal degradation at the high temperatures often required for gas chromatography.[2][3] This profile strongly suggests that HPLC is the more straightforward and robust primary technique, while GC would require careful evaluation for thermal stability.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the gold standard for the analysis of non-volatile and thermally sensitive compounds, making it exceptionally well-suited for a wide array of pharmaceutical molecules.[3][4] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Causality Behind the HPLC Method Design

For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. This setup is ideal for moderately polar organic molecules. The primary goal is to develop a method that can separate the main compound from potential impurities, which could include starting materials, by-products from side reactions, or degradation products.

The presence of carbonyl groups in the lactam and ester moieties provides a chromophore, allowing for detection by Ultraviolet (UV) spectroscopy, a common and robust HPLC detector.[5]

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A C18 column provides excellent hydrophobic retention for a broad range of organic molecules. The length and particle size offer a good balance between resolution and analysis time.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. Rationale: Formic acid helps to control the pH, ensuring consistent ionization states of any acidic or basic functional groups and improving peak shape. It is also MS-compatible should a switch to LC-MS be desired.

    • B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier with good UV transparency and low viscosity.

  • Elution: Gradient elution.

    • 0-20 min: 20% to 80% B

    • 20-25 min: 80% B (hold)

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B (hold for re-equilibration)

    • Rationale: A gradient is superior to an isocratic elution for purity analysis as it can effectively separate impurities with a wide range of polarities, from polar starting materials to nonpolar by-products, within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and reduces mobile phase viscosity.

  • Detection: UV at 215 nm. Rationale: This wavelength is typically sensitive for detecting amide and ester carbonyl transitions.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Dilute further as needed to fall within the linear range of the detector.

  • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (215 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for purity analysis by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

GC is a powerful separation technique designed for compounds that are volatile or can be made volatile without decomposing.[3] When coupled with a mass spectrometer, it provides unparalleled identification capabilities based on a compound's mass-to-charge ratio and fragmentation pattern.[6][7]

Causality Behind the GC-MS Method Design

The primary challenge for analyzing this compound by GC is its thermal stability. The high temperatures of the GC injector port (typically >250°C) could cause the molecule to degrade. However, if the compound is sufficiently stable, GC-MS offers two distinct advantages: higher separation efficiency (leading to sharper peaks) and definitive impurity identification through mass spectral library matching.[2][4] The choice of a mid-polarity column is a strategic starting point to handle the compound's polarity.

Experimental Protocol: GC-MS

1. Instrumentation:

  • A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

2. Chromatographic Conditions:

  • Column: DB-17 (50% Phenyl-methylpolysiloxane) or similar mid-polarity column, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A mid-polarity column is chosen to provide adequate retention and selectivity for this polar analyte, balancing interactions better than a standard nonpolar DB-5ms.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 min.

    • Rationale: The temperature program starts low to trap the analyte at the head of the column and then ramps up to elute the main compound and any higher-boiling impurities.

  • Injector: Split/Splitless injector, operated in split mode (e.g., 20:1 split ratio) at 260°C. Rationale: A split injection prevents column overloading with the main component. The temperature is a compromise: high enough for volatilization but low enough to minimize potential degradation.

  • Injection Volume: 1 µL.

3. Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is the standard energy for EI, which produces reproducible fragmentation patterns that can be compared against commercial mass spectral libraries (e.g., NIST, Wiley).

  • MS Transfer Line Temperature: 280°C.

  • Mass Range: Scan from m/z 40 to 400.

4. Sample Preparation:

  • Prepare a ~1 mg/mL solution of the sample in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Ensure the sample is completely dissolved. Filtration is generally not required if the sample dissolves cleanly.

Workflow Visualization: GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh_GC Weigh Sample Dissolve_GC Dissolve in Volatile Solvent Weigh_GC->Dissolve_GC Inject_GC Inject into GC Dissolve_GC->Inject_GC Separate_GC Separation in Capillary Column (Temp Program) Inject_GC->Separate_GC Ionize_MS EI Ionization (70 eV) Separate_GC->Ionize_MS Detect_MS Mass Analysis (Scan) Ionize_MS->Detect_MS TIC Generate Total Ion Chromatogram Detect_MS->TIC Identify Identify Impurities (MS Library Search) TIC->Identify Quantify Quantify by Area % Identify->Quantify

Caption: Workflow for purity and impurity ID by GC-MS.

Objective Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally superior, but which is best suited for the specific analytical challenge.[4]

FeatureHPLC (Reversed-Phase)GC-MSRationale for this compound
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds.[3]Requires volatile and thermally stable compounds.[6][8]HPLC is the safer, more robust primary choice. The risk of thermal degradation in the GC inlet is a significant concern for the lactam/ester structure.
Separation Efficiency Good resolution, but peaks are generally broader than in GC.Very high efficiency, producing sharp, narrow peaks.[2]GC offers superior resolving power if the compound is stable enough for analysis.
Detection & Identification UV detection is quantitative but not structurally specific. Coupling to MS (LC-MS) provides mass data.Mass spectrometry provides definitive structural information and library-searchable fragmentation patterns for impurity identification.[4]GC-MS has a clear advantage for identifying unknown impurities. HPLC-UV is sufficient for purity percentage but weak for identification.
Sensitivity Dependent on the detector and the analyte's chromophore. Generally very sensitive.Highly sensitive, especially with selective ion monitoring (SIM) mode.[6]Both techniques can achieve excellent sensitivity required for trace impurity analysis.
Analysis Time Run times are typically longer (15-60 min) to achieve good separation of complex mixtures.[2]Can be very fast, especially for less complex mixtures.[2]GC may offer a faster analysis if a suitable method can be developed without degradation.
Sample Preparation Simple dissolution and filtration.[4]Requires dissolution in a volatile solvent. Derivatization may be needed for non-volatile compounds (not ideal here).Both have straightforward sample preparation for this analyte.
Cost & Complexity HPLC systems and solvents can be more expensive. Maintenance can be more intensive.[2]GC systems can have a lower initial and operational cost (less solvent usage).[3]Cost considerations may favor GC, but this is secondary to method suitability.

Conclusion and Recommendation

For the routine purity analysis of This compound , High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary technique. Its major advantage is its ability to analyze the compound at ambient or near-ambient temperatures, completely avoiding the risk of thermal degradation that is a significant concern with GC.[2][3] The proposed reversed-phase gradient method is robust, reliable, and capable of separating a wide range of potential impurities, making it ideal for quality control and batch release testing.

Gas Chromatography-Mass Spectrometry (GC-MS) should be employed as a powerful complementary and orthogonal technique. Its strength lies in the definitive identification of unknown impurities, provided the analyte demonstrates sufficient thermal stability during method development. A preliminary feasibility study to assess on-column degradation would be a mandatory first step. If stable, GC-MS is invaluable for impurity profiling, characterization of reference standards, and investigating out-of-spec batches.

By leveraging HPLC for its robustness in quantification and GC-MS for its power in identification, researchers and drug development professionals can build a comprehensive and scientifically sound analytical control strategy for this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Validated Analytical Methods for Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates is paramount. This guide provides an in-depth comparison of validated analytical methods for Ethyl 1-methyl-2-oxopiperidine-3-carboxylate, a key building block in organic synthesis. The methodologies discussed are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring scientific integrity and regulatory compliance.[1][2][3]

Introduction to the Analyte and the Imperative for Validated Methods

This compound (CAS No: 21576-27-2) is a heterocyclic compound with a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol .[4][5][6] Its purity and precise quantification are critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The validation of analytical procedures is a mandatory step to demonstrate that the chosen method is fit for its intended purpose, ensuring the generation of reliable and reproducible data.[3]

This guide will explore the development and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantification of this compound and its potential impurities. Furthermore, we will delve into the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for unequivocal identification and structural confirmation.

Chromatographic Approaches for Quantification: A Comparative Analysis

The choice between HPLC and GC for the quantitative analysis of this compound depends on the analyte's physicochemical properties, the nature of the sample matrix, and the specific requirements of the analysis (e.g., purity determination, assay).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the method of choice for non-volatile and thermally labile compounds. Given the structure of this compound, a reversed-phase HPLC (RP-HPLC) method is a logical starting point.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev1 Column & Mobile Phase Screening Dev2 Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) Dev1->Dev2 Dev3 System Suitability Establishment Dev2->Dev3 Val1 Specificity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5

Caption: A streamlined workflow for HPLC method development and subsequent validation.

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)A common solvent system offering good peak shape and UV transparency. The acid suppresses the ionization of any acidic or basic functional groups.
Detection UV at 210 nmThe ester and amide chromophores are expected to have UV absorbance at lower wavelengths.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume that minimizes band broadening.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.

A comprehensive validation protocol must be established and executed.[3][8]

Validation ParameterAcceptance Criteria (Typical)Experimental Approach
Specificity The peak for the analyte should be pure and free from interference from the matrix, impurities, or degradation products.Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).
Linearity Correlation coefficient (r²) ≥ 0.999Prepare a series of at least five concentrations of the reference standard and plot the peak area against concentration.
Range 80-120% of the test concentration for assay; for impurities, from the reporting threshold to 120% of the specification.Confirmed by linearity, accuracy, and precision data.[8]
Accuracy % Recovery of 98.0% to 102.0%Analyze samples with known concentrations of the analyte (spiked matrix) at a minimum of three concentration levels.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%)Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, with different analysts or equipment.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Determined by visual evaluation, signal-to-noise ratio, or based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness No significant change in resultsDeliberately vary method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observe the effect on the results.[2]
Gas Chromatography (GC): An Alternative for Volatile Compounds

GC can be a viable alternative, particularly for assessing volatile impurities. The analyte itself may be amenable to GC analysis due to its relatively low molecular weight.

GC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Dev1 Column Selection & Inlet Parameters Dev2 Optimization of Oven Temperature Program Dev1->Dev2 Dev3 System Suitability Establishment Dev2->Dev3 Val1 Specificity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5

Caption: A generalized workflow for the development and validation of a GC method.

ParameterRecommended ConditionRationale
Column DB-17 (50% Phenyl-methylpolysiloxane) or similar mid-polarity column (e.g., 30 m x 0.53 mm, 1 µm film)A mid-polarity column is a good starting point for a compound with both polar (ester, amide) and non-polar (alkyl) groups.[9]
Carrier Gas Helium or HydrogenInert carrier gases. Helium is common, while hydrogen can offer higher efficiency.
Inlet Temperature 250 °CShould be high enough to ensure rapid vaporization without causing thermal degradation.
Detector Flame Ionization Detector (FID)FID is a robust and universally responsive detector for organic compounds.
Detector Temp. 260 °CSet higher than the final oven temperature to prevent condensation.
Oven Program Start at 150°C, ramp to 260°CAn initial temperature hold allows for the elution of volatile solvents, followed by a ramp to elute the analyte and any higher-boiling impurities.[9]

The validation parameters and acceptance criteria for the GC method would be analogous to those for the HPLC method.

Spectroscopic Techniques for Identity and Structural Confirmation

While chromatography is excellent for quantification, spectroscopic methods are indispensable for confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed.[10]

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected signals would include those for the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), and the protons on the piperidine ring (complex multiplets).[7][11]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and amide, the carbons of the ethyl group, the N-methyl carbon, and the carbons of the piperidine ring.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, which is highly specific. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for both identification and quantification. The fragmentation pattern of the parent ion can help to confirm the structure. For the related compound, ethyl N-methylpiperidine-3-carboxylate, tandem mass spectrometry has been used to study its fragmentation.[12] A similar approach can be applied to this compound.

Conclusion: An Integrated Approach to Analytical Control

A robust analytical control strategy for this compound relies on an integrated approach. HPLC or GC methods, once properly developed and validated according to ICH guidelines, are suitable for routine purity and assay testing.[13] These chromatographic techniques should be complemented by spectroscopic methods like NMR and MS for definitive structural confirmation and identification, particularly for reference standard characterization and in the investigation of unknown impurities. By following the principles outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate.

References

A Comparative Guide to Structural Analogs of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate: Synthesis, Properties, and Anticonvulsant Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxopiperidine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active molecules. This guide provides a comparative analysis of structural analogs of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate, with a focus on their synthesis, physicochemical properties, and potential as anticonvulsant agents. By examining the structure-activity relationships (SAR) of this compound class, we aim to provide a framework for the rational design of novel central nervous system (CNS) therapeutics.

The Core Scaffold: this compound

This compound serves as our reference compound. Its structure features a six-membered lactam ring with a methyl group on the nitrogen atom and an ethyl carboxylate group at the 3-position. While specific anticonvulsant data for this exact molecule is not extensively reported in publicly available literature, its structural similarity to known anticonvulsants and CNS-active agents makes it a compelling starting point for analog design and exploration.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₁₅NO₃PubChem[1]
Molecular Weight185.22 g/mol PubChem[1]
XLogP30.6PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]

Structural Analogs and their Comparative Analysis

The exploration of structural analogs of this compound can be systematically approached by modifying three key positions: the N1-substituent, the C3-ester group, and the piperidine ring itself.

Modification of the N1-Substituent

The substituent on the piperidine nitrogen plays a crucial role in modulating the molecule's properties, including its lipophilicity, metabolic stability, and interaction with biological targets.

Structure-Activity Relationship Insights:

Studies on related 2-piperidinecarboxamides have shown that substitution on the piperidine ring nitrogen can lead to a decrease in anticonvulsant activity in the Maximal Electroshock (MES) test[2]. This suggests that a small, non-polar substituent like the methyl group in our reference compound might be optimal for this particular scaffold.

However, in other related heterocyclic systems, such as quinazolinones, the introduction of larger substituents like benzyl groups has been shown to enhance anticonvulsant activity, likely by providing better penetration into hydrophobic pockets of target proteins[3]. This highlights the importance of the overall molecular context in determining the effect of N-substitution.

Synthetic Approach: N-Alkylation/Arylation

A common strategy to introduce diversity at the N1-position is the N-alkylation or N-arylation of the parent lactam, Ethyl 2-oxopiperidine-3-carboxylate.

Ethyl 2-oxopiperidine-3-carboxylate Ethyl 2-oxopiperidine-3-carboxylate N-Alkylation/Arylation N-Alkylation/ Arylation Ethyl 2-oxopiperidine-3-carboxylate->N-Alkylation/Arylation Base (e.g., NaH) Alkyl/Aryl Halide N-Substituted Analogs N-Substituted Analogs (e.g., N-benzyl, N-aryl) N-Alkylation/Arylation->N-Substituted Analogs Product

Caption: General workflow for the synthesis of N-substituted analogs.

Modification of the C3-Ester Group

The ethyl carboxylate at the C3-position is a key functional group that can be modified to influence the compound's polarity, metabolic stability, and potential for hydrogen bonding. Common modifications include hydrolysis to the carboxylic acid, conversion to amides, or variation of the ester alkyl chain.

Structure-Activity Relationship Insights:

  • Carboxylic Acids vs. Amides: In a series of triazolo- and imidazopyridazines, compounds with an amide group were generally more active as anticonvulsants than their carboxylic acid counterparts[4]. This suggests that the amide functionality may be a key pharmacophoric feature for anticonvulsant activity in certain heterocyclic systems.

  • Amide Substituents: For 2-piperidinecarboxamides, the nature of the amide substituent is critical. For instance, 2,6-dimethylanilide derivatives were found to be the most potent in the MES test within their respective series[2]. This indicates that specific steric and electronic properties of the amide substituent are important for optimal activity.

Comparative Data on Related Amide Derivatives:

While direct comparative data for our core scaffold is limited, studies on other heterocyclic amides provide valuable insights into the potential impact of this modification. For example, in a series of N-(2-hydroxyethyl)amide derivatives, potent anticonvulsant activity was observed with ED₅₀ values in the range of 20-23 mg/kg in the MES test[5].

Compound TypeTest ModelED₅₀ (mg/kg)Reference
N-(2-hydroxyethyl)decanamideMES22.0[5]
N-(2-hydroxyethyl)palmitamideMES23.3[5]
N-(2-hydroxyethyl)stearamideMES20.5[5]

Synthetic Approach: Amidation

The conversion of the C3-ester to an amide can be achieved through hydrolysis to the carboxylic acid followed by coupling with a desired amine.

Ester Ethyl 1-methyl-2-oxopiperidine -3-carboxylate Hydrolysis Hydrolysis Ester->Hydrolysis Base (e.g., LiOH) Carboxylic Acid 1-Methyl-2-oxopiperidine -3-carboxylic acid Hydrolysis->Carboxylic Acid Intermediate Amide Coupling Amide Coupling Carboxylic Acid->Amide Coupling Amine, Coupling Agent (e.g., EDC, HOBt) Amide Analogs 2-Oxopiperidine-3-carboxamides Amide Coupling->Amide Analogs Product

Caption: Synthetic workflow for the preparation of C3-amide analogs.

Substitution on the Piperidine Ring

Introducing substituents on the piperidine ring can significantly impact the molecule's conformation, lipophilicity, and interaction with binding sites. The 4-position is a common site for modification.

Structure-Activity Relationship Insights:

  • 4-Aryl Substitution: The introduction of an aryl group at the 4-position of the 2-oxopiperidine ring has been explored for various therapeutic targets. For instance, 4-arylpiperidine-3-carboxylic acid derivatives have been investigated as biologically active compounds[6]. While specific anticonvulsant data for 4-aryl-2-oxopiperidine-3-carboxylates is not abundant, this modification is a well-established strategy in CNS drug discovery.

  • Positional Isomers: Moving the carboxamide group from the 2-position to the 3- or 4-position of the piperidine ring has been shown to decrease MES activity and neurotoxicity in a series of 2-piperidinecarboxamide analogs[2]. This highlights the critical importance of the substituent's position on the piperidine scaffold.

Synthetic Approach: Multi-component Reactions

The synthesis of polysubstituted 2-piperidinones, including those with 4-aryl groups, can often be achieved through multi-component reactions, which offer a convergent and efficient route to complex molecules.

cluster_reactants Reactants Aromatic Aldehyde Aromatic Aldehyde Michael Acceptor Michael Acceptor Nitrogen Source Nitrogen Source (e.g., Ammonium Acetate) Reactants Reactants Multi-component Reaction Multi-component Reaction 4-Aryl-2-oxopiperidine Analogs 4-Aryl-2-oxopiperidine Analogs Multi-component Reaction->4-Aryl-2-oxopiperidine Analogs Product

Caption: A conceptual multi-component reaction for synthesizing 4-aryl-2-oxopiperidine analogs.

Experimental Protocols

General Synthesis of this compound

Materials:

  • Ethyl 2-oxopiperidine-3-carboxylate

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Ethyl 2-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (20-25 g)

  • Electroshock apparatus with corneal electrodes

  • Saline solution (0.9% NaCl)

  • Test compound and vehicle

  • Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

  • Divide the animals into groups (e.g., vehicle control, standard drug, and test compound at various doses).

  • Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneal or oral).

  • At the time of peak effect of the drug (predetermined in pilot studies), apply a drop of saline to the corneal electrodes and place them on the corneas of the mouse.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as protection.

  • Calculate the percentage of protection in each group and determine the median effective dose (ED₅₀) using probit analysis.

Conclusion

The 2-oxopiperidine-3-carboxylate scaffold represents a versatile platform for the design of novel CNS-active agents. While direct comparative data for this compound and its immediate analogs is sparse, the structure-activity relationships derived from related compound series provide valuable guidance for future drug discovery efforts. Modification of the N1-substituent, the C3-ester group, and the piperidine ring can significantly influence anticonvulsant activity. The conversion of the C3-ester to an appropriately substituted amide appears to be a particularly promising strategy. Further synthesis and systematic biological evaluation of a focused library of analogs are warranted to fully elucidate the therapeutic potential of this chemical class.

References

A Comparative Guide to Catalysts in the Synthesis of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Catalytic Efficacy in Piperidone Synthesis

The synthesis of ethyl 1-methyl-2-oxopiperidine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry, is critically dependent on the catalytic system employed for its core ring-forming reaction. The intramolecular Dieckmann condensation of the acyclic precursor, diethyl 3,3'-(methylazanediyl)dipropanoate, is the principal route to this valuable intermediate. The choice of catalyst not only dictates the reaction's efficiency in terms of yield but also influences reaction time, temperature, and scalability. This guide provides a comparative analysis of common catalysts for this transformation, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal catalytic strategy.

The Central Transformation: Dieckmann Condensation

The Dieckmann condensation is an intramolecular variation of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. In the synthesis of this compound, a strong base is utilized to deprotonate the α-carbon of one of the ester groups of diethyl 3,3'-(methylazanediyl)dipropanoate. The resulting enolate then attacks the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester after an elimination and workup step.

G A Diethyl 3,3'-(methylazanediyl)dipropanoate B Enolate Intermediate A->B + Base C Tetrahedral Intermediate B->C Intramolecular Attack D This compound C->D - Ethoxide Catalyst Base Catalyst Catalyst->A

Caption: Generalized mechanism of the Dieckmann condensation for the synthesis of this compound.

Catalyst Performance Comparison

The selection of a suitable base catalyst is a critical parameter in optimizing the Dieckmann condensation. The following table summarizes the performance of several common strong bases in the synthesis of this compound.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Sodium Hydride (NaH)TolueneReflux20~72
Sodium Ethoxide (NaOEt)TolueneRefluxNot Specified~82
Potassium tert-Butoxide (t-BuOK)THFRoom Temp0.25 - 370-92 (for analogous reactions)

Note: Data for Potassium tert-Butoxide is based on analogous Dieckmann condensation reactions and suggests a potentially more efficient, milder alternative.

In-Depth Catalyst Analysis and Experimental Protocols

Sodium Hydride (NaH): The Traditional Workhorse

Sodium hydride is a strong, non-nucleophilic base commonly employed in Dieckmann condensations. Its insolubility in most organic solvents necessitates a heterogeneous reaction, which can sometimes lead to longer reaction times. The evolution of hydrogen gas upon reaction with any protic species requires careful handling and an inert atmosphere.

Causality of Experimental Choices: The use of a high-boiling solvent like toluene allows the reaction to be conducted at reflux, providing the necessary thermal energy to overcome the activation barrier. The extended reaction time of 20 hours is typical for heterogeneous NaH-mediated reactions to ensure complete conversion. Anhydrous conditions are paramount, as any moisture will quench the sodium hydride, reducing the effective amount of base and potentially stalling the reaction.

Experimental Protocol:

  • Materials: Diethyl 3,3'-(methylazanediyl)dipropanoate, Sodium hydride (60% dispersion in mineral oil), Dry Toluene, Saturated aqueous Ammonium Chloride (NH4Cl) solution, Dichloromethane (DCM), Brine, Anhydrous Sodium Sulfate (Na2SO4).

  • Procedure:

    • To a solution of diethyl 3,3'-(methylazanediyl)dipropanoate (1.0 eq) in dry toluene under an argon atmosphere, add sodium hydride (1.2 eq).

    • Heat the reaction mixture to reflux for 20 hours.

    • Cool the reaction to room temperature and quench carefully with saturated aqueous NH4Cl solution.

    • Extract the mixture with DCM.

    • Wash the combined organic extracts with brine and dry over anhydrous Na2SO4.

    • Concentrate the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography to yield this compound.

G A Prepare Reactants (Diester, Dry Toluene) in inert atmosphere B Add Sodium Hydride A->B C Reflux for 20h B->C D Cool and Quench (aq. NH4Cl) C->D E Workup (Extraction, Washing, Drying) D->E F Purification (Distillation/Chromatography) E->F G Product F->G

Caption: Experimental workflow for the Sodium Hydride catalyzed synthesis.

Sodium Ethoxide (NaOEt): A Homogeneous Alternative

Sodium ethoxide, being soluble in ethanol and to some extent in other polar aprotic solvents, offers a homogeneous reaction environment which can lead to faster reaction rates compared to sodium hydride. However, the choice of solvent is critical to avoid transesterification if the ester groups of the substrate differ from the alkoxide.

Causality of Experimental Choices: Toluene is often used as a solvent to allow for azeotropic removal of any generated ethanol, which can shift the equilibrium of the reaction forward. The use of sodium ethoxide generally leads to higher yields in this specific transformation as indicated by the comparative data.

Experimental Protocol:

  • Materials: Diethyl 3,3'-(methylazanediyl)dipropanoate, Sodium ethoxide, Dry Toluene, 30% Hydrochloric acid.

  • Procedure:

    • Dissolve diethyl 3,3'-(methylazanediyl)dipropanoate (1.0 eq) in dry toluene.

    • Add sodium ethoxide (1.1 eq) to the solution under an inert atmosphere.

    • Heat the mixture to reflux for the specified time (monitor by TLC).

    • Cool the mixture to 30°C and neutralize with 30% hydrochloric acid.

    • Separate the organic phase from the aqueous phase.

    • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the product.

Potassium tert-Butoxide (t-BuOK): The High-Reactivity Option

Potassium tert-butoxide is a stronger, more sterically hindered base than sodium ethoxide. This increased basicity can lead to faster deprotonation and, consequently, shorter reaction times, even at room temperature. Its bulky nature can also be advantageous in promoting intramolecular versus intermolecular reactions.

Causality of Experimental Choices: The use of an aprotic solvent like THF is ideal for t-BuOK, as it is highly soluble and does not participate in the reaction. The ability to perform the reaction at room temperature is a significant advantage, reducing energy consumption and potentially minimizing side reactions that can occur at higher temperatures. The significantly shorter reaction times reported for analogous systems make this a very attractive catalyst for process optimization.

Experimental Protocol (Predicted for this reaction based on analogous systems):

  • Materials: Diethyl 3,3'-(methylazanediyl)dipropanoate, Potassium tert-butoxide, Dry Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH4Cl) solution, Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO4).

  • Procedure:

    • Dissolve diethyl 3,3'-(methylazanediyl)dipropanoate (1.0 eq) in dry THF under an argon atmosphere.

    • Cool the solution to 0°C and add potassium tert-butoxide (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 0.5 - 3 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous MgSO4.

    • Concentrate the solvent under reduced pressure and purify the crude product.

Conclusion

The synthesis of this compound via Dieckmann condensation offers several catalytic pathways, each with distinct advantages and considerations. While sodium hydride represents a classic and reliable method, it often requires harsh conditions and long reaction times. Sodium ethoxide provides a good balance of reactivity and yield. For researchers seeking to optimize for speed and milder conditions, potassium tert-butoxide presents a compelling alternative, with the potential for significantly reduced reaction times at ambient temperatures. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and desired process efficiency.

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The procedural guidance herein is designed to be a self-validating system, grounded in the principles of causality and extensive laboratory experience. By understanding the why behind each step, you empower yourself to work safely and effectively.

Hazard Assessment: Understanding the Risks

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate belongs to the piperidine class of compounds. Piperidines can exhibit a range of toxicological profiles, and in the absence of specific data, a cautious approach is warranted. Based on analogous compounds, we must assume this substance may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2][3]

Assumed Hazard Profile:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4 (Harmful)Do not eat, drink or smoke when using this product.[1]
Skin Corrosion/IrritationCategory 2 (Irritant)Wash hands and any exposed skin thoroughly after handling.[4][5]
Serious Eye Damage/IrritationCategory 2 (Irritant)Causes serious eye irritation.[1][4][5]
FlammabilityCategory 4 (Combustible)Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item; it is a critical variable in ensuring your safety. The following recommendations are based on a comprehensive risk assessment for handling piperidine derivatives.

Hand Protection
  • Requirement: Wear protective gloves resistant to the product.[7] Butyl rubber or nitrile rubber gloves are recommended.

  • Rationale: The primary route of exposure for many laboratory chemicals is dermal absorption. Piperidine derivatives can cause skin irritation.[1][7] Gloves must be inspected for integrity before each use.

Eye and Face Protection
  • Requirement: Wear tightly fitting safety goggles.[8] A face shield is recommended when handling larger quantities or when there is a risk of splashing.

  • Rationale: The potential for serious eye irritation necessitates robust eye protection.[1] Standard safety glasses do not provide a sufficient seal against splashes and vapors.

Skin and Body Protection
  • Requirement: A lab coat or a chemical-resistant apron is mandatory. For larger scale operations, a complete suit protecting against chemicals may be necessary.[8]

  • Rationale: This protects your personal clothing and skin from accidental spills and contamination.

Respiratory Protection
  • Requirement: Work in a well-ventilated area, preferably within a chemical fume hood.[7][9] If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.

  • Rationale: Inhalation of vapors or aerosols can be a significant route of exposure.[8] A fume hood provides the most effective means of controlling airborne contaminants.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7] The container should be tightly closed.

Handling and Use

The following workflow diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Verify Fume Hood Operation a->b c Weigh/Measure Compound b->c Proceed to handling d Perform Experiment c->d e Decontaminate Glassware d->e Experiment complete f Dispose of Waste e->f g Remove PPE f->g h Wash Hands g->h

Caption: Workflow for Safe Handling of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.[9]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][10] Do not allow the product to enter drains.[8]

Emergency Procedures: Be Prepared

SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Get medical aid if irritation develops or persists.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[9] Get medical aid.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[9] Never give anything by mouth to an unconscious person. Get medical aid immediately.

Conclusion: A Culture of Safety

The responsible handling of chemical compounds is the cornerstone of scientific integrity and personal well-being. By internalizing the principles and procedures outlined in this guide, you contribute to a robust culture of safety within your laboratory. While this document provides a comprehensive framework, it is imperative to continuously seek out any new safety information that may become available for this compound and to always adhere to your institution's specific safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.